Boc-C16-NHS ester
Beschreibung
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Eigenschaften
IUPAC Name |
1-O-tert-butyl 18-O-(2,5-dioxopyrrolidin-1-yl) octadecanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO6/c1-26(2,3)32-24(30)18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19-25(31)33-27-22(28)20-21-23(27)29/h4-21H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOVMMPSILRQQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Application of Boc-C16-NHS Ester in Proteolysis-Targeting Chimera (PROTAC) Technology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Boc-C16-NHS ester, a bifunctional linker utilized in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). It details its physicochemical properties, mechanism of action, and experimental protocols for its application in the development of novel therapeutics.
Introduction to this compound
This compound is a heterobifunctional chemical linker designed for the modular synthesis of PROTACs. PROTACs are novel therapeutic modalities that leverage the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins of interest (POIs).
The structure of this compound consists of three key components:
-
A tert-butyloxycarbonyl (Boc) protected primary amine : This protecting group allows for sequential and controlled conjugation reactions. The Boc group is stable under a variety of reaction conditions and can be readily removed under acidic conditions to reveal a reactive primary amine.
-
A C16 alkyl chain : This long, flexible hydrocarbon chain serves as the linker that connects the two ends of the PROTAC. The length and hydrophobicity of this linker are critical parameters that influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the final PROTAC molecule, such as solubility and cell permeability. Alkyl chains are a common choice for PROTAC linkers due to their synthetic tractability and the conformational flexibility they provide.
-
An N-hydroxysuccinimide (NHS) ester : This is a highly reactive functional group that readily couples with primary amines (e.g., the N-terminus of a protein or the side chain of a lysine (B10760008) residue) to form a stable amide bond. This reaction is highly efficient and proceeds under mild conditions, making it ideal for bioconjugation.
The bifunctional nature of this compound allows for a two-step synthetic strategy for PROTAC assembly, providing researchers with a versatile tool for the development of novel protein degraders.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. The long C16 alkyl chain imparts significant hydrophobicity to the molecule, which can influence its solubility and the properties of the resulting PROTAC.
| Property | Value | Source |
| Molecular Formula | C₂₆H₄₅NO₆ | [1][2] |
| Molecular Weight | 467.64 g/mol | [1][2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents such as DMSO and DMF. Limited solubility in aqueous solutions. | [3] |
| Storage Conditions | Store at -20°C for long-term stability. | [1][2] |
The hydrophobicity of the C16 linker can enhance the cell membrane permeability of the final PROTAC, a desirable property for cellular activity.[] However, it may also decrease aqueous solubility, which can present challenges in formulation and handling.[5] The balance between hydrophobicity and hydrophilicity is a key consideration in PROTAC design.
Mechanism of Action
The utility of this compound in PROTAC synthesis is based on two key chemical reactions: the coupling of the NHS ester to a primary amine and the deprotection of the Boc group to reveal a new primary amine for subsequent conjugation.
The NHS ester is an activated carboxylic acid that reacts with nucleophilic primary amines to form a stable amide bond. This reaction is highly efficient and specific for primary amines at a slightly basic pH (typically 7.2-8.5).[] At this pH, the primary amino groups are deprotonated and thus more nucleophilic. The reaction proceeds via a nucleophilic acyl substitution mechanism, with the release of N-hydroxysuccinimide as a byproduct.
A competing reaction is the hydrolysis of the NHS ester, which is more prevalent at higher pH values. Therefore, careful control of the reaction pH is crucial for maximizing the yield of the desired conjugate.[7]
The Boc protecting group is stable to a wide range of reaction conditions but can be efficiently removed under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM). This orthogonality allows for the selective deprotection of the amine without affecting other functional groups in the molecule. The resulting primary amine can then be used for a subsequent coupling reaction.
Once synthesized, the PROTAC molecule containing the C16 linker can induce the degradation of a target protein. The PROTAC acts as a bridge, bringing the target protein and an E3 ubiquitin ligase into close proximity to form a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The poly-ubiquitinated target protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.
Experimental Protocols
The following is a generalized, two-part protocol for the synthesis of a PROTAC using this compound. This protocol assumes the synthesis of a PROTAC where the linker is first attached to an amine-containing E3 ligase ligand, followed by deprotection and coupling to a carboxylic acid-containing warhead for the protein of interest. The roles of the E3 ligase ligand and the warhead can be reversed depending on their available functional groups.
Materials:
-
This compound
-
Amine-containing E3 ligase ligand (e.g., pomalidomide-amine)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reaction vessel and magnetic stirrer
-
Nitrogen or Argon atmosphere
Procedure:
-
Under an inert atmosphere, dissolve the amine-containing E3 ligase ligand (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.0-3.0 eq) to the solution.
-
In a separate vial, dissolve this compound (1.1-1.5 eq) in a minimal amount of anhydrous DMF.
-
Add the this compound solution dropwise to the E3 ligase ligand solution while stirring.
-
Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the Boc-protected E3 ligase ligand-linker conjugate.
Materials:
-
Boc-protected E3 ligase ligand-linker conjugate from Part 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Carboxylic acid-containing warhead for the POI
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar peptide coupling reagent
-
Anhydrous DMF
-
DIPEA
Procedure:
-
Boc Deprotection: a. Dissolve the Boc-protected conjugate (1.0 eq) in DCM. b. Add TFA (typically 20-50% v/v in DCM) and stir at room temperature for 1-2 hours. Monitor deprotection by LC-MS. c. Upon completion, concentrate the reaction mixture under reduced pressure to remove TFA and DCM. The resulting amine-TFA salt is often used in the next step without further purification.
-
Amide Coupling: a. In a separate flask under an inert atmosphere, dissolve the carboxylic acid-containing warhead (1.0 eq) in anhydrous DMF. b. Add PyBOP (1.2 eq) and DIPEA (3.0-5.0 eq) to the solution and stir for 10-15 minutes to activate the carboxylic acid. c. Add the deprotected amine-linker-E3 ligase ligand from step 1 to the activated warhead solution. d. Stir the reaction at room temperature for 4-16 hours. Monitor progress by LC-MS. e. Upon completion, work up the reaction as described in Part 1 (steps 6-8). f. Purify the final PROTAC product by preparative reverse-phase High-Performance Liquid Chromatography (RP-HPLC). Given the hydrophobicity of the C16 linker, a C18 or C8 column with a water/acetonitrile or water/methanol gradient containing 0.1% TFA or formic acid is recommended.
Characterization:
The final PROTAC should be characterized by:
-
LC-MS: To confirm the molecular weight of the final product.
-
¹H and ¹³C NMR: To confirm the structure and purity of the final product.
-
Purity analysis by analytical HPLC: To ensure the purity of the compound for biological assays (typically >95%).
Considerations for Using a Long Alkyl Linker
The C16 alkyl chain of this compound introduces specific characteristics that should be considered during PROTAC development:
-
Flexibility: The long, flexible chain can allow the PROTAC to adopt multiple conformations, which may be advantageous for the formation of a productive ternary complex.[8][9]
-
Hydrophobicity: Increased hydrophobicity can improve membrane permeability and cellular uptake but may also lead to poor aqueous solubility, non-specific binding, and potential issues with formulation.[][5]
-
"Hook Effect": PROTACs with very long or highly flexible linkers can sometimes favor the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) over the productive ternary complex at high concentrations, leading to a decrease in degradation efficacy. This is known as the "hook effect."[9]
The optimal linker length and composition are highly dependent on the specific target protein and E3 ligase being targeted. Therefore, it is often necessary to synthesize and evaluate a series of PROTACs with different linkers to identify the optimal degrader for a given system.[1][10]
Conclusion
This compound is a valuable chemical tool for the synthesis of PROTACs. Its bifunctional nature allows for a modular and controlled approach to PROTAC assembly. The long C16 alkyl linker imparts flexibility and hydrophobicity, which can be leveraged to optimize the cellular activity and pharmacokinetic properties of the final degrader molecule. A thorough understanding of its chemical reactivity and the impact of its long alkyl chain is essential for the successful design and development of novel protein-degrading therapeutics.
References
- 1. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Properties and Applications of Boc-C16-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties of Boc-C16-NHS ester, a valuable tool in bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical structure, reactivity, and stability, and provides experimental protocols for its application.
Core Chemical Properties
This compound is an alkyl/ether-based PROTAC linker.[1][2][3][4][5][6] Its structure features a long C16 alkyl chain that provides spacing, a Boc (tert-butyloxycarbonyl) protecting group on a terminal amine, and an N-hydroxysuccinimide (NHS) ester reactive group. The Boc group allows for orthogonal functionalization, while the NHS ester enables covalent linkage to primary amines.[]
Table 1: General Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C26H45NO6 | [4] |
| Molecular Weight | 467.64 g/mol | [4][8] |
| CAS Number | 843666-34-2 | [3][4] |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Purity | ≥98% | [2][8] |
Solubility and Stability
Table 2: Qualitative Solubility of this compound and Related Compounds
| Solvent | Solubility | Notes | Reference(s) |
| Dimethylformamide (DMF) | Soluble | Preferred solvent for dissolving NHS esters for reaction. | [9][10] |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | Alternative solvent for NHS esters. | [9][10] |
| Dichloromethane (B109758) (DCM) | Soluble | Useful for reactions and work-up. | Inferred from similar compounds |
| Water | Poorly soluble | The long alkyl chain and Boc group impart hydrophobicity. | Inferred from similar compounds |
The stability of this compound is influenced by pH and temperature, primarily due to the susceptibility of the NHS ester to hydrolysis and the lability of the Boc group under acidic conditions.
Table 3: Stability Profile of NHS Esters
| Condition | Effect on NHS Ester | Half-life | Reference(s) |
| pH 7.0 (0°C) | Slow hydrolysis | 4 - 5 hours | [11] |
| pH 7.0 (Aqueous) | Hydrolysis | ~7 hours | [12] |
| pH 8.6 (4°C) | Rapid hydrolysis | 10 minutes | [11] |
| pH 9.0 (Aqueous) | Very rapid hydrolysis | Minutes | [12] |
The Boc protecting group is stable under basic and nucleophilic conditions but is readily cleaved by strong acids.
Reactivity and Reaction Kinetics
The NHS ester moiety of this compound reacts with primary amines (e.g., the ε-amino group of lysine (B10760008) residues or the N-terminus of a protein) via nucleophilic acyl substitution to form a stable amide bond.[] This reaction is pH-dependent, with an optimal pH range of 7.2-8.5.[][11] Below this range, the amine is protonated and less nucleophilic, while above this range, hydrolysis of the NHS ester becomes a significant competing reaction.[10][13]
Table 4: General Reaction Conditions for NHS Ester Coupling
| Parameter | Recommended Condition | Rationale | Reference(s) |
| pH | 7.2 - 8.5 | Balances amine reactivity and NHS ester stability. | [][11] |
| Temperature | 4°C to Room Temperature | Lower temperatures can minimize side reactions and hydrolysis. | [] |
| Reaction Time | 30 minutes to several hours | Dependent on the specific reactants and temperature. | [][11] |
| Buffers | Phosphate, Borate, Bicarbonate, HEPES | Must be amine-free to avoid competing reactions. | [11][15] |
Experimental Protocols
General Protocol for Protein Labeling with an NHS Ester
This protocol provides a general procedure for the conjugation of an NHS ester, such as this compound, to a protein.
-
Reagent Preparation:
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching (Optional):
-
To quench any unreacted NHS ester, a small molecule with a primary amine, such as Tris or glycine, can be added to the reaction mixture to a final concentration of 20-50 mM.
-
-
Purification:
-
Remove excess, unreacted this compound and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Protocol for PROTAC Synthesis using a Boc-Protected Linker
This protocol outlines the synthesis of a PROTAC using a Boc-protected linker like this compound, a ligand for the protein of interest (POI) containing a primary amine, and a ligand for an E3 ligase containing a carboxylic acid.
Step 1: Conjugation of E3 Ligase Ligand to this compound
-
Activation of E3 Ligase Ligand:
-
This step is not necessary as the this compound is already activated.
-
-
Conjugation to POI Ligand:
-
Dissolve the POI ligand (containing a primary amine) in anhydrous DMF or DMSO.
-
Add a 1.1 to 1.5 molar equivalent of this compound to the POI ligand solution.
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to the reaction mixture (2-3 equivalents).
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS.
-
-
Purification:
-
Purify the resulting Boc-protected POI-linker conjugate by reverse-phase HPLC.
-
Step 2: Boc Deprotection
-
Deprotection Reaction:
-
Dissolve the purified Boc-protected POI-linker conjugate in anhydrous dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM).
-
Stir the reaction at room temperature for 1-2 hours.
-
-
Work-up:
-
Remove the DCM and excess TFA under reduced pressure to yield the deprotected POI-linker as a TFA salt.
-
Step 3: Conjugation to E3 Ligase Ligand
-
Activation of E3 Ligase Ligand:
-
Dissolve the E3 ligase ligand (containing a carboxylic acid) in anhydrous DMF.
-
Add a coupling agent such as HATU (1.2 equivalents) and a base such as DIPEA (3.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
-
Final Conjugation:
-
Add the deprotected POI-linker (TFA salt, 1.1 equivalents) to the activated E3 ligase ligand solution.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS.
-
-
Final Purification:
-
Purify the final PROTAC molecule using reverse-phase HPLC.
-
Mandatory Visualizations
Caption: Workflow for the synthesis of a PROTAC molecule.
Caption: Reaction mechanism of an NHS ester with a primary amine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | PROTAC连接子 | MCE [medchemexpress.cn]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound 843666-34-2 | MCE [medchemexpress.cn]
- 6. amsbio.com [amsbio.com]
- 8. biocompare.com [biocompare.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. benchchem.com [benchchem.com]
An In-depth Technical Guide to Boc-C16-NHS Ester: Structure, Mechanism, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Boc-C16-NHS ester, a bifunctional crosslinker integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. This document details its chemical structure, mechanism of action, and provides protocols for its application in molecular assembly.
Introduction to this compound
This compound is a chemical linker characterized by a sixteen-carbon alkyl chain, a Boc (tert-butyloxycarbonyl) protecting group at one terminus, and a reactive N-hydroxysuccinimide (NHS) ester at the other.[1][2] Its molecular formula is C26H45NO6 with a molecular weight of 467.64 g/mol .[3] This heterobifunctional nature allows for the sequential and controlled conjugation of two different molecules.
The primary application of this compound is in the construction of PROTACs. PROTACs are novel therapeutic modalities that leverage the cell's ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1] The linker component of a PROTAC, for which this compound is a building block, plays a critical role in orienting the two ligand-binding moieties for effective ternary complex formation with the target protein and an E3 ubiquitin ligase.
Chemical Structure and Properties
The chemical structure of this compound is fundamental to its utility in bioconjugation. The long C16 alkyl chain provides a significant hydrophobic spacer, which can influence the physicochemical properties of the final conjugate, such as solubility and cell permeability. The Boc group serves as a stable protecting group for a primary amine, which can be deprotected under acidic conditions for subsequent conjugation steps. The NHS ester is a highly reactive group that specifically targets primary amines.
Mechanism of Action: Amine-Reactive Conjugation
The utility of this compound in bioconjugation stems from the reactivity of the N-hydroxysuccinimide ester towards primary amines. This reaction proceeds via a nucleophilic acyl substitution mechanism. The unprotonated primary amine, typically from a lysine (B10760008) residue or the N-terminus of a protein, acts as a nucleophile and attacks the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses to yield a stable amide bond and releases N-hydroxysuccinimide as a byproduct.[]
This reaction is highly efficient and specific for primary amines at a slightly basic pH. The resulting amide bond is chemically stable under physiological conditions.
Quantitative Data for NHS Ester Reactions
The efficiency of the conjugation reaction is influenced by several factors. The following table summarizes key quantitative parameters for typical NHS ester reactions. It is important to note that optimal conditions should be determined empirically for each specific application.
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | The primary amine must be deprotonated to be nucleophilic. Higher pH increases the rate of hydrolysis of the NHS ester.[][5] |
| Temperature | 4°C - 25°C | Lower temperatures can be used to minimize hydrolysis and for sensitive proteins.[5] |
| Reaction Time | 30 minutes - 2 hours | Can be extended for less reactive amines or lower concentrations.[] |
| Molar Excess of NHS Ester | 10 - 50 fold | A molar excess is used to drive the reaction to completion, especially with dilute protein solutions.[6] |
| Half-life of NHS Ester Hydrolysis | ~10 min at pH 8.6 (4°C) | The rate of hydrolysis is a competing reaction that reduces conjugation efficiency.[5] |
Experimental Protocols
The following protocols provide a general framework for the use of this compound in the labeling of a protein or other amine-containing molecule.
Materials
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.5 (Amine-free buffers such as phosphate, bicarbonate, or HEPES are essential)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Purification column (e.g., size-exclusion chromatography)
General Protein Labeling Protocol
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a concentration of 1-10 mg/mL. Ensure the buffer does not contain any primary amines.
-
NHS Ester Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
Conjugation Reaction: Add the desired molar excess of the dissolved this compound to the protein solution. Mix gently and incubate for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and the N-hydroxysuccinimide byproduct by size-exclusion chromatography or dialysis.
Workflow for PROTAC Synthesis
The use of this compound in PROTAC synthesis involves a multi-step process. The following diagram illustrates a typical workflow.
References
An In-depth Technical Guide to the Core Principle of Action of Boc-C16-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-C16-NHS ester is a heterobifunctional chemical linker widely utilized in bioconjugation, drug delivery, and proteomics. It is composed of three key functional components: a tert-butyloxycarbonyl (Boc) protecting group, a 16-carbon (C16) alkyl chain, and an N-hydroxysuccinimide (NHS) ester. This unique combination of moieties allows for a two-step conjugation strategy, enabling the covalent attachment of the C16 linker to a primary amine-containing molecule, with the Boc group serving as a temporary placeholder for a subsequent chemical modification. This guide provides a detailed overview of the core principle of action of this compound, including its mechanism of action, experimental protocols, and relevant quantitative data.
Core Principle of Action
The principle of action of this compound revolves around the distinct reactivity of its constituent parts:
-
N-Hydroxysuccinimide (NHS) Ester: This is a highly reactive group that selectively couples with primary amines (e.g., the side chain of lysine (B10760008) residues in proteins or the N-terminus of polypeptides) to form stable amide bonds.[1][2][] The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the carbonyl carbon of the NHS ester, leading to the release of N-hydroxysuccinimide as a byproduct.[][4] This reaction is most efficient at a slightly alkaline pH (typically 7.2-8.5).[4][5]
-
C16 Alkyl Linker: The 16-carbon chain acts as a long, hydrophobic spacer arm. This lipophilic nature can enhance the cellular uptake of conjugated molecules by facilitating their interaction with and penetration of lipid-rich cell membranes.[6][7] In the context of drug delivery, such as with siRNA conjugates, the C16 modification has been shown to improve stability in biological environments and enhance delivery to tissues like the central nervous system, lungs, and retina.[6][8][9]
-
tert-Butyloxycarbonyl (Boc) Protecting Group: The Boc group is an acid-labile protecting group for amines.[10][11] It is stable under a wide range of reaction conditions, including those required for the NHS ester-amine coupling.[12] This allows for the initial conjugation of the Boc-C16-moiety to a target molecule. Subsequently, the Boc group can be selectively removed under acidic conditions (e.g., using trifluoroacetic acid) to reveal a primary amine.[13][14][15] This newly exposed amine can then be used for further conjugation with another molecule of interest, making this compound a valuable tool for constructing more complex bioconjugates.[16] this compound is also utilized as a PROTAC (Proteolysis Targeting Chimera) linker in the synthesis of these targeted protein degraders.[17][18][19]
Data Presentation
Table 1: Recommended Reaction Conditions for NHS Ester-Amine Coupling
| Parameter | Recommended Value | Rationale | Citations |
| pH | 7.2 - 8.5 (Optimal: 8.3-8.5) | Balances amine nucleophilicity and NHS ester hydrolysis.[4][20] | [][4][5][20] |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures reduce hydrolysis but may require longer reaction times. | [][4][21] |
| Reaction Time | 30 minutes - 4 hours (at RT) or Overnight (at 4°C) | Dependent on temperature, pH, and reactant concentrations. | [][4][20] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency. | [4][22] |
| NHS Ester Molar Excess | 5 to 20-fold | Empirically determined and may require optimization. | [2][4] |
| Compatible Buffers | Phosphate, Bicarbonate/Carbonate, Borate, HEPES | Must be amine-free to avoid competing reactions. | [4][5][20] |
| Incompatible Buffers | Tris, Glycine | Contain primary amines that will react with the NHS ester. | [5][20][21] |
Table 2: Common Reagents for Boc Deprotection
| Reagent | Solvent | Typical Conditions | Citations |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% TFA in DCM, room temperature, 30-60 minutes. | [14][15][16] |
| Hydrochloric Acid (HCl) | Dioxane, Methanol, Ethyl Acetate | 4M HCl in dioxane, room temperature, 1-2 hours. | [10][13][15] |
| Trimethylsilyl Iodide (TMSI) | - | Sequential treatment with TMSI then methanol. | [10][23] |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Can selectively cleave secondary N-Boc groups. | [14][23] |
| Oxalyl Chloride | Methanol | Room temperature, 1-4 hours. | [24] |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Primary Amine-Containing Molecule
This protocol provides a general procedure for labeling a protein with this compound.
Materials:
-
Protein or other amine-containing molecule
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[20]
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.3-8.5[20][22]
-
Quenching Buffer: 1 M Tris-HCl or Glycine, pH 7.4[5]
-
Desalting column or dialysis equipment for purification[20][22]
Procedure:
-
Prepare the Amine-Containing Molecule: Dissolve the protein or other molecule in the reaction buffer to a concentration of 1-10 mg/mL.[22]
-
Prepare the this compound Solution: Immediately before use, dissolve a 5-20 fold molar excess of this compound in a minimal amount of anhydrous DMF or DMSO.[2][4][20]
-
Reaction: Add the this compound solution to the solution of the amine-containing molecule while gently vortexing.[20]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[][4] Protect from light if any components are light-sensitive.
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and byproducts using a desalting column, dialysis, or other appropriate chromatographic technique.[20][22]
Protocol 2: Boc Deprotection of the Boc-C16-Conjugate
This protocol describes the removal of the Boc protecting group to expose a primary amine.
Materials:
-
Boc-C16-conjugated molecule
-
Trifluoroacetic Acid (TFA)[15]
-
Anhydrous Dichloromethane (DCM)[15]
-
Cold diethyl ether (for precipitation)[15]
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the lyophilized Boc-C16-conjugated molecule in anhydrous DCM.
-
Acid Treatment: Cool the solution to 0°C in an ice bath. Slowly add TFA to a final concentration of 20-50%.[16]
-
Reaction: Remove the ice bath and allow the reaction to proceed at room temperature for 30-60 minutes.[16] Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[15]
-
Precipitation (Optional): Add cold diethyl ether to the residue to precipitate the deprotected product.[15]
-
Purification: Further purify the product as needed for the subsequent application.
Mandatory Visualization
Caption: Mechanism of NHS ester reaction with a primary amine.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Caption: General experimental workflow for using this compound.
References
- 1. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 2. glenresearch.com [glenresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. 2'-O-hexadecyl (C16)-siRNA Conjugation - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 7. Palmitoyl C16, Palmityl, Palmitate Oligonucleotide [biosyn.com]
- 8. A New Conjugated siRNA provides broad delivery in the CNS, Lung, and Eye - Oligonucleotide Therapeutics Society [oligotherapeutics.org]
- 9. researchgate.net [researchgate.net]
- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. genscript.com [genscript.com]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. Amine Protection / Deprotection [fishersci.co.uk]
- 14. jk-sci.com [jk-sci.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. amsbio.com [amsbio.com]
- 19. file.medchemexpress.com [file.medchemexpress.com]
- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 21. neb.com [neb.com]
- 22. lumiprobe.com [lumiprobe.com]
- 23. Boc Protection - Common Conditions [commonorganicchemistry.com]
- 24. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Boc-C16-NHS Ester Reactivity
This technical guide provides a comprehensive overview of this compound, a bifunctional linker widely utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.[1][2] The document details the core reactivity of the N-hydroxysuccinimide (NHS) ester group, the role of the Boc protecting group and the C16 linker, and provides detailed experimental protocols for its application.
Core Chemistry and Reactivity
This compound is comprised of three key components: a tert-butyloxycarbonyl (Boc) protected amine, a 16-carbon alkyl chain, and a reactive N-hydroxysuccinimide (NHS) ester. Its primary utility stems from the high reactivity of the NHS ester towards primary amines, forming stable amide bonds.[]
NHS Ester Reaction Mechanism
The fundamental reaction is a nucleophilic acyl substitution. The unprotonated primary amine, typically the ε-amino group of a lysine (B10760008) residue or the N-terminus of a protein, acts as a nucleophile, attacking the carbonyl carbon of the NHS ester.[] This forms a transient tetrahedral intermediate, which then collapses, releasing N-hydroxysuccinimide (NHS) as a leaving group and forming a highly stable, irreversible amide bond.[][4]
Competing Hydrolysis
The primary competing reaction is the hydrolysis of the NHS ester, which also cleaves the ester bond and renders the reagent inactive.[5] The rate of hydrolysis is significantly influenced by pH, increasing as the pH becomes more alkaline.[5][6] This underscores the importance of optimizing reaction conditions to favor aminolysis over hydrolysis.
The Role of the Boc Group and C16 Linker
-
Boc Protecting Group : The Boc group is a widely used protecting group for amines. It is stable under the slightly basic conditions required for the NHS ester-amine reaction but can be efficiently removed under acidic conditions (e.g., with trifluoroacetic acid), allowing for subsequent chemical modifications at the newly deprotected amine terminus.[7]
-
C16 Alkyl Linker : The 16-carbon chain serves as a long, hydrophobic spacer. In the context of PROTACs, this linker connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase, spanning the distance required to induce ubiquitination and subsequent degradation of the target protein.[2][8]
Quantitative Data on NHS Ester Reactivity
| Parameter | Recommended Value / Condition | Rationale & Notes | Citation |
| Reaction pH | 7.2 - 8.5 | Balances amine nucleophilicity and NHS ester stability. Lower pH protonates amines, reducing reactivity; higher pH accelerates hydrolysis. | [][5] |
| NHS Ester Half-Life | ~4-5 hours at pH 7.0, 0°C | The stability of the ester is highly pH-dependent. | [5] |
| 10 minutes at pH 8.6, 4°C | Highlights the rapid hydrolysis at higher pH, necessitating prompt use after dissolution. | [5] | |
| Reaction Time | 0.5 - 4 hours | Typically sufficient for completion at room temperature or 4°C. | [5] |
| Temperature | 4°C to Room Temperature (~25°C) | Lower temperatures can help minimize hydrolysis and are suitable for sensitive proteins. | [] |
| Molar Excess | 5-20 fold (Reagent:Biomolecule) | An excess of the NHS ester drives the reaction to completion. The optimal ratio should be determined empirically. | [9][10] |
| Solvent | Amine-free buffers (Phosphate, Bicarbonate, Borate, HEPES) | Buffers containing primary amines (e.g., Tris, Glycine) will compete with the target molecule for reaction. | [5][9] |
| Anhydrous DMSO or DMF | Used to dissolve the water-insoluble NHS ester before addition to the aqueous reaction buffer. | [5][11] |
Experimental Protocols
The following sections provide detailed methodologies for a typical bioconjugation reaction involving this compound and a protein.
Reagent Preparation
-
Buffer Preparation : Prepare an amine-free reaction buffer, such as 0.1 M sodium phosphate (B84403) or 0.1 M sodium bicarbonate, and adjust the pH to a value between 7.5 and 8.5.[9][12]
-
Protein Solution : Dissolve the target protein (or other amine-containing molecule) in the reaction buffer to a concentration of 1-10 mg/mL.[10] Ensure the protein solution does not contain any amine-based stabilizers.
-
This compound Stock Solution : NHS esters are moisture-sensitive.[13] Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.[11] Prepare a stock solution (e.g., 10 mg/mL or ~21 mM) in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[12]
Conjugation Reaction
-
Addition : Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally be below 10% to avoid protein denaturation.[5]
-
Incubation : Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C.[4] For sensitive proteins, the reaction on ice is preferable.
-
Quenching (Optional) : To stop the reaction, a quenching buffer such as 1 M Tris-HCl or glycine (B1666218) can be added to a final concentration of 50-100 mM.[13] This will consume any unreacted NHS ester.
Purification of the Conjugate
Post-reaction, it is crucial to remove unreacted this compound and the NHS by-product.
-
Size-Exclusion Chromatography / Desalting : For proteins and other macromolecules, a desalting column (e.g., Glen Gel-Pak™ or equivalent) is an effective method to separate the large conjugate from small molecule impurities.[4]
-
Dialysis : Extensive dialysis against an appropriate buffer can also be used to remove impurities.
-
HPLC : For smaller molecules, reverse-phase HPLC can be an effective purification method.
Visualizations
Signaling and Reaction Diagrams
Caption: General mechanism of PROTAC-induced protein degradation.
Caption: Reaction of this compound with a primary amine.
Caption: Competing hydrolysis reaction of this compound.
Caption: Standard experimental workflow for bioconjugation.
References
- 1. amsbio.com [amsbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. glenresearch.com [glenresearch.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - DE [thermofisher.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. interchim.fr [interchim.fr]
- 10. lumiprobe.com [lumiprobe.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 13. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
An In-depth Technical Guide to Boc-C16-NHS Ester for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Boc-C16-NHS ester, a bifunctional linker utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It covers the fundamental chemical properties, a detailed synthesis protocol, its application in PROTAC assembly, and the underlying mechanism of action of the resulting targeted protein degraders.
Introduction to this compound
This compound, systematically named 1-tert-Butyl 18-(2,5-dioxopyrrolidin-1-yl) octadecanedioate, is a linear, alkyl-based linker. It features a tert-butoxycarbonyl (Boc) protected carboxylic acid at one terminus and a reactive N-hydroxysuccinimide (NHS) ester at the other. This heterobifunctional nature allows for the sequential and controlled conjugation of two different molecular entities, a crucial step in the modular synthesis of PROTACs.
The 16-carbon alkyl chain provides a significant and flexible spacer between the two ends of the PROTAC, a critical parameter in optimizing the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase.[1][2] Studies have shown that the length of the linker can significantly impact the efficacy of a PROTAC, with a 16-atom chain being optimal in certain systems, such as for the degradation of the estrogen receptor α.[1] Alkyl linkers, in general, are noted for their synthetic accessibility and their role in enhancing membrane permeability due to their lipophilic nature.[3][]
Physicochemical Properties and Data
A summary of the key physicochemical properties of this compound and its carboxylic acid precursor are presented below.
| Property | This compound | Boc-C16-COOH |
| Systematic Name | 1-tert-Butyl 18-(2,5-dioxopyrrolidin-1-yl) octadecanedioate | 18-(tert-Butoxy)-18-oxooctadecanoic acid |
| CAS Number | 843666-34-2 | 843666-40-0 |
| Molecular Formula | C26H45NO6 | C22H42O4 |
| Molecular Weight | 467.64 g/mol | 370.57 g/mol |
| Appearance | White to off-white solid | White to off-white solid |
| Solubility | Soluble in organic solvents (e.g., DMF, DMSO, DCM) | Soluble in organic solvents (e.g., DMF, DMSO, DCM) |
| Purity (Typical) | >95% | >95% (GC) |
Experimental Protocols
The following sections provide detailed experimental protocols for the synthesis of this compound and its subsequent use in the assembly of a PROTAC.
Synthesis of this compound from Boc-C16-COOH
This protocol describes the activation of the terminal carboxylic acid of Boc-C16-COOH to an NHS ester using standard coupling reagents.
Materials:
-
Boc-C16-COOH (18-(tert-Butoxy)-18-oxooctadecanoic acid)
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-C16-COOH (1.0 eq) in anhydrous DCM.
-
Add N-Hydroxysuccinimide (NHS) (1.1 eq) to the solution and stir until dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture. If using EDC, it can be added as a solid in one portion.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a white solid.
Quantitative Data (Expected):
-
Yield: 70-90%
-
Purity: >95% as determined by NMR and LC-MS.
Synthesis of a PROTAC using this compound
This protocol outlines the conjugation of an amine-containing E3 ligase ligand to this compound, followed by Boc deprotection and coupling to a target protein ligand.
Step A: Coupling of this compound with an E3 Ligase Ligand
Materials:
-
This compound
-
Amine-containing E3 ligase ligand (e.g., pomalidomide-amine) (1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the amine-containing E3 ligase ligand (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add DIPEA (2.0-3.0 eq) to the solution.
-
In a separate vial, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the this compound solution dropwise to the E3 ligase ligand solution.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Boc-protected PROTAC intermediate.
Step B: Boc Deprotection
Materials:
-
Boc-protected PROTAC intermediate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected PROTAC intermediate in DCM.
-
Add TFA (typically 20-50% v/v in DCM) to the solution at 0 °C.
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the disappearance of the starting material by LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. The resulting amine-TFA salt is often used directly in the next step.
Step C: Coupling with Target Protein Ligand
Materials:
-
Amine-TFA salt from Step B
-
Carboxylic acid-containing target protein ligand (e.g., a kinase inhibitor) (1.1 eq)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (HATU) or a similar peptide coupling agent
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the amine-TFA salt from Step B and the carboxylic acid-containing target protein ligand (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) to the solution.
-
Add DIPEA (3.0-4.0 eq, to neutralize the TFA salt and catalyze the reaction) dropwise while stirring.
-
Allow the reaction to stir at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative HPLC to achieve high purity (>95%).
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase.[3] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[5] The this compound serves as a key building block for the linker that connects the POI-binding and E3 ligase-binding moieties.
References
- 1. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Amine-Reactive Crosslinkers for Researchers, Scientists, and Drug Development Professionals
Introduction: Amine-reactive crosslinkers are indispensable reagents in modern biochemistry, drug development, and diagnostics.[1][2] These molecules facilitate the covalent bonding between two or more molecules, at least one of which possesses a primary amine (-NH2) functional group. Primary amines are readily available on biomolecules, particularly at the N-terminus of proteins and on the side chains of lysine (B10760008) residues, making them a common target for conjugation.[1][3] This guide provides a comprehensive overview of the chemistry, types, and applications of amine-reactive crosslinkers, complete with detailed experimental protocols and quantitative data to inform experimental design.
Core Principles of Amine-Reactive Chemistry
The most prevalent and versatile chemistry for targeting primary amines involves N-hydroxysuccinimide (NHS) esters.[1][4] The fundamental reaction is a nucleophilic acyl substitution, where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester. This forms a stable amide bond and releases N-hydroxysuccinimide as a byproduct.[4][5]
Several other chemical groups can also react with primary amines, including imidoesters, isothiocyanates, and aldehydes, each with distinct reaction characteristics and resulting bond stabilities.[3][6] Imidoesters, for instance, react with primary amines to form amidine bonds, which are reversible at high pH.[7]
The Critical Role of pH
The pH of the reaction buffer is a pivotal parameter in amine-reactive chemistry. For NHS ester reactions, a pH range of 7.2 to 8.5 is optimal.[4][8] Below this range, primary amines are protonated and thus poor nucleophiles, slowing the reaction. Above this range, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction.[4] Imidoester reactions are typically more efficient at a more alkaline pH of 10.[7]
Types of Amine-Reactive Crosslinkers
Amine-reactive crosslinkers can be classified based on the reactivity of their functional groups and the nature of their spacer arm.
Homobifunctional Crosslinkers: These reagents possess two identical amine-reactive groups.[9] They are typically used in a single-step reaction to crosslink molecules in a somewhat random fashion, which is useful for studying protein-protein interactions or creating protein polymers.[10][11]
Heterobifunctional Crosslinkers: These crosslinkers have two different reactive groups, one of which is amine-reactive.[9] This allows for controlled, sequential reactions, minimizing the formation of undesirable byproducts and leading to higher purity of the final conjugate.[10][11] A common example is a crosslinker with an NHS ester at one end and a maleimide (B117702) group (reactive towards sulfhydryls) at the other.[12]
Zero-Length Crosslinkers: These reagents facilitate the formation of a direct covalent bond between two molecules without introducing a spacer arm.[13][14] Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are a prime example, mediating the formation of an amide bond between a carboxyl group and a primary amine.[7][14]
Cleavable vs. Non-Cleavable Crosslinkers: The spacer arm of a crosslinker can be designed to be either stable or cleavable under specific conditions.[15] Cleavable linkers are particularly useful in applications like antibody-drug conjugates (ADCs), where the release of a payload is desired within a target cell.[][17] Non-cleavable linkers provide a permanent, stable connection, which is advantageous for creating durable hydrogels or in diagnostic assays.[15][18]
Quantitative Data of Common Amine-Reactive Crosslinkers
The selection of a crosslinker is often dictated by its physical and chemical properties. The following tables summarize key data for a selection of common amine-reactive crosslinkers.
Homobifunctional NHS Esters
| Crosslinker | Full Name | Molecular Weight (Da) | Spacer Arm Length (Å) | Water Soluble | Membrane Permeable |
| DSS | Disuccinimidyl suberate | 368.35 | 11.4 | No | Yes |
| BS3 | Bis(sulfosuccinimidyl) suberate | 572.43 | 11.4 | Yes | No |
| DSG | Disuccinimidyl glutarate | 326.26 | 7.7 | No | Yes |
| DSP | Dithiobis(succinimidyl propionate) | 404.42 | 12.0 (Cleavable) | No | Yes |
| DTSSP | 3,3'-Dithiobis(sulfosuccinimidyl propionate) | 608.51 | 12.0 (Cleavable) | Yes | No |
| EGS | Ethylene glycol bis(succinimidyl succinate) | 456.36 | 16.1 | No | Yes |
| Sulfo-EGS | Ethylene glycol bis(sulfosuccinimidyl succinate) | 660.45 | 16.1 | Yes | No |
Heterobifunctional Crosslinkers (Amine-Reactive End)
| Crosslinker | Full Name | Reactive Groups | Molecular Weight (Da) | Spacer Arm Length (Å) | Water Soluble |
| SMCC | Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | NHS ester, Maleimide | 334.32 | 8.3 | No |
| Sulfo-SMCC | Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | Sulfo-NHS ester, Maleimide | 436.37 | 8.3 | Yes |
| SPDP | N-Succinimidyl 3-(2-pyridyldithio)propionate | NHS ester, Pyridyldithiol | 312.36 | 6.8 (Cleavable) | No |
| LC-SPDP | Succinimidyl 6-(3-(2-pyridyldithio)propionamido)hexanoate | NHS ester, Pyridyldithiol | 425.53 | 9.9 (Cleavable) | No |
| SIA | N-Succinimidyl iodoacetate | NHS ester, Iodoacetyl | 282.03 | 1.5 | No |
Experimental Protocols
Protocol 1: General Procedure for Protein Crosslinking in Solution using a Homobifunctional NHS Ester
This protocol describes the crosslinking of purified proteins in solution using a homobifunctional NHS ester like DSS or BS3.[19][20]
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS, HEPES, Borate), pH 7.2-8.5.[20]
-
Homobifunctional NHS ester crosslinker (e.g., DSS, BS3).[20]
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) for water-insoluble crosslinkers.[20]
-
Quenching solution: 1 M Tris-HCl, pH 7.5 or 1 M glycine.[20]
-
Desalting column.[19]
Procedure:
-
Prepare Protein Solution: Dissolve the purified protein in the reaction buffer to a final concentration of 1-5 mg/mL.[19]
-
Prepare Crosslinker Stock Solution: Immediately before use, dissolve the NHS ester in DMSO (for water-insoluble) or reaction buffer (for water-soluble) to a concentration of 10-25 mM.[19][20]
-
Crosslinking Reaction: Add a 20- to 50-fold molar excess of the crosslinker stock solution to the protein solution.[20]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[19][20]
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.[19][20]
-
Purification: Remove excess crosslinker and quenching buffer using a desalting column equilibrated with a suitable storage buffer.[19]
-
Analysis: Analyze the crosslinked products by SDS-PAGE, size-exclusion chromatography, or mass spectrometry.[19]
Protocol 2: Two-Step Conjugation using a Heterobifunctional Crosslinker (e.g., SMCC)
This protocol describes the conjugation of two different proteins (Protein A with primary amines and Protein B with sulfhydryls) using a heterobifunctional crosslinker.[11]
Materials:
-
Protein A and Protein B in appropriate buffers.
-
SMCC (or Sulfo-SMCC).
-
Anhydrous DMSO.
-
Quenching solution (1 M Tris-HCl, pH 7.5).
-
Desalting columns.
Procedure: Step 1: Reaction with Protein A (Amine-reactive)
-
Prepare Protein A at 1-5 mg/mL in an amine-free buffer, pH 7.2-8.0.
-
Prepare a fresh 10 mM stock solution of SMCC in DMSO.
-
Add a 10- to 20-fold molar excess of SMCC to the Protein A solution.
-
Incubate for 30-60 minutes at room temperature.
-
Remove excess, unreacted SMCC using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.2).
Step 2: Reaction with Protein B (Sulfhydryl-reactive)
-
Immediately add the maleimide-activated Protein A to a solution of Protein B containing free sulfhydryls. A 1:1 molar ratio is a good starting point.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Quench any unreacted maleimide groups by adding a sulfhydryl-containing reagent like cysteine or β-mercaptoethanol to a final concentration of 1-10 mM.
-
Purify the final conjugate using size-exclusion chromatography or another appropriate method to separate the conjugate from unreacted proteins.
Protocol 3: Zero-Length Crosslinking with EDC and NHS
This protocol outlines the coupling of a protein with carboxyl groups (Protein #1) to a protein with primary amines (Protein #2).[21]
Materials:
-
EDC and NHS (or Sulfo-NHS).[21]
-
Protein #1 in 0.1 M MES, pH 4.5-5.[21]
-
Protein #2 in 1X PBS.[21]
-
Desalting column.[21]
Procedure:
-
Equilibration: Allow EDC and NHS to equilibrate to room temperature before opening.[21]
-
Carboxyl Activation: To 1 mg of Protein #1 in 1 mL of MES buffer, add 0.4 mg EDC and 0.6 mg NHS (or 1.1 mg Sulfo-NHS). React for 15 minutes at room temperature.[21]
-
Quench EDC: Add 1.2 µL of 2-mercaptoethanol to quench the EDC reaction.[21]
-
Amine Reaction: Add an equimolar amount of Protein #2 to the activated Protein #1. Allow the reaction to proceed for 2 hours at room temperature.[21]
-
Quench NHS Ester: Stop the reaction by adding hydroxylamine to a final concentration of 10 mM.[21]
-
Purification: Purify the conjugated proteins using a desalting column.[21]
Visualizations: Diagrams of Key Concepts and Workflows
Applications in Research and Drug Development
Amine-reactive crosslinkers are pivotal in a wide array of applications:
-
Protein Interaction Analysis: Homobifunctional crosslinkers can "freeze" protein interactions in place, allowing for the identification of binding partners.[3]
-
Antibody-Drug Conjugates (ADCs): Heterobifunctional and cleavable linkers are fundamental to the design of ADCs, which selectively deliver cytotoxic drugs to cancer cells.[1][]
-
Biomaterial and Hydrogel Formation: Crosslinkers are used to create stable, biocompatible materials for tissue engineering and drug delivery.[15]
-
Immobilization of Proteins: Attaching proteins to surfaces, such as beads or biosensors, is a common application for diagnostics and affinity purification.[7]
-
Structural Biology: Crosslinking coupled with mass spectrometry (XL-MS) provides distance constraints that help to elucidate the three-dimensional structure of proteins and protein complexes.[22]
Conclusion
Amine-reactive crosslinkers are a versatile and powerful class of reagents for researchers, scientists, and drug development professionals. A thorough understanding of their underlying chemistry, the distinct characteristics of different crosslinker types, and the critical role of reaction conditions is paramount for successful bioconjugation. By carefully selecting the appropriate crosslinker and optimizing the experimental protocol, it is possible to generate a wide range of well-defined bioconjugates for diverse and innovative applications.
References
- 1. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. カルボニル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. General protein-protein cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein Crosslinking | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Protein Cross Linkers For Life Science Research Labs [gbiosciences.com]
- 11. benchchem.com [benchchem.com]
- 12. Amine reactive Linkers | AxisPharm [axispharm.com]
- 13. scbt.com [scbt.com]
- 14. Probing structures of large protein complexes using zero-length cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 15. purepeg.com [purepeg.com]
- 17. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 18. Cleavable vs. Non-Cleavable Linkers in Antibody-Drug Conjugates | Biopharma PEG [biochempeg.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. info.gbiosciences.com [info.gbiosciences.com]
- 22. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Boc-C16-NHS Ester: Properties, and Application in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of Boc-C16-NHS ester and its application as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document details the compound's molecular characteristics, provides a representative experimental protocol for its use in bioconjugation, and illustrates the underlying biological pathway and experimental workflow.
Core Properties of this compound
This compound is a bifunctional chemical linker molecule. It features a long C16 alkyl chain that provides a hydrophobic spacer, a Boc (tert-butyloxycarbonyl) protecting group on a terminal amine, and an N-hydroxysuccinimide (NHS) ester at the other terminus. The NHS ester is a reactive group that readily forms stable amide bonds with primary amines on target molecules, while the Boc-protected amine can be deprotected to allow for subsequent conjugation to another molecule. These characteristics make it a valuable tool in the construction of heterobifunctional molecules like PROTACs.
| Property | Value |
| Molecular Weight | 467.64 g/mol |
| Chemical Formula | C₂₆H₄₅NO₅ |
| Common Application | Alkyl/ether-based PROTAC linker |
| Reactive Groups | N-hydroxysuccinimide (NHS) ester |
| Protecting Group | tert-butyloxycarbonyl (Boc) |
Role in PROTAC Technology
PROTACs are innovative therapeutic agents designed to hijack the body's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. A PROTAC molecule is composed of three key parts: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.
This compound serves as a versatile building block for the linker component of a PROTAC. The C16 alkyl chain offers a significant degree of spatial separation between the POI and the E3 ligase, a critical factor in the formation of a productive ternary complex for ubiquitination. The hydrophobicity of the alkyl chain can also influence the physicochemical properties of the final PROTAC, such as cell permeability.
The synthetic strategy for incorporating this compound into a PROTAC typically involves a stepwise approach. First, the NHS ester end is reacted with an amine-containing ligand (either for the POI or the E3 ligase). Following this conjugation, the Boc protecting group is removed under acidic conditions to reveal a primary amine. This newly exposed amine is then coupled to the second ligand, which typically possesses a carboxylic acid that can be activated for amide bond formation.
Experimental Protocols
The following protocols provide a generalized methodology for the synthesis of a PROTAC using this compound. These steps are representative and may require optimization based on the specific properties of the POI and E3 ligase ligands.
Protocol 1: Conjugation of this compound to an Amine-Containing Ligand (Ligand 1)
-
Dissolution of Reagents:
-
Dissolve the amine-containing Ligand 1 in a suitable anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
In a separate container, dissolve this compound (1.1 equivalents) in the same anhydrous solvent.
-
-
Reaction:
-
To the solution of Ligand 1, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2-3 equivalents).
-
Slowly add the solution of this compound to the Ligand 1 solution while stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours or until completion, monitoring the progress by an appropriate analytical method such as LC-MS.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash with 5% lithium chloride solution, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting Boc-protected intermediate by flash column chromatography.
-
Protocol 2: Boc Deprotection
-
Deprotection Reaction:
-
Dissolve the purified Boc-protected intermediate from Protocol 1 in anhydrous dichloromethane (B109758) (DCM).
-
Cool the solution to 0 °C and add trifluoroacetic acid (TFA) (typically 20-50% v/v).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring for the disappearance of the starting material by LC-MS.
-
-
Removal of TFA:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the DCM and TFA.
-
Co-evaporate the residue with DCM or toluene (B28343) multiple times to ensure complete removal of residual TFA. The resulting amine-TFA salt is typically used in the next step without further purification.
-
Protocol 3: Coupling with a Carboxylic Acid-Containing Ligand (Ligand 2) to Form the Final PROTAC
-
Activation of Ligand 2:
-
In a separate flask, dissolve the carboxylic acid-containing Ligand 2 (1.2 equivalents) in anhydrous DMF.
-
Add a peptide coupling agent such as HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution.
-
Stir the mixture at room temperature for approximately 20 minutes to pre-activate the carboxylic acid.
-
-
Final Coupling:
-
Dissolve the deprotected amine-TFA salt from Protocol 2 in anhydrous DMF and add it to the activated Ligand 2 solution.
-
Stir the reaction at room temperature overnight, monitoring its progress by LC-MS.
-
-
Purification of the Final PROTAC:
-
Upon completion, perform an aqueous work-up as described in Protocol 1.
-
Purify the final PROTAC product using preparative reverse-phase HPLC to achieve high purity.
-
Visualizing the Process: Signaling Pathways and Workflows
To better understand the context in which this compound is utilized, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for PROTAC synthesis and evaluation.
Caption: PROTAC Mechanism of Action.
Caption: PROTAC Synthesis and Evaluation Workflow.
A Deep Dive into the Solubility of Boc-C16-NHS Ester: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility characteristics of Boc-C16-NHS ester, a critical long-chain PROTAC linker used in targeted protein degradation and other bioconjugation applications. Designed for researchers, scientists, and professionals in drug development, this document outlines the qualitative and estimated quantitative solubility of this reagent, alongside detailed experimental protocols for determining its solubility in various solvents.
Executive Summary
This compound is an amine-reactive building block characterized by a long C16 alkyl chain, a Boc-protected amine, and an N-hydroxysuccinimide (NHS) ester. Its significant hydrophobicity, primarily due to the 16-carbon chain, dictates its solubility profile, favoring organic solvents over aqueous media. Understanding these solubility characteristics is paramount for the successful design and execution of bioconjugation reactions, ensuring optimal reaction kinetics and product yields.
Solubility Profile of this compound
Qualitatively, this compound exhibits high solubility in polar aprotic organic solvents. This is a common characteristic of long-chain acyl-NHS esters.
-
High Solubility: Dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) are the recommended solvents for preparing stock solutions of this compound. These solvents effectively solvate the hydrophobic alkyl chain, allowing for the preparation of concentrated stock solutions.
-
Limited Aqueous Solubility: The presence of the long C16 alkyl chain renders this compound poorly soluble in aqueous buffers. Direct dissolution in aqueous media will likely result in precipitation or the formation of micelles. For reactions in aqueous environments, it is standard practice to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO and then add it to the aqueous reaction mixture. It is crucial to control the final concentration of the organic solvent to avoid denaturation of proteins or other adverse effects on the biological components of the reaction.
Estimated Quantitative Solubility
| Compound | Solvent | Solubility (approx.) |
| Palmitic Acid | Ethanol | ~30 mg/mL |
| Palmitic Acid | DMSO | ~20 mg/mL |
| Palmitic Acid | DMF | ~20 mg/mL |
| 16-hydroxy Hexadecanoic Acid | Ethanol | ~2.5 mg/mL |
| 16-hydroxy Hexadecanoic Acid | DMSO | ~20 mg/mL |
| 16-hydroxy Hexadecanoic Acid | DMF | ~20 mg/mL |
Note: This data is for the corresponding fatty acids and should be used as an estimation for the solubility of the C16 chain of this compound. The addition of the Boc and NHS ester moieties will influence the overall solubility.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of hydrophobic compounds like this compound.
Objective: To determine the approximate solubility of this compound in a given solvent.
Materials:
-
This compound
-
Solvent of interest (e.g., DMSO, DMF, ethanol, aqueous buffer)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer or HPLC (for quantitative analysis, optional)
-
Glass vials with screw caps
Procedure:
-
Preparation of a Saturated Solution (Excess Solid Method):
-
Weigh out a small, known amount of this compound (e.g., 5 mg) and add it to a glass vial.
-
Add a small, measured volume of the solvent of interest (e.g., 100 µL) to the vial.
-
Cap the vial tightly and vortex vigorously for 1-2 minutes to facilitate dissolution.
-
Allow the solution to equilibrate at a constant temperature (e.g., room temperature) for at least 24 hours to ensure that the solution is saturated. Gentle agitation during this period is recommended.
-
After equilibration, visually inspect the vial for the presence of undissolved solid. If no solid is present, add more this compound in small, weighed increments, repeating steps 1.3 and 1.4 until a persistent solid phase is observed.
-
-
Separation of the Saturated Solution:
-
Centrifuge the vial at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant (the saturated solution) without disturbing the pellet.
-
-
Quantification of Solute Concentration (Gravimetric Method):
-
Transfer the collected supernatant to a pre-weighed vial.
-
Evaporate the solvent under a stream of nitrogen or in a vacuum concentrator until the solute is completely dry.
-
Weigh the vial containing the dried solute.
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the vial.
-
The solubility can then be expressed in terms of mass per volume (e.g., mg/mL).
-
For more precise quantification, analytical techniques such as UV-Vis spectrophotometry (if the compound has a chromophore) or HPLC can be employed to determine the concentration of the solute in the saturated supernatant.
Visual Representations
To further elucidate key concepts, the following diagrams have been generated.
Caption: Molecular components of this compound.
Caption: General workflow for bioconjugation.
Caption: Logical flow for solubility determination.
An In-depth Technical Guide to the Discovery and Synthesis of Boc-C16-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the evolving landscape of targeted therapeutics, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs), the design and synthesis of effective linkers are of paramount importance. These linkers bridge the gap between a target protein ligand and an E3 ligase ligand, orchestrating the degradation of pathogenic proteins. Boc-C16-NHS ester has emerged as a valuable aliphatic linker, offering a strategic combination of a protected amine and an activated ester for the streamlined synthesis of these complex molecules. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and applications of this compound, with a focus on its role in targeted protein degradation.
Physicochemical Properties
This compound, also known as 1-tert-Butyl 18-(2,5-dioxopyrrolidin-1-yl) octadecanedioate, is a heterobifunctional linker. One terminus features a tert-butyloxycarbonyl (Boc) protected amine, which provides a stable, orthogonal protecting group that can be removed under acidic conditions. The other end is an N-hydroxysuccinimide (NHS) ester, a highly reactive group that readily forms stable amide bonds with primary amines.
| Property | Value |
| CAS Number | 843666-34-2 |
| Molecular Formula | C26H45NO6 |
| Molecular Weight | 467.64 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, and DCM |
| Storage Conditions | Store at -20°C for long-term stability |
Synthesis of this compound
The synthesis of this compound is a two-step process that begins with the commercially available precursor, 18-(tert-butoxycarbonylamino)octadecanoic acid (Boc-C16-COOH). The carboxylic acid is then activated to form the NHS ester.
Experimental Protocol: Synthesis of this compound from Boc-C16-COOH
This protocol details the synthesis of this compound via an EDC/NHS coupling reaction.
Materials:
-
18-(tert-butoxycarbonylamino)octadecanoic acid (Boc-C16-COOH)
-
N-Hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 18-(tert-butoxycarbonylamino)octadecanoic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Reagents: To the stirred solution, add N-Hydroxysuccinimide (NHS) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq). A minimal amount of anhydrous dimethylformamide (DMF) can be added to aid solubility if necessary.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting carboxylic acid is consumed.
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a white to off-white solid.
-
Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Reaction Kinetics and Purity Analysis
The utility of this compound in bioconjugation is dictated by the reactivity and stability of the NHS ester group. NHS esters react with primary amines to form stable amide bonds, a reaction that is most efficient at a slightly basic pH (7.2-8.5).[] However, the NHS ester is susceptible to hydrolysis, which competes with the aminolysis reaction.[]
| pH | Approximate Half-life of NHS Ester |
| 7.0 | 4-5 hours |
| 8.0 | 1 hour |
| 8.5 | ~30 minutes |
| 9.0 | <10 minutes |
Note: These are general values for NHS esters; the long aliphatic chain of this compound may influence its hydrolysis rate.
Experimental Protocol: HPLC Purity Analysis of this compound
This protocol provides a general method for assessing the purity of this compound using reverse-phase HPLC.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.
-
HPLC Conditions:
-
Gradient: 50% to 100% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: 214 nm and 254 nm
-
Injection Volume: 10 µL
-
-
Analysis: The purity is determined by the peak area percentage of the main product peak.
Application in Targeted Protein Degradation: PROTACs
This compound is a key building block in the synthesis of PROTACs. The synthesis of a PROTAC using this linker typically involves a stepwise approach.
Workflow for PROTAC Synthesis using this compound
Caption: A generalized workflow for the synthesis of a PROTAC molecule using this compound.
Signaling Pathway: IRAK4 Degradation by a PROTAC
A key application of PROTACs is the targeted degradation of proteins involved in disease signaling pathways. Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical component of the innate immune system, and its aberrant signaling is implicated in various inflammatory diseases. PROTACs have been successfully developed to target IRAK4 for degradation.[2][3][4][5][6]
Caption: The mechanism of IRAK4 protein degradation mediated by a PROTAC.
Conclusion
This compound is a versatile and valuable tool for researchers and drug development professionals. Its heterobifunctional nature allows for a controlled and stepwise approach to the synthesis of complex biomolecules, particularly PROTACs. The long aliphatic chain provides spacing and may influence the physicochemical properties of the final conjugate. A thorough understanding of its synthesis, reactivity, and application is crucial for the successful development of novel targeted therapies. This guide provides a foundational understanding to aid in the effective utilization of this compound in research and development.
References
- 2. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice [frontiersin.org]
An In-depth Technical Guide to Boc-C16-NHS Ester for Surface Modification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of Boc-C16-NHS ester for the functionalization of surfaces. It covers the fundamental principles, detailed experimental protocols, and key characterization data to enable the creation of well-defined, bio-interactive surfaces for applications in drug discovery, diagnostics, and fundamental biological research.
Introduction to this compound in Surface Chemistry
This compound is a bifunctional linker molecule designed for the covalent modification of surfaces. It comprises three key components:
-
A C16 alkyl chain: This long hydrocarbon chain facilitates the formation of well-ordered and stable self-assembled monolayers (SAMs) on various substrates, primarily through van der Waals interactions between adjacent chains.
-
A Boc-protected amine group: The tert-butyloxycarbonyl (Boc) protecting group provides a stable, masked primary amine. This allows for the initial surface modification to proceed without interference from the amine functionality. The Boc group can be readily removed under acidic conditions to expose the primary amine for subsequent conjugation of biomolecules.
-
An N-Hydroxysuccinimide (NHS) ester: This is a highly reactive group that readily forms stable amide bonds with primary amines present on a substrate surface (e.g., amine-silanized silica) or can be used in conjunction with a thiol group on the other end of the molecule to form SAMs on gold surfaces.
The strategic design of this compound allows for a two-step surface functionalization strategy. First, a stable monolayer is formed, presenting a protected amine. Second, after deprotection, a wide array of biomolecules, including peptides, proteins, and small molecules, can be selectively immobilized on the surface.
Data Presentation: Properties of C16 Self-Assembled Monolayers
The formation of a well-ordered C16 SAM is crucial for presenting the Boc-protected amine in a controlled manner. The following table summarizes typical quantitative data for C16 alkanethiol SAMs on gold surfaces, which serve as a useful reference.
| Parameter | Typical Value | Characterization Technique(s) |
| Monolayer Thickness | 17 - 21 Å | Ellipsometry, X-ray Photoelectron Spectroscopy (XPS) |
| Water Contact Angle (Advancing) | 108° - 112° | Contact Angle Goniometry |
| Surface Coverage Density | ~4.6 x 1014 molecules/cm2 | XPS, Electrochemical Methods |
| Alkyl Chain Tilt Angle | ~30° from the surface normal | Fourier-Transform Infrared Spectroscopy (FTIR), NEXAFS |
| Stability in Air | Stable for several days, oxidation of sulfur headgroup can occur over longer periods or with UV exposure. | XPS, Raman Spectroscopy |
| Stability in Culture Media | Stable for approximately 7 days, depending on conditions. | XPS, Cell Migration Assays |
Experimental Protocols
This section provides detailed methodologies for the key steps involved in surface modification using a Boc-C16 linker. Two common substrates, gold and silica (B1680970), are considered.
Formation of Boc-C16 Self-Assembled Monolayer on a Gold Surface
This protocol describes the formation of a SAM using a Boc-C16-thiol. While the user specified this compound, for gold surfaces, a thiol anchor group is required. We will assume a commercially available or synthesized Boc-C16-thiol for this procedure.
Materials:
-
Gold-coated substrates (e.g., glass slides, silicon wafers)
-
Boc-C16-thiol
-
Anhydrous ethanol (B145695)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Deionized (DI) water
-
Nitrogen gas
Protocol:
-
Substrate Cleaning:
-
Immerse the gold substrates in piranha solution for 10-15 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood).
-
Rinse the substrates thoroughly with DI water, followed by ethanol.
-
Dry the substrates under a gentle stream of nitrogen gas.
-
-
SAM Formation:
-
Prepare a 1 mM solution of Boc-C16-thiol in anhydrous ethanol.
-
Immediately immerse the clean, dry gold substrates in the thiol solution.
-
Incubate for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.
-
-
Rinsing and Drying:
-
Remove the substrates from the thiol solution.
-
Rinse thoroughly with copious amounts of ethanol to remove non-chemisorbed molecules.
-
Dry the substrates under a gentle stream of nitrogen gas.
-
Store the modified substrates in a clean, dry environment.
-
Formation of Boc-C16 Self-Assembled Monolayer on a Silica Surface
This protocol details the functionalization of a silica surface using a Boc-C16-silane derivative. The NHS ester of Boc-C16 acid can be reacted with an aminosilane-modified silica surface.
Materials:
-
Silica-based substrates (e.g., glass slides, silicon wafers)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
This compound
-
Anhydrous toluene
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Piranha solution or RCA-1 clean (Ammonia, Hydrogen Peroxide, Water)
-
Deionized (DI) water
-
Nitrogen gas
Protocol:
-
Substrate Cleaning and Activation:
-
Clean the silica substrates by immersing them in piranha solution for 15 minutes or RCA-1 solution at 75°C for 15 minutes.
-
Rinse the substrates extensively with DI water.
-
Dry the substrates in an oven at 110°C for at least 1 hour to ensure a dry surface and activate the silanol (B1196071) groups.
-
-
Aminosilanization of the Surface:
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the cleaned and dried silica substrates in the APTES solution.
-
Incubate for 2 hours at room temperature with gentle agitation.
-
Rinse the substrates with toluene, followed by ethanol, and finally DI water.
-
Cure the aminosilane (B1250345) layer by baking the substrates at 110°C for 1 hour.
-
-
Immobilization of this compound:
-
Prepare a 5 mM solution of this compound in anhydrous DMF.
-
Add a base, such as TEA or DIPEA, to the solution at a final concentration of 10 mM.
-
Immerse the aminosilanized silica substrates in the this compound solution.
-
Incubate for 4-6 hours at room temperature with gentle agitation.
-
Rinse the substrates thoroughly with DMF, followed by ethanol, and then DI water.
-
Dry the substrates under a gentle stream of nitrogen gas.
-
Boc Deprotection to Expose Amine Functionality
This protocol is applicable to both gold and silica surfaces modified with the Boc-C16 linker.
Materials:
-
Boc-protected surface
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Deionized (DI) water
-
Ethanol
-
Nitrogen gas
Protocol:
-
Deprotection Solution Preparation:
-
Prepare a deprotection solution of 50% TFA in DCM (v/v). (Caution: TFA is corrosive. Handle in a fume hood with appropriate PPE).
-
-
Deprotection Reaction:
-
Immerse the Boc-protected substrates in the TFA/DCM solution.
-
Incubate for 30 minutes at room temperature.
-
-
Rinsing and Neutralization:
-
Remove the substrates from the deprotection solution.
-
Rinse thoroughly with DCM to remove residual TFA.
-
Rinse with ethanol.
-
To neutralize any remaining acid, briefly rinse with a dilute solution of a non-nucleophilic base like 5% DIPEA in DCM, followed by another DCM and ethanol rinse.
-
Finally, rinse with DI water.
-
-
Drying:
-
Dry the amine-functionalized substrates under a gentle stream of nitrogen gas. The surface is now ready for subsequent conjugation.
-
Visualization of Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the overall experimental workflow for surface modification and subsequent biomolecule conjugation.
Signaling Pathway Example: Integrin-Mediated Cell Adhesion
Surfaces functionalized with cell-adhesion peptides (e.g., RGD) can be used to study integrin-mediated signaling pathways, which are crucial in cell adhesion, migration, and proliferation. The following diagram illustrates a simplified integrin signaling cascade.
Signaling Pathway Example: TGF-β Signaling
Surfaces can also be functionalized with ligands that interact with receptors of the Transforming Growth Factor-beta (TGF-β) family, which are key regulators of cell growth, differentiation, and immune responses.
An In-depth Technical Guide to Boc-C16-NHS Ester in Bioconjugation Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Boc-C16-NHS Ester
In the landscape of modern drug development and bioconjugation, precision and control are paramount. The ability to selectively modify biomolecules is fundamental to creating sophisticated therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This compound has emerged as a valuable tool in this context, offering a unique combination of features for the strategic assembly of complex bioconjugates.
This technical guide provides a comprehensive overview of this compound, detailing its core chemical principles, physicochemical properties, and applications. It further presents detailed experimental protocols and visual workflows to empower researchers in leveraging this versatile reagent for their drug development endeavors.
Core Components and their Functionality:
-
Boc (tert-Butyloxycarbonyl) Group: A well-established, acid-labile protecting group for primary and secondary amines.[1][2] Its primary function is to temporarily render an amine unreactive, preventing its participation in unintended side reactions during a multi-step synthesis.[1] The Boc group is stable under a wide range of basic and nucleophilic conditions but can be readily removed under mild acidic conditions, typically with trifluoroacetic acid (TFA).[1][3] This orthogonality is crucial for a controlled, stepwise approach to bioconjugation.[3]
-
C16 (Hexadecyl) Linker: A 16-carbon alkyl chain that imparts significant lipophilicity to the molecule. This lipidic character can be leveraged to enhance the cellular uptake and stability of the resulting bioconjugate.[4] In applications such as siRNA delivery, C16 modification has been shown to improve penetration of lipid-rich membranes, including the blood-brain barrier.[4][5]
-
NHS (N-Hydroxysuccinimide) Ester: A highly reactive functional group that readily and selectively forms stable amide bonds with primary amines on biomolecules, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins.[6][7] NHS ester-mediated conjugations are among the most common and reliable methods in bioconjugation, proceeding efficiently under mild, aqueous conditions.[6][]
The combination of these three moieties in this compound creates a heterobifunctional linker with a protected amine at one end and an amine-reactive group at the other, separated by a lipophilic spacer. This design is particularly well-suited for applications requiring controlled, sequential conjugation and enhanced cellular permeability of the final product. One of its notable applications is in the synthesis of PROTACs.[9][10][11][12][13][14]
Physicochemical and Reactivity Data
A thorough understanding of the physicochemical properties and reactivity of this compound is essential for its effective use in bioconjugation. The following tables summarize key quantitative data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₆H₄₅NO₆ | [7][15] |
| Molecular Weight | 467.64 g/mol | [7][15] |
| CAS Number | 843666-34-2 | [7][15] |
| Appearance | White to off-white solid | [16] |
| Solubility | Soluble in DMSO, DMF, and other common organic solvents. Limited solubility in aqueous solutions. | [16] |
| Storage | Store at -20°C in a desiccated environment to prevent hydrolysis of the NHS ester. | [7][15] |
Table 2: Reactivity and Stability of the NHS Ester Moiety
| Parameter | Recommended Condition/Value | Notes | Reference |
| Optimal Reaction pH for Aminolysis | 7.2 - 8.5 | Balances the nucleophilicity of the primary amine with the hydrolysis of the NHS ester. | [6][] |
| NHS Ester Hydrolysis Half-life | ~1-2 hours at pH 7; minutes at pH 9 | Hydrolysis is a competing reaction that increases with pH. | [][17][18] |
| Reaction Time for Conjugation | 30 minutes - 4 hours at room temperature; can be extended to overnight at 4°C | The optimal time depends on the reactivity of the target biomolecule. | [19] |
| Molar Excess of NHS Ester | 5- to 20-fold molar excess over the biomolecule | A starting point that may require optimization for specific applications. | [19] |
Core Logical and Experimental Workflows
Visualizing the logical relationships and experimental workflows is crucial for the successful implementation of this compound in a multi-step bioconjugation strategy.
Application in PROTAC Synthesis and Mechanism of Action
A prime application of this compound is in the synthesis of PROTACs.[9][10][11][12][13][14] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's own ubiquitin-proteasome system.[1][20] A PROTAC consists of a ligand that binds to the POI and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.[9][20]
The this compound can serve as the precursor to the linker component. For instance, the NHS ester can be reacted with an amine-containing E3 ligase ligand. Following this, the Boc group is removed to expose a primary amine, which can then be coupled to a POI ligand that has been functionalized with a carboxyl group (often activated as an NHS ester).
The resulting PROTAC then mediates the formation of a ternary complex between the POI and the E3 ligase.[20][21] This proximity enables the E3 ligase to catalyze the transfer of ubiquitin from an E2-conjugating enzyme to the POI.[1][22] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1][23][24]
Detailed Experimental Protocols
The following protocols provide a general framework for common procedures involving this compound. Optimization may be required for specific molecules and applications.
Protocol for Conjugation of this compound to a Primary Amine-Containing Molecule
This protocol describes the reaction of the NHS ester moiety with a primary amine on a biomolecule (e.g., a protein or an amine-functionalized small molecule).
Materials:
-
This compound
-
Amine-containing biomolecule
-
Anhydrous, amine-free Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.3. Note: Avoid buffers containing primary amines, such as Tris or glycine.[19]
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M glycine.
-
Purification system (e.g., size-exclusion chromatography column, dialysis cassettes, or preparative HPLC).
Procedure:
-
Biomolecule Preparation:
-
If the biomolecule is in a buffer containing primary amines, exchange it into the Reaction Buffer using dialysis or a desalting column.
-
Adjust the concentration of the biomolecule to 1-10 mg/mL in the Reaction Buffer.
-
-
This compound Stock Solution Preparation:
-
Immediately before use, allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the biomolecule solution while gently vortexing. A common starting point is a 10- to 20-fold molar excess of the NHS ester to the biomolecule.[19] The final concentration of the organic solvent (DMSO or DMF) should ideally be kept below 10% (v/v) to minimize its effect on protein structure.
-
Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C.
-
-
Quenching the Reaction (Optional but Recommended):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted NHS ester is consumed.
-
-
Purification of the Conjugate:
-
Separate the Boc-C16-conjugated biomolecule from unreacted reagents and byproducts using an appropriate purification method such as size-exclusion chromatography, dialysis, or HPLC.
-
Protocol for Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation steps.
Materials:
-
Boc-C16-conjugated molecule
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Deprotection Reaction:
-
Dissolve the Boc-C16-conjugated molecule in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add TFA to a final concentration of 20-50% (v/v).[25]
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by LC-MS or TLC until the starting material is consumed.[26]
-
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
The resulting amine trifluoroacetate (B77799) salt can often be used directly in the next step after thorough drying.
-
Alternatively, for neutralization, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.
-
Conclusion
This compound is a powerful and versatile reagent in the field of bioconjugation. Its unique tripartite structure, comprising a Boc-protected amine, a lipophilic C16 linker, and an amine-reactive NHS ester, enables the controlled, stepwise synthesis of complex bioconjugates with enhanced cellular permeability. A thorough understanding of its chemical properties, reactivity, and the associated experimental protocols is crucial for its successful application in the development of novel therapeutics, particularly in the burgeoning field of PROTACs. This guide provides the foundational knowledge and practical methodologies to facilitate the effective use of this compound in advanced drug discovery and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Recent Developments in PROTAC-Mediated Protein Degradation: From Bench to Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 9. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 10. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. amsbio.com [amsbio.com]
- 14. biocompare.com [biocompare.com]
- 15. researchgate.net [researchgate.net]
- 16. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. info.gbiosciences.com [info.gbiosciences.com]
- 19. benchchem.com [benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Protein Labeling with Boc-C16-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-C16-NHS ester is a valuable chemical tool primarily utilized as a bifunctional linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are emergent therapeutic modalities designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins, offering a powerful strategy for therapeutic intervention in various diseases, including cancer.[3][4]
This document provides detailed application notes and protocols for the use of this compound in protein labeling, a crucial first step in the generation of PROTACs and other bioconjugates. The long C16 alkyl chain of this linker imparts significant hydrophobicity, which can be advantageous for targeting membrane-associated proteins or enhancing cell permeability.[5] The Boc (tert-butyloxycarbonyl) protecting group on the terminal amine allows for a modular and controlled synthesis strategy.
Principle of the Reaction
The core of the labeling protocol is the reaction between the N-hydroxysuccinimide (NHS) ester moiety of this compound and primary amines on the target protein. NHS esters are highly reactive towards the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group of polypeptides.[6][7] This reaction, a nucleophilic acyl substitution, results in the formation of a stable and irreversible amide bond under physiological or slightly basic conditions.[8][9] The reaction is pH-dependent, with optimal labeling achieved at a pH range of 7.2 to 8.5, where the primary amines are sufficiently deprotonated and nucleophilic.[8]
Applications in Drug Discovery and Development
The primary application of this compound is in the construction of PROTACs. A PROTAC molecule consists of three components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[3][10] this compound serves as a precursor to the linker component.
The hydrophobic C16 chain can influence the physicochemical properties of the resulting PROTAC, potentially enhancing its ability to interact with and traverse cellular membranes to reach intracellular or membrane-bound targets.[5] This is particularly relevant for targeting oncoproteins that are associated with cellular membranes or are part of signaling pathways initiated at the cell surface.[3]
Following the labeling of a protein of interest or an E3 ligase ligand with this compound, the Boc protecting group is removed to reveal a primary amine. This amine can then be coupled to the other component of the PROTAC, completing the synthesis of the heterobifunctional molecule.
Quantitative Data Summary
The efficiency of protein labeling with NHS esters is influenced by several factors, including the concentration of the protein and the NHS ester, the reaction buffer, pH, and temperature. For hydrophobic NHS esters like this compound, solubility and potential aggregation should be carefully considered.
Table 1: Recommended Reaction Parameters for Protein Labeling with this compound
| Parameter | Recommended Value | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations generally lead to higher labeling efficiency.[8] |
| Molar Excess of this compound | 10- to 50-fold | The optimal ratio is protein-dependent and should be determined empirically. A 20-fold molar excess is a common starting point.[8][11][12] |
| Reaction Buffer | Amine-free buffers (e.g., PBS, Borate, Bicarbonate) | Buffers containing primary amines like Tris or glycine (B1666218) will compete with the protein for reaction with the NHS ester and must be avoided.[8] |
| Reaction pH | 7.2 - 8.5 | A pH of 8.3 is often optimal for balancing reactivity and minimizing hydrolysis of the NHS ester.[9][13] |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are typically faster (30-60 minutes), while reactions at 4°C can proceed overnight to accommodate less stable proteins.[11][12] |
| Reaction Time | 30 minutes to 2 hours at RT; 2 to 12 hours at 4°C | The reaction progress can be monitored by techniques such as mass spectrometry. |
| Solvent for this compound | Anhydrous DMSO or DMF | The NHS ester should be dissolved immediately before use due to its susceptibility to hydrolysis. The final concentration of the organic solvent in the reaction mixture should ideally not exceed 10%.[11][12] |
Table 2: Typical Parameters for Boc Deprotection
| Parameter | Recommended Conditions | Notes |
| Reagent | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | A common and effective method for Boc deprotection. |
| TFA Concentration | 20-50% (v/v) in DCM | The concentration can be adjusted based on the stability of the labeled molecule. |
| Reaction Temperature | 0°C to Room Temperature | The reaction is often initiated at 0°C and then allowed to warm to room temperature. |
| Reaction Time | 30 minutes to 2 hours | Reaction progress should be monitored by an appropriate method like LC-MS. |
Experimental Protocols
Protocol 1: Protein Labeling with this compound
This protocol describes a general procedure for labeling a target protein with this compound.
Materials:
-
Target protein in an amine-free buffer (e.g., PBS, pH 7.4-8.0)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains primary amines, perform a buffer exchange into a suitable reaction buffer.
-
-
This compound Solution Preparation:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).
-
-
Labeling Reaction:
-
Add the desired molar excess of the this compound solution to the protein solution while gently vortexing.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-12 hours.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted this compound and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.
-
-
Characterization:
-
Determine the protein concentration and the degree of labeling (DOL) using appropriate analytical techniques such as mass spectrometry.
-
Protocol 2: Boc Deprotection of the Labeled Protein
This protocol outlines the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.
Materials:
-
Boc-C16 labeled protein
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
Lyophilize the purified Boc-C16 labeled protein to remove water.
-
Dissolve the dried labeled protein in anhydrous DCM.
-
-
Deprotection Reaction:
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a pre-chilled solution of TFA in DCM (e.g., 20% v/v) to the reaction mixture.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by mass spectrometry.
-
-
Work-up:
-
Remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Re-dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize the acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected, amine-functionalized protein.
-
Mandatory Visualization
Caption: Workflow for protein labeling and PROTAC synthesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. PROTAC’ing oncoproteins: targeted protein degradation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeted protein degradation in cancers: Orthodox PROTACs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
- 7. NHS ester protocol for labeling proteins [abberior.rocks]
- 8. benchchem.com [benchchem.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. researchgate.net [researchgate.net]
- 11. broadpharm.com [broadpharm.com]
- 12. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 13. interchim.fr [interchim.fr]
Application Notes and Protocols for Boc-C16-NHS Ester in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-C16-NHS ester is a bifunctional chemical compound featuring a tert-butyloxycarbonyl (Boc) protected amine, a 16-carbon (C16) alkyl linker, and an N-hydroxysuccinimide (NHS) ester. While its primary and well-documented application is as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), its chemical structure lends itself to potential, albeit less common, applications in cell culture for surface modification and bioconjugation.[1][2][3] This document provides a comprehensive overview of its mechanism of action and detailed protocols for its potential use in cell-based assays.
PROTACs are novel therapeutic modalities that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][3] this compound serves as a hydrophobic linker to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase, forming the PROTAC molecule.[1][3]
The NHS ester moiety of this compound is highly reactive towards primary amines, such as the side chains of lysine (B10760008) residues on proteins, enabling covalent conjugation.[][5] The long C16 alkyl chain increases the hydrophobicity of the molecule, which may influence its interaction with cellular membranes. The Boc protecting group is a labile protecting group for amines that can be removed under acidic conditions.[6][7][8]
Mechanism of Action: NHS Ester Chemistry
The utility of this compound in bioconjugation stems from the reactivity of the NHS ester group. This group reacts with primary amines (e.g., on the surface of cells or on proteins) via nucleophilic acyl substitution to form a stable amide bond. This reaction is most efficient at a slightly alkaline pH (7.2-8.5).[]
Primary Application: PROTAC Synthesis
The principal role of this compound is as a linker in the multi-step synthesis of PROTACs. The NHS ester allows for the conjugation of the linker to one of the two ligands (either the E3 ligase ligand or the target protein ligand) that possesses a primary amine. The Boc-protected amine on the other end of the linker can be deprotected in a subsequent step to allow for the attachment of the second ligand.
Hypothetical Application: Cell Surface Modification
While not a standard application, the reactivity of the NHS ester suggests that this compound could be used to modify the surface of live cells. This could be employed to alter the hydrophobicity of the cell surface or to introduce a protected amine for subsequent bioconjugation steps. The long C16 alkyl chain would likely insert into the lipid bilayer of the cell membrane.
Experimental Protocols
Protocol 1: General Procedure for Cell Surface Labeling with this compound (Hypothetical)
This protocol is a generalized procedure based on standard NHS ester chemistry for cell surface labeling. Optimization is critical for each cell type and experimental condition.
Materials:
-
This compound
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Cells in suspension or adherent cells
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Reaction Buffer: 0.1 M sodium bicarbonate or HEPES buffer, pH 8.0-8.5
-
Quenching Buffer: 100 mM glycine (B1666218) or Tris in PBS
-
Ice
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. Store at -20°C, protected from moisture.
-
Immediately before use, dilute the stock solution to the desired working concentration (e.g., 0.1-1 mM) in ice-cold Reaction Buffer.
-
-
Cell Preparation:
-
For cells in suspension:
-
Centrifuge the cells and wash twice with ice-cold PBS to remove any residual proteins from the culture medium.
-
Resuspend the cell pellet in ice-cold Reaction Buffer to a density of 1 x 10^6 to 1 x 10^7 cells/mL.
-
-
For adherent cells:
-
Wash the cell monolayer twice with ice-cold PBS.
-
Add ice-cold Reaction Buffer to cover the cell monolayer.
-
-
-
Labeling Reaction:
-
Add the diluted this compound solution to the cells.
-
Incubate for 30-60 minutes on ice or at 4°C with gentle agitation. Performing the reaction at low temperatures minimizes the internalization of the labeling reagent.
-
-
Quenching:
-
Stop the reaction by adding Quenching Buffer to a final concentration of 10-20 mM.
-
Incubate for 10-15 minutes at room temperature.
-
-
Washing:
-
Wash the cells three times with ice-cold PBS to remove excess reagent and byproducts.
-
-
Downstream Applications:
-
The labeled cells can now be used for downstream applications, such as cell-based assays or further bioconjugation following deprotection of the Boc group.
-
Protocol 2: Boc Deprotection for Subsequent Conjugation (Hypothetical)
This protocol describes the removal of the Boc protecting group from the cell surface-conjugated Boc-C16 moiety. Caution: Acidic conditions can be harsh on live cells and will likely lead to cell death. This protocol is more suitable for applications where cell viability is not required.
Materials:
-
Cells labeled with this compound
-
Deprotection Buffer: Trifluoroacetic acid (TFA) in a suitable solvent (e.g., 10-50% TFA in Dichloromethane). Note: This is not compatible with live cells. For a milder, potentially cell-compatible approach, acidic buffers (e.g., citrate (B86180) buffer, pH 3-4) could be tested, but efficiency may be low.
-
Neutralization Buffer: e.g., 0.1 M Sodium Bicarbonate, pH 8.5.
Procedure:
-
Deprotection (for non-viable cells):
-
Resuspend the labeled cell pellet in the Deprotection Buffer.
-
Incubate for 30-60 minutes at room temperature.
-
-
Neutralization:
-
Centrifuge the cells and carefully remove the acidic supernatant.
-
Wash the cells twice with a Neutralization Buffer.
-
-
Washing:
-
Wash the cells two to three times with PBS.
-
-
Subsequent Conjugation:
-
The cells now present a free amine on the C16 linker for subsequent conjugation with another NHS ester or other amine-reactive reagents.
-
Data Presentation
The following table summarizes the general parameters for using NHS esters in cell culture, which can be used as a starting point for optimizing protocols with this compound.
| Parameter | Recommended Range | Notes |
| This compound Concentration | 0.1 - 1 mM | Optimal concentration is cell type-dependent and should be determined empirically. Higher concentrations may affect cell viability. |
| Cell Density | 1 x 10^6 - 1 x 10^7 cells/mL | A higher cell density can improve labeling efficiency. |
| Reaction Buffer pH | 7.2 - 8.5 | The reaction is highly pH-dependent. A pH of 8.0-8.5 is generally optimal for amine reactivity. |
| Incubation Temperature | 4°C or on ice | Low temperatures are recommended to minimize endocytosis of the labeling reagent and maintain cell viability. |
| Incubation Time | 30 - 60 minutes | Shorter incubation times may be sufficient and can help preserve cell health. |
| Quenching Reagent Concentration | 10 - 100 mM | Tris or glycine are commonly used to quench the reaction by reacting with any unreacted NHS ester. |
Conclusion
This compound is a valuable tool for the synthesis of PROTACs. While its direct application in cell culture for surface modification is not a primary use, its chemical properties allow for the design of such experiments. The provided protocols, based on well-established NHS ester chemistry, offer a framework for researchers interested in exploring these novel applications. Careful optimization of reaction conditions is crucial to balance labeling efficiency with the maintenance of cell integrity and viability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. genscript.com [genscript.com]
Application Notes and Protocols for Peptide Modification with Boc-C16-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipidation is a crucial post-translational modification that plays a significant role in regulating the function, localization, and stability of proteins and peptides. The covalent attachment of a lipid moiety, such as the 16-carbon chain of palmitic acid, can enhance the hydrophobicity of a peptide, facilitating its interaction with cellular membranes and influencing its role in signal transduction pathways.[1][2] Boc-C16-NHS ester is a valuable reagent for introducing a C16 acyl chain onto a peptide. It features a Boc-protected amine and an N-hydroxysuccinimide (NHS) ester. The NHS ester allows for efficient and specific modification of primary amines, such as the N-terminal amine or the epsilon-amine of lysine (B10760008) residues, on a peptide.[] The Boc (tert-butyloxycarbonyl) protecting group provides stability during the conjugation reaction and can be subsequently removed under acidic conditions if a free amine is required for further modifications.[4]
This document provides detailed protocols for the modification of peptides with this compound, purification of the resulting lipopeptide, and its subsequent characterization.
Principle of the Reaction
The modification of a peptide with this compound is based on the nucleophilic acyl substitution reaction between the primary amine of the peptide and the NHS ester of the C16 fatty acid. The reaction proceeds readily at a slightly basic pH (7.2-8.5), where the primary amine is deprotonated and acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[] The Boc protecting group on the other end of the C16 linker is stable under these conditions.[4]
Data Presentation
Table 1: Key Parameters for Peptide Modification with this compound
| Parameter | Recommended Value/Range | Notes |
| pH | 7.2 - 8.5 | Optimal for balancing amine reactivity and minimizing hydrolysis of the NHS ester.[] |
| Solvent | Anhydrous DMF or DMSO | This compound is typically dissolved in an organic solvent before addition to the aqueous peptide solution. The final concentration of the organic solvent should be kept low (e.g., <10%) to avoid denaturation of the peptide. |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are faster, while 4°C can be used for longer incubation times, especially for sensitive peptides. |
| Reaction Time | 30 minutes - 4 hours (at RT) or overnight (at 4°C) | The optimal time depends on the specific peptide and reaction conditions. The reaction progress can be monitored by HPLC.[] |
| Molar Ratio (this compound : Peptide) | 5:1 to 20:1 | A molar excess of the NHS ester is used to drive the reaction to completion. The optimal ratio should be determined empirically for each peptide. |
Table 2: Typical HPLC Purification Parameters for C16-Modified Peptides
| Parameter | Specification |
| Column | Reverse-phase C18 or C8 |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (ACN) |
| Gradient | A linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 30 minutes) |
| Flow Rate | Analytical: ~1 mL/min; Preparative: Dependent on column size |
| Detection | UV at 214 nm and 280 nm |
Experimental Protocols
Protocol 1: Modification of a Peptide with this compound in Solution
This protocol describes a general procedure for the solution-phase modification of a peptide containing a primary amine.
Materials:
-
Peptide with at least one primary amine (N-terminus or lysine side chain)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate or Sodium Phosphate buffer, pH 8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
0.1% Trifluoroacetic acid (TFA) in water
-
Acetonitrile (ACN)
Procedure:
-
Peptide Preparation: Dissolve the peptide in the Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
This compound Preparation: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-50 mg/mL.
-
Conjugation Reaction: a. Add the desired molar excess of the this compound solution to the peptide solution while gently vortexing. The final volume of DMF or DMSO should not exceed 10% of the total reaction volume. b. Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
Reaction Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
Sample Preparation for Purification: Acidify the reaction mixture with 0.1% TFA in water to a pH of 2-3. This step also serves to deprotect the Boc group if desired, though complete deprotection may require stronger acidic conditions and longer incubation times. For purification with the Boc group intact, minimize exposure to strong acid.
-
Purification: Purify the C16-modified peptide by reverse-phase HPLC using a C18 column and a suitable gradient of ACN in water with 0.1% TFA.
-
Analysis: Collect fractions and analyze by mass spectrometry to identify the fractions containing the desired modified peptide. Pool the pure fractions and lyophilize.
Protocol 2: On-Resin N-Terminal Modification of a Peptide with this compound
This protocol is suitable for modifying the N-terminus of a peptide during solid-phase peptide synthesis (SPPS) after the final Fmoc deprotection step.
Materials:
-
Fmoc-protected peptide-resin with the N-terminal Fmoc group removed
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
N-Terminal Modification: a. In a separate vial, dissolve this compound (2-5 equivalents relative to the resin loading) in DMF. b. Add DIPEA (2-5 equivalents) to the peptide-resin, followed by the this compound solution. c. Agitate the reaction mixture for 2-4 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Cleavage and Deprotection: a. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups. Note that this step will also remove the Boc group. b. Precipitate the crude peptide in cold diethyl ether. c. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Purification and Analysis: Dry the crude peptide and purify by RP-HPLC as described in Protocol 1. Analyze the purified peptide by mass spectrometry.
Protocol 3: Characterization of the C16-Modified Peptide by Mass Spectrometry
Procedure:
-
Sample Preparation: Reconstitute the lyophilized C16-modified peptide in a suitable solvent for mass spectrometry analysis (e.g., 50% ACN/water with 0.1% formic acid).
-
Mass Spectrometry Analysis: a. Analyze the sample using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. b. Determine the molecular weight of the modified peptide. The observed mass should correspond to the theoretical mass of the peptide plus the mass of the C16-acyl group (for Boc-deprotected product) or the Boc-C16-acyl group. The mass of the C16-acyl group (palmitoyl) is 238.42 g/mol . The mass of the Boc-C16-acyl group is 338.5 g/mol . c. For peptides with multiple potential modification sites, tandem mass spectrometry (MS/MS) can be used to confirm the site of modification.
Visualizations
References
Step-by-Step Guide to Boc-C16-NHS Ester Conjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide to the principles and practice of conjugating Boc-C16-NHS ester to primary amine-containing molecules, such as proteins, peptides, and modified oligonucleotides. This compound is a heterobifunctional linker featuring a 16-carbon (palmitoyl) chain, a Boc-protected amine, and an N-hydroxysuccinimide (NHS) ester. The NHS ester facilitates covalent linkage to primary amines, while the C16 chain can enhance cell membrane permeability and facilitate interactions within lipid environments. The Boc protecting group allows for subsequent deprotection and further modification, making this a versatile tool in drug delivery, proteomics, and the development of therapeutics like PROTACs (Proteolysis Targeting Chimeras).
The core reaction involves the nucleophilic attack of a primary amine on the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide. This reaction is highly efficient and proceeds under mild conditions, preserving the biological activity of the target molecule.
Data Presentation: Quantitative Parameters for NHS Ester Conjugation
Successful conjugation with this compound is dependent on several key reaction parameters. The following table summarizes these parameters based on established protocols for NHS ester chemistry.
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Optimal pH balances amine reactivity and NHS ester hydrolysis. A pH of 8.3-8.5 is often recommended. |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can reduce the rate of hydrolysis but may require longer reaction times. |
| Reaction Time | 30 minutes to 4 hours (at RT) or Overnight (at 4°C) | Dependent on the reactivity of the amine, temperature, and pH. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve conjugation efficiency. |
| Molar Excess of this compound | 5 to 20-fold | The optimal ratio should be determined empirically for each specific application. |
| Solvent for this compound | Anhydrous DMSO or DMF | The NHS ester should be dissolved immediately before use. |
| Reaction Buffer | Amine-free buffers (e.g., PBS, Borate, Bicarbonate) | Buffers containing primary amines, such as Tris, will compete with the target molecule for reaction with the NHS ester. |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Protein
This protocol provides a general procedure for labeling a protein with this compound.
Materials:
-
Protein of interest containing primary amines (e.g., lysine (B10760008) residues)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., size-exclusion chromatography column, dialysis cassettes)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer using dialysis or a desalting column.
-
-
This compound Stock Solution Preparation:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF. The concentration will depend on the desired molar excess. For example, to achieve a 10-fold molar excess for a 1 mg/mL solution of a 50 kDa protein, a 10 mM stock solution would be appropriate.
-
-
Conjugation Reaction:
-
Slowly add the calculated volume of the this compound stock solution to the protein solution while gently vortexing or stirring.
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. Protect from light if the molecule is light-sensitive.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted this compound and byproducts using a size-exclusion chromatography column or dialysis against an appropriate buffer (e.g., PBS).
-
-
Characterization:
-
Characterize the resulting conjugate to determine the degree of labeling using techniques such as mass spectrometry (MALDI-TOF or ESI-MS).
-
Protocol 2: Boc Deprotection of the Boc-C16-Amine Conjugate
This protocol describes the removal of the Boc protecting group to reveal a free primary amine for subsequent modifications.
Materials:
-
Boc-C16-conjugated molecule from Protocol 1
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
Procedure:
-
Reaction Setup:
-
Dissolve the lyophilized Boc-C16-conjugated molecule in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
-
Deprotection:
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by an appropriate method (e.g., LC-MS) to confirm the removal of the Boc group.
-
-
Solvent Removal:
-
Upon completion, remove the DCM and excess TFA by rotary evaporation or under a stream of nitrogen.
-
-
Final Product:
-
The resulting C16-amine conjugate can be used directly in subsequent reactions or purified further if necessary.
-
Visualizations
This compound Conjugation Workflow
Caption: Workflow of this compound conjugation to a primary amine on a protein.
Boc Deprotection Workflow
Caption: Deprotection of the Boc group to yield a free primary amine.
Signaling Pathway: Role of Palmitoylation in Protein Localization and Signaling
The 16-carbon chain of this compound is analogous to palmitic acid, a saturated fatty acid that is endogenously attached to proteins in a post-translational modification called palmitoylation. This lipid modification increases the hydrophobicity of a protein, promoting its association with cellular membranes and influencing its subcellular localization and participation in signaling cascades. For instance, the localization of RAS proteins to the plasma membrane, which is critical for their signaling function in cell growth and proliferation, is dependent on palmitoylation.
Caption: Palmitoylation (or C16-conjugation) promotes membrane localization and signaling.
Application Notes and Protocols for Boc-C16-NHS Ester in Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-C16-NHS ester is a versatile chemical tool with significant applications in the field of proteomics. This bifunctional linker incorporates three key chemical features: a tert-butyloxycarbonyl (Boc) protecting group, a 16-carbon aliphatic chain (C16), and an N-hydroxysuccinimide (NHS) ester. The NHS ester provides reactivity towards primary amines, such as the N-terminus of proteins and the side chain of lysine (B10760008) residues, forming stable amide bonds. The C16 chain mimics palmitic acid, the most common fatty acid involved in protein S-palmitoylation, a reversible post-translational modification crucial for regulating protein trafficking, localization, and function. The Boc group offers an orthogonal handle for further chemical modifications after its removal under acidic conditions.
These characteristics make this compound a valuable reagent for studying protein lipidation, developing novel bioconjugates, and as a component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document provides detailed application notes and experimental protocols for the use of this compound in proteomics research.
Application Notes
The primary applications of this compound in proteomics revolve around its ability to introduce a long aliphatic chain onto proteins in a controlled manner.
-
Mimicking Protein Palmitoylation: The C16 acyl chain allows researchers to mimic S-palmitoylation. By attaching this lipid chain to lysine residues, it is possible to study the effects of lipidation on protein structure, function, and membrane association. While native S-palmitoylation occurs on cysteine residues, this mimicry on lysine can provide valuable insights into the biophysical consequences of protein fatty acylation.
-
Probing Protein-Membrane Interactions: The hydrophobic C16 chain can serve as a membrane anchor. Labeling a protein with this compound can enhance its hydrophobicity and promote its association with cellular membranes or lipid rafts. This is particularly useful for studying proteins that are peripherally associated with membranes.
-
Synthesis of PROTACs: this compound can be used as a linker in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1] The C16 linker component can provide the necessary spacing and physicochemical properties for the PROTAC to effectively bridge the target protein and the E3 ligase.
-
Development of Bioconjugates: The Boc-protected amine provides a latent functional group for further derivatization. After labeling a protein of interest with this compound, the Boc group can be removed to reveal a primary amine. This amine can then be conjugated to other molecules such as fluorescent dyes, biotin, or drugs, allowing for the creation of complex bioconjugates with tailored properties.
Quantitative Data
The efficiency of protein labeling with NHS esters is influenced by several factors, including pH, temperature, and the molar ratio of the reagent to the protein. The following table summarizes recommended starting conditions for labeling proteins with NHS esters, which are applicable to this compound.
| Parameter | Recommended Conditions | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations generally improve labeling efficiency.[2] |
| Reagent Molar Excess | 10- to 50-fold molar excess over the protein | The optimal ratio should be determined empirically for each specific protein.[2] |
| Reaction Buffer | 100 mM Sodium Bicarbonate or Phosphate Buffer | Amine-containing buffers such as Tris should be avoided as they will compete for reaction with the NHS ester.[2] |
| pH | 7.0 - 8.5 (optimal ~8.5) | A slightly basic pH deprotonates primary amines, increasing their nucleophilicity and reactivity towards the NHS ester. However, higher pH also increases the rate of NHS ester hydrolysis.[2][3] |
| Reagent Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) | The reagent should be dissolved immediately before use to minimize hydrolysis.[2] |
| Reaction Temperature | Room temperature or 4°C | Lower temperatures can be used to slow down the reaction and potentially improve selectivity. |
| Reaction Time | 30-60 minutes at room temperature or 2 hours at 4°C | Longer incubation times may be necessary for less reactive proteins.[2] |
| Quenching Reagent | 1 M Tris-HCl, pH 8.0 or 1 M Glycine | Added to a final concentration of 10-50 mM to stop the reaction by consuming unreacted NHS ester.[2] |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with this compound
This protocol describes the general steps for labeling a protein with this compound.
Materials:
-
Protein of interest
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 100 mM Sodium Bicarbonate, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Prepare a solution of the target protein at a concentration of 1-10 mg/mL in the Reaction Buffer.[2]
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[2]
-
Labeling Reaction: Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution.[2]
-
Incubation: Gently mix the reaction and incubate for 30-60 minutes at room temperature or for 2 hours at 4°C.[2]
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature.[2]
-
Purification: Remove excess, unreacted reagent and byproducts by size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) using spectrophotometry or mass spectrometry. The labeled protein can be stored at 4°C for short-term use or at -80°C for long-term storage.[4]
Protocol 2: Boc Deprotection for Subsequent Bioconjugation
This protocol outlines the removal of the Boc protecting group to expose a primary amine for further chemical modification.
Materials:
-
Boc-C16 labeled protein
-
Deprotection Solution: Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 50% v/v)
-
Neutralization Buffer: e.g., 100 mM Sodium Bicarbonate, pH 8.5
Procedure:
-
Lyophilization (Optional): If the labeled protein is in an aqueous buffer, it may need to be lyophilized to remove water.
-
Deprotection Reaction: Dissolve the purified Boc-C16 labeled protein in the Deprotection Solution.
-
Incubation: Stir the reaction at room temperature for 1-2 hours.
-
Solvent Removal: Remove the TFA and DCM under reduced pressure (e.g., using a rotary evaporator or speed vacuum).
-
Reconstitution and Neutralization: Reconstitute the deprotected protein in a suitable buffer and neutralize any residual acid by adding a Neutralization Buffer.
-
Purification: Purify the deprotected protein using size-exclusion chromatography or dialysis to remove any remaining reagents. The resulting protein with a free amine on the C16 linker is now ready for subsequent conjugation reactions.
Visualizations
Caption: Workflow for labeling proteins with this compound.
Caption: Mimicking protein lipidation to study membrane association and signaling.
Caption: Synthetic scheme for PROTAC development using this compound.
References
Application Notes and Protocols for Nanoparticle Functionalization Using Boc-C16-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles is a cornerstone of targeted drug delivery, advanced diagnostics, and the development of novel therapeutic agents. The surface chemistry of nanoparticles dictates their stability, biocompatibility, and interactions with biological systems. Boc-C16-NHS ester is a heterobifunctional linker designed for the surface modification of nanoparticles. This linker possesses three key components:
-
A tert-butyloxycarbonyl (Boc) protected amine: This protecting group allows for a two-stage functionalization. The initial nanoparticle modification occurs at the other end of the linker. Subsequently, the Boc group can be removed under acidic conditions to expose a primary amine, which can then be used for the conjugation of targeting ligands, therapeutic molecules, or imaging agents.
-
A 16-carbon (C16) alkyl chain: This long, hydrophobic chain can significantly influence the nanoparticle's interaction with cell membranes. Studies have shown that nanoparticles functionalized with long alkyl chains exhibit enhanced cellular uptake, potentially through interactions with lipid rafts in the cell membrane.
-
An N-hydroxysuccinimide (NHS) ester: This is a highly reactive group that readily forms stable amide bonds with primary amines (-NH₂) present on the surface of nanoparticles. This reaction is efficient and proceeds under mild aqueous conditions.[1]
These application notes provide detailed protocols for the functionalization of amine-presenting nanoparticles with this compound, the subsequent deprotection of the Boc group, and methods for characterizing the functionalized nanoparticles.
Principle of Reaction
The functionalization process is a two-step procedure. The first step involves the reaction of the NHS ester group of the this compound with primary amines on the nanoparticle surface. This reaction, a nucleophilic acyl substitution, results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[1] The reaction is typically carried out in a buffer with a pH between 7.2 and 8.5 to ensure the primary amines are deprotonated and thus more nucleophilic.[]
The second step is the deprotection of the Boc group to expose the terminal amine. This is achieved by treating the functionalized nanoparticles with a strong acid, such as trifluoroacetic acid (TFA), in an organic solvent like dichloromethane (B109758) (DCM).[3]
Data Presentation
Table 1: Recommended Reaction Parameters for Nanoparticle Functionalization with this compound
| Parameter | Recommended Range/Value | Notes |
| Nanoparticle Type | Amine-functionalized (e.g., silica, polymeric, liposomes) | Ensure nanoparticles have accessible primary amine groups on the surface. |
| This compound Concentration | 10-50 fold molar excess over surface amines | The optimal ratio should be determined experimentally to control grafting density. |
| Reaction Buffer | 0.1 M Phosphate Buffer or 0.1 M Bicarbonate Buffer | Amine-free buffers are crucial to avoid side reactions.[] |
| Reaction pH | 7.2 - 8.5 | Optimal for the reaction between NHS esters and primary amines.[] |
| Co-solvent for this compound | Anhydrous DMSO or DMF | Due to the hydrophobicity of the C16 chain, a small amount of co-solvent is needed to dissolve the ester before adding it to the aqueous nanoparticle suspension.[4] |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Lower temperatures can be used for sensitive nanoparticles or biomolecules.[3] |
| Reaction Time | 1 - 4 hours | Can be extended overnight at 4°C.[3] |
| Quenching Reagent | 50-100 mM Tris-HCl or Glycine | Added to deactivate any unreacted NHS esters. |
Table 2: Expected Physicochemical Changes After Nanoparticle Functionalization
| Characterization Technique | Before Functionalization | After Boc-C16-NHS Functionalization | After Boc Deprotection |
| Hydrodynamic Diameter (DLS) | Varies by nanoparticle type | Expected slight increase | Minimal change from Boc-protected state |
| Polydispersity Index (PDI) | < 0.2 for monodisperse sample | Should remain low (< 0.3) | Should remain low (< 0.3) |
| Zeta Potential | Positive (for amine-NP) or Negative (for carboxyl-NP subsequently aminated) | Decrease in positive charge or increase in negative charge due to consumption of amines | Increase in positive charge at neutral pH due to exposed primary amines |
| Surface Hydrophobicity | Relatively hydrophilic | Significantly increased | Remains hydrophobic, but with a reactive amine terminus |
Experimental Protocols
Protocol 1: Functionalization of Amine-Presenting Nanoparticles with this compound
Materials:
-
Amine-functionalized nanoparticles
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Phosphate Buffer, pH 8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Washing Buffer: Deionized water or appropriate buffer for the nanoparticles
-
Centrifuge and appropriate centrifuge tubes
-
Rotator or shaker
Procedure:
-
Nanoparticle Preparation:
-
Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Ensure the nanoparticles are well-dispersed by sonication if necessary.
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mg/mL). The NHS ester is susceptible to hydrolysis, so it is crucial to use an anhydrous solvent and prepare the solution fresh.[4]
-
-
Conjugation Reaction:
-
To the nanoparticle suspension, add the freshly prepared this compound solution dropwise while vortexing. The molar ratio of the ester to the estimated surface amine groups should be optimized, but a starting point of a 10 to 50-fold molar excess is recommended.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle, continuous mixing on a rotator or shaker.
-
-
Quenching the Reaction:
-
To stop the reaction and quench any unreacted NHS esters, add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature with gentle mixing.
-
-
Purification of Functionalized Nanoparticles:
-
Purify the nanoparticles by repeated centrifugation. The centrifugation speed and time will depend on the size and density of the nanoparticles.
-
Remove the supernatant containing unreacted linker and byproducts.
-
Resuspend the nanoparticle pellet in the Washing Buffer.
-
Repeat the centrifugation and resuspension steps at least three times to ensure the complete removal of unreacted materials.
-
After the final wash, resuspend the Boc-C16 functionalized nanoparticles in a suitable storage buffer.
-
Protocol 2: Boc Deprotection to Expose Terminal Amine
Materials:
-
Boc-C16 functionalized nanoparticles (dried or lyophilized)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Neutralization Buffer: 5% (v/v) Diisopropylethylamine (DIPEA) in DCM (optional, for sensitive applications)
-
Washing Solvent: Dichloromethane (DCM)
-
Final Storage Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Nanoparticle Preparation:
-
Lyophilize or carefully dry the purified Boc-C16 functionalized nanoparticles to remove any water.
-
Resuspend the dry nanoparticles in anhydrous DCM.
-
-
Deprotection Reaction:
-
Caution: TFA and DCM are corrosive and volatile. Handle them in a chemical fume hood with appropriate personal protective equipment.
-
Add TFA to the nanoparticle suspension to a final concentration of 20-50% (v/v).[3]
-
Incubate for 30-60 minutes at room temperature with gentle mixing.
-
-
Purification of Amine-Terminated Nanoparticles:
-
Pellet the nanoparticles by centrifugation.
-
Carefully remove and discard the acidic supernatant.
-
Wash the nanoparticles twice with anhydrous DCM to remove the majority of the TFA.
-
(Optional) Resuspend the nanoparticles in the Neutralization Buffer and incubate for 10 minutes to quench any residual TFA.
-
Wash the nanoparticles three more times with anhydrous DCM.
-
After the final DCM wash, allow the residual solvent to evaporate in the fume hood.
-
Resuspend the final amine-terminated nanoparticles in the desired aqueous buffer (e.g., PBS, pH 7.4) for storage or further use.
-
Characterization of Functionalized Nanoparticles
Successful functionalization should be confirmed and quantified using appropriate analytical techniques:
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and polydispersity index (PDI). A slight increase in size and a low PDI are expected.
-
Zeta Potential Measurement: To assess the surface charge. A decrease in positive zeta potential after the initial conjugation and an increase after Boc deprotection is indicative of successful reactions.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To detect the appearance of new amide bonds and the disappearance of the Boc protecting group peaks after deprotection.
-
Thermogravimetric Analysis (TGA): Can be used to quantify the amount of organic material (the linker) grafted onto the nanoparticle surface.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the nanoparticle surface, confirming the presence of nitrogen from the amide bond and the linker.
Visualizations
Caption: Experimental workflow for nanoparticle functionalization.
References
Application Notes for Boc-C16-NHS Ester Reactions
References
- 1. amsbio.com [amsbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 5. glenresearch.com [glenresearch.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. interchim.fr [interchim.fr]
- 11. nanocomposix.com [nanocomposix.com]
- 12. neb.com [neb.com]
- 13. biotium.com [biotium.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. NHS ester protocol for labeling proteins [abberior.rocks]
Application Note: Covalent Ligand Immobilization Using Amine-Reactive Boc-C16-NHS Ester
An application note on the protocol for immobilizing ligands with Boc-C16-NHS ester.
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Hydroxysuccinimide (NHS) ester chemistry is a robust and widely used method for the covalent immobilization of ligands onto various surfaces, including nanoparticles, biosensors, and microarrays.[1] This technique is central to applications in drug discovery, proteomics, and diagnostics.[1] The core principle involves the reaction between an NHS ester-activated molecule and a primary amine (-NH₂) on a ligand or surface, forming a stable and irreversible amide bond.[][3]
This application note provides a detailed protocol for a two-stage immobilization process using a bifunctional linker, this compound. This linker contains a 16-carbon aliphatic chain (C16) that provides a hydrophobic spacer, an amine-reactive NHS ester for initial coupling, and a tert-butyloxycarbonyl (Boc)-protected amine. The Boc group allows for a controlled, secondary immobilization step after its removal, enabling the specific attachment of a second molecule or ligand.
The reaction is pH-dependent, with optimal rates typically observed between pH 7.2 and 8.5.[3][4] It is important to manage the competing reaction of NHS ester hydrolysis, which is more prevalent at higher pH and can decrease immobilization efficiency.[4][5]
Experimental Protocols
This section details the multi-step procedure for surface functionalization using this compound, followed by deprotection and subsequent ligand immobilization.
This protocol describes the initial step of covalently attaching the this compound linker to a surface presenting primary amine groups.
Materials:
-
Amine-functionalized surface (e.g., nanoparticles, sensor chip, microplate)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[6][7]
-
Coupling Buffer: 0.1 M Phosphate buffer or Sodium Bicarbonate solution, pH 8.3-8.5[6][8]
-
Washing Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Gentle mixer/rotator
Procedure:
-
Surface Preparation:
-
Linker Preparation:
-
Conjugation Reaction:
-
Washing:
-
After incubation, wash the surface three times with Washing Buffer (PBS, pH 7.4) to remove unreacted linker and the N-hydroxysuccinimide byproduct. If using nanoparticles, this can be done by centrifugation and resuspension.[10]
-
The surface is now functionalized with a C16 linker terminating in a Boc-protected amine.
-
This protocol removes the Boc protecting group to expose the terminal primary amine, making it available for subsequent conjugation.
Materials:
-
Boc-functionalized surface from Part 1
-
Deprotection Solution: 20-50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[10]
-
Washing Buffer: PBS, pH 7.4
-
Neutralization Buffer: 0.1 M Phosphate buffer, pH 7.4
Procedure:
-
Drying (for surfaces like nanoparticles):
-
Carefully dry the Boc-functionalized surface (e.g., by lyophilization) if necessary for the solvent-based deprotection step.[10]
-
-
Deprotection Reaction:
-
Washing and Neutralization:
-
Remove the deprotection solution.
-
Wash the surface thoroughly three times with DCM to remove residual TFA.
-
Wash twice with a neutral buffer like PBS (pH 7.4) to remove the solvent and neutralize the newly exposed amine groups.
-
The surface now presents a terminal primary amine at the end of the C16 spacer, ready for ligand immobilization.
-
This protocol provides an example of how to immobilize a ligand that contains a carboxylic acid group onto the newly exposed amine-functionalized surface. This requires activation of the ligand's carboxyl groups using EDC/NHS chemistry.
Materials:
-
Amine-functionalized surface from Part 2
-
Ligand containing a carboxyl group (-COOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0[10]
-
Coupling Buffer: PBS, pH 7.4[10]
-
Quenching Solution: 1 M Ethanolamine or Tris-HCl, pH 8.5[10][11]
Procedure:
-
Ligand Activation:
-
Dissolve the carboxyl-containing ligand in Activation Buffer.
-
Prepare fresh 200 mM solutions of EDC and NHS in Activation Buffer.[10]
-
Add EDC and NHS to the ligand solution to a final concentration of 20 mM each.[10]
-
Incubate for 15-30 minutes at room temperature to activate the ligand's carboxyl groups, forming an NHS ester.[10]
-
-
Ligand Immobilization:
-
Add the activated ligand solution to the amine-functionalized surface (prepared in Part 2 and suspended in Coupling Buffer).
-
Incubate for 2-4 hours at room temperature with gentle mixing.[10]
-
-
Quenching and Final Wash:
-
Add Quenching Solution to the reaction to a final concentration of 50 mM.[10]
-
Incubate for 30 minutes to deactivate any remaining active ester groups on the ligand and any unreacted amines on the surface.[3][10]
-
Wash the surface three times with PBS to remove unreacted ligand and quenching reagents. The ligand is now covalently immobilized.
-
Data Presentation: Reaction Parameters
The following tables summarize key quantitative parameters for the NHS ester coupling and Boc deprotection reactions based on established protocols.
Table 1: Reaction Conditions for NHS Ester Coupling
| Parameter | Recommended Value | Notes | Citations |
|---|---|---|---|
| pH | 7.2 - 8.5 | Optimal pH is a balance between amine reactivity and ester hydrolysis. | [][3][4] |
| Temperature | 4°C to Room Temp. | Lower temperatures can help minimize hydrolysis of the NHS ester. | [][3][4] |
| Reaction Time | 0.5 - 4 hours | Can be extended overnight at 4°C for difficult conjugations. | [3][4][6] |
| Buffers | Phosphate, Bicarbonate, Borate, HEPES | Must be free of primary amines (e.g., Tris, Glycine). | [4][9][12] |
| Solvent | Anhydrous DMSO or DMF | For dissolving water-insoluble NHS esters before adding to aqueous buffer. |[6][7][8] |
Table 2: Conditions for Boc Group Deprotection
| Parameter | Recommended Value | Notes | Citations |
|---|---|---|---|
| Reagent | Trifluoroacetic acid (TFA) | A strong acid required to cleave the Boc protecting group. | [10] |
| Solvent | Dichloromethane (DCM) | A common solvent for deprotection reactions. | [10] |
| Concentration | 20 - 50% (v/v) TFA in DCM | The concentration can be adjusted based on the substrate's stability. | [10] |
| Reaction Time | 30 - 60 minutes | Sufficient time for complete deprotection. | [10] |
| Temperature | Room Temperature | Standard condition for Boc deprotection. |[10] |
Visualizations: Workflows and Reaction Mechanisms
The following diagrams illustrate the key processes described in the protocols.
Caption: Experimental workflow for two-stage ligand immobilization.
Caption: Reaction of an amine surface with this compound.
Caption: Boc deprotection reaction pathway using TFA.
References
- 1. benchchem.com [benchchem.com]
- 3. Covalent Immobilization of Affinity Ligands | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. xantec.com [xantec.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. neb.com [neb.com]
- 10. benchchem.com [benchchem.com]
- 11. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 12. biocat.com [biocat.com]
Application Notes and Protocols for Antibody Labeling with Boc-C16-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-hydroxysuccinimide (NHS) esters are widely used reagents for the covalent modification of proteins, particularly for the labeling of antibodies.[1][2] This method targets primary amines, predominantly the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group, to form stable amide bonds.[3][] The reaction is efficient and proceeds under mild aqueous conditions, making it a robust strategy for conjugating a variety of molecules, such as fluorescent dyes, biotin, or drug molecules, to antibodies for a wide range of applications including immunoassays, flow cytometry, and the development of antibody-drug conjugates (ADCs).[5][6]
Boc-C16-NHS ester is an alkyl/ether-based linker containing a C16 chain, a Boc-protected amine, and an amine-reactive NHS ester.[7][8] This linker is particularly relevant in the field of Proteolysis Targeting Chimeras (PROTACs), where it can be used to connect a ligand for a target protein to a ligand for an E3 ubiquitin ligase.[7] In the context of antibody labeling, this compound can be utilized to introduce a long hydrophobic C16 spacer arm onto the antibody surface. The Boc protecting group offers an orthogonal handle for subsequent, specific modifications after deprotection under acidic conditions.[9]
These application notes provide a detailed protocol for the labeling of antibodies using this compound, covering the essential steps from antibody preparation to the characterization of the final conjugate.
Principle of the Reaction
The core of the labeling method is the reaction between the NHS ester group of the this compound and the primary amine groups on the antibody. This nucleophilic acyl substitution reaction results in the formation of a stable amide bond, covalently attaching the Boc-C16 linker to the antibody.[] The reaction is highly pH-dependent, with optimal conditions typically between pH 8.0 and 8.5 to ensure the amine groups are deprotonated and thus sufficiently nucleophilic, while minimizing the hydrolysis of the NHS ester.[10]
Experimental Protocols
Materials and Reagents
-
Antibody of interest (in an amine-free buffer)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[10]
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate, pH 8.3-8.5.[5] (Avoid buffers containing primary amines like Tris or glycine).[5]
-
Quenching Buffer: 1 M Tris-HCl, pH 7.4 or 1 M Glycine.[5]
-
Purification System: Gel filtration column (e.g., Sephadex G-25), spin desalting columns, or dialysis cassettes appropriate for the antibody size.[]
-
Phosphate-Buffered Saline (PBS)
-
Spectrophotometer
Step 1: Antibody Preparation and Buffer Exchange
It is critical to remove any substances containing primary amines (e.g., Tris, glycine) or stabilizing proteins (e.g., BSA) from the antibody solution, as they will compete with the antibody for reaction with the NHS ester.[5][12]
-
Select a suitable method for buffer exchange, such as a spin filter with a molecular weight cut-off appropriate for your antibody (e.g., 10-30 kDa for IgG), a desalting column, or dialysis.[3][12]
-
Pre-equilibrate the chosen device with Conjugation Buffer.
-
Add the antibody solution to the device.
-
Perform the buffer exchange according to the manufacturer's instructions. Repeat the process at least three times to ensure complete removal of interfering substances.[5]
-
After the final wash, recover the purified antibody and adjust its concentration to 1-2 mg/mL in Conjugation Buffer.[]
-
Determine the final antibody concentration by measuring its absorbance at 280 nm.
Step 2: Preparation of this compound Stock Solution
NHS esters are moisture-sensitive and should be dissolved immediately before use.[5]
-
Allow the vial of this compound to warm to room temperature before opening to prevent condensation.[12]
-
Dissolve the this compound in anhydrous DMSO or DMF to a final concentration of 10 mM.[]
Step 3: Conjugation Reaction
The optimal molar ratio of NHS ester to antibody depends on the antibody and the desired degree of labeling. A common starting point is a 10:1 to 20:1 molar excess of the NHS ester.[][12]
-
Calculate the required volume of the 10 mM this compound stock solution to achieve the desired molar excess.
-
Slowly add the calculated volume of the this compound solution to the antibody solution while gently stirring or vortexing.[5]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[5]
Step 4: Quenching the Reaction (Optional but Recommended)
To stop the labeling reaction and consume any unreacted NHS ester, a quenching agent with a primary amine can be added.[5]
-
Add the Quenching Buffer (e.g., 1 M Tris-HCl or Glycine) to a final concentration of 50-100 mM.[5]
-
Incubate for 15-30 minutes at room temperature.[5]
Step 5: Purification of the Antibody Conjugate
It is crucial to remove unconjugated this compound and reaction byproducts.[]
-
Gel Filtration Chromatography: This is a common method to separate the larger antibody conjugate from smaller, unreacted molecules.[]
-
Equilibrate a gel filtration column (e.g., G-25) with PBS.
-
Apply the reaction mixture to the column.
-
Elute with PBS and collect the fractions. The first peak to elute corresponds to the labeled antibody.[3]
-
-
Spin Desalting Columns: These are convenient for small-scale reactions.[5]
-
Equilibrate the column with PBS according to the manufacturer's protocol.
-
Apply the reaction mixture and centrifuge to collect the purified conjugate.[5]
-
-
Dialysis: This method can also be used to remove low-molecular-weight impurities but may be less efficient than chromatography.[]
Step 6: Characterization of the Labeled Antibody
The degree of labeling (DOL), which is the average number of linker molecules conjugated to each antibody molecule, should be determined.[5]
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280).
-
Since Boc-C16 does not have a significant absorbance in the visible range, the DOL cannot be determined by simple spectrophotometry as with fluorescent dyes.
-
Characterization of the conjugation can be performed using techniques such as:
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the molecular weight of the conjugate and calculate the number of attached linkers.[]
-
SDS-PAGE: To visualize the increase in molecular weight of the antibody after conjugation.[]
-
HPLC: To assess the purity and homogeneity of the conjugate.
-
Step 7: Storage of the Conjugate
For long-term storage, it is recommended to add a stabilizing protein like BSA (5-10 mg/mL) and a bacteriostatic agent such as sodium azide (B81097) (0.01-0.03%).[3] The conjugate should be stored at 4°C, protected from light. For storage at -20°C, glycerol (B35011) can be added to a final concentration of 50%.[3] Under these conditions, antibody conjugates are generally stable for a year or longer.[3]
Data Presentation
Table 1: Recommended Reaction Parameters for Antibody Labeling with this compound
| Parameter | Recommended Value | Notes |
| Antibody Concentration | 1 - 2 mg/mL[] | Higher concentrations can lead to aggregation. |
| This compound Stock | 10 mM in anhydrous DMSO or DMF[] | Prepare fresh before each use. |
| Molar Ratio (Ester:Ab) | 10:1 to 20:1[12] | This should be optimized for each antibody. |
| Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 8.3-8.5[5] | Amine-free buffers are essential. |
| Reaction Time | 1 - 2 hours at Room Temperature[5][] | Can be extended to overnight at 4°C. |
| Quenching Agent | 50 - 100 mM Tris or Glycine[5] | Stops the reaction and prevents further labeling. |
Table 2: Comparison of Purification Methods for Antibody Conjugates
| Purification Method | Principle | Advantages | Disadvantages |
| Gel Filtration Chromatography | Size exclusion[] | Efficient removal of small molecules, good for larger volumes.[] | Can result in sample dilution.[3] |
| Spin Desalting Columns | Size exclusion[5] | Fast, convenient for small volumes, minimal dilution.[5] | Limited sample capacity. |
| Dialysis | Diffusion across a semi-permeable membrane[] | Simple setup, can handle large volumes. | Time-consuming, may not be as efficient as chromatography.[] |
Visualizations
Caption: Workflow for Antibody Labeling with this compound.
Caption: Reaction mechanism of NHS ester with a primary amine on an antibody.
References
- 1. Antibody labeling chemistries | Abcam [abcam.com]
- 2. NHS ester protocol for labeling proteins [abberior.rocks]
- 3. biotium.com [biotium.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. amsbio.com [amsbio.com]
- 9. t-Boc-N-amido-PEG16-NHS ester | BroadPharm [broadpharm.com]
- 10. lumiprobe.com [lumiprobe.com]
- 12. furthlab.xyz [furthlab.xyz]
Application Notes and Protocols for N-Terminal Lipidation of Peptides using Palmitic Acid NHS Ester in Boc-Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipidation, the covalent attachment of a lipid moiety to a peptide or protein, is a critical post-translational modification that plays a pivotal role in various cellular processes, including signal transduction, protein trafficking, and membrane anchoring.[1][2][3] In therapeutic peptide development, the addition of a lipid chain, such as the 16-carbon palmitoyl (B13399708) group, can significantly enhance the pharmacokinetic and pharmacodynamic properties of the peptide. This modification can improve plasma protein binding, leading to a longer circulation half-life, and facilitate membrane interaction.[4]
These application notes provide a detailed protocol for the on-resin N-terminal lipidation of a peptide synthesized using tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) with hexadecanoyl-N-hydroxysuccinimide ester (Palmitic Acid NHS ester).
Principle of the Method
The synthesis of the peptide backbone is carried out using standard Boc-SPPS methodology. In this strategy, the α-amino group of the growing peptide chain is temporarily protected by the acid-labile Boc group. After the final amino acid has been coupled, the N-terminal Boc group is removed, and the free α-amino group is then acylated on-resin with Palmitic Acid NHS ester. The NHS ester is a reactive species that readily forms a stable amide bond with the primary amine at the N-terminus of the peptide.[5][6] This on-resin approach simplifies purification, as excess reagents can be washed away before the final cleavage and deprotection of the lipidated peptide from the solid support.
Experimental Protocols
Materials and Reagents
-
Peptide-resin (synthesized using standard Boc-SPPS protocols)
-
Hexadecanoyl-N-hydroxysuccinimide ester (Palmitic Acid NHS ester)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., p-cresol, thioanisole, water)
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage (use of a specialized apparatus is required for HF)
-
Diethyl ether, cold
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Nitrogen gas for drying
Protocol 1: On-Resin N-Terminal Palmitoylation
This protocol describes the acylation of the N-terminus of the resin-bound peptide with Palmitic Acid NHS ester.
-
Resin Swelling: Swell the peptide-resin (1 equivalent) in DMF for 1 hour in a reaction vessel.
-
Final Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 30 minutes at room temperature to remove the N-terminal Boc group.[7]
-
Wash the resin thoroughly with DCM (3x) and DMF (3x) to remove residual TFA.
-
-
Neutralization:
-
Treat the resin with a solution of 10% DIPEA in DMF for 5 minutes (2x).
-
Wash the resin with DMF (5x) to remove excess base.
-
-
Palmitoylation Reaction:
-
Prepare a solution of Palmitic Acid NHS ester (5-10 equivalents) and DIPEA (5-10 equivalents) in DMF.
-
Add the solution to the neutralized peptide-resin.
-
Agitate the reaction mixture at room temperature for 12-24 hours. The long reaction time is to ensure the completion of the acylation with the sterically hindered long-chain fatty acid.
-
-
Monitoring the Reaction: The completion of the reaction can be monitored using a Kaiser test (Ninhydrin test). A negative Kaiser test (the beads remain colorless or yellow) indicates the absence of free primary amines and the successful acylation of the N-terminus.
-
Washing:
-
Once the reaction is complete, wash the resin extensively with DMF (5x) to remove all soluble reagents.
-
Wash the resin with DCM (5x) to prepare for drying.
-
-
Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Cleavage and Deprotection (HF Cleavage)
This protocol describes the cleavage of the palmitoylated peptide from the resin and the removal of side-chain protecting groups using the standard high-HF method. Caution: HF is extremely hazardous and requires specialized equipment and safety precautions.
-
Preparation: Place the dried palmitoylated peptide-resin in a specialized HF cleavage apparatus. Add a scavenger cocktail (e.g., p-cresol).
-
HF Cleavage: Cool the reaction vessel to -5 to 0°C and condense anhydrous HF into the vessel. Stir the mixture at 0°C for 1-2 hours.[7]
-
HF Evaporation: Evaporate the HF under a vacuum.
-
Peptide Precipitation: Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.
-
Purification:
-
Filter and dry the crude peptide.
-
Dissolve the crude peptide in an appropriate aqueous buffer (e.g., containing ACN and TFA) for purification by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Data Presentation
The following tables summarize the key quantitative parameters for the on-resin N-terminal palmitoylation of peptides.
| Parameter | Recommended Range | Rationale |
| Molar Excess of Palmitic Acid NHS Ester | 5 to 10 equivalents | To drive the acylation reaction to completion, especially given the potential for steric hindrance from the long C16 chain and the solid support. |
| Solvent | DMF | A good swelling solvent for the resin and a suitable solvent for the reactants. |
| Base | DIPEA | A non-nucleophilic base to activate the coupling and neutralize any residual acid. |
| Reaction Temperature | Room Temperature (20-25°C) | Sufficient for the reaction to proceed without causing significant side reactions. |
| Reaction Time | 12 to 24 hours | The long reaction time is often necessary for complete acylation with long-chain fatty acids on a solid support.[8] |
| Monitoring | Kaiser Test (Ninhydrin Test) | A qualitative test to confirm the absence of free primary amines, indicating complete N-terminal acylation. |
Visualizations
Experimental Workflow
Caption: Workflow for On-Resin N-Terminal Palmitoylation of Peptides.
Signaling Pathways Involving Palmitoylated Peptides/Proteins
Palmitoylation is a key regulatory mechanism in several critical signaling pathways. The attached lipid moiety can facilitate membrane association and protein-protein interactions.
1. Ras Signaling Pathway
The Ras family of small GTPases are crucial signaling hubs that regulate cell growth, differentiation, and survival. Palmitoylation of Ras proteins is essential for their localization to the plasma membrane, where they can be activated and engage with downstream effectors.[2][9]
Caption: Role of Palmitoylation in Ras Membrane Localization and Signaling.
2. Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is vital for embryonic development. The Hh signaling protein itself undergoes N-terminal palmitoylation, which is critical for its activity and secretion.[2][4][10]
Caption: N-Terminal Palmitoylation is Crucial for Hedgehog Protein Function.
Conclusion
The on-resin N-terminal lipidation of peptides using Palmitic Acid NHS ester is a robust and efficient method for producing lipidated peptides for research and therapeutic development. This approach, integrated into a standard Boc-SPPS workflow, allows for the site-specific modification of the N-terminus, which can significantly enhance the biological properties of the peptide. The provided protocols and data offer a comprehensive guide for researchers to successfully synthesize palmitoylated peptides.
References
- 1. Protein Palmitoylation: Functions, Methods & Disease Links - Creative Proteomics [creative-proteomics.com]
- 2. The Role of Palmitoylated Proteins in Cell Signaling and Trafficking - Creative Proteomics [creative-proteomics.com]
- 3. Frontiers | Protein palmitoylation: an emerging regulator of inflammatory signaling and diseases [frontiersin.org]
- 4. Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Peptide lipidation stabilizes structure to enhance biological function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palmitoylation: an emerging therapeutic target bridging physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide Ligations by Using Aryloxycarbonyl-o-methylaminoanilides: Chemical Synthesis of Palmitoylated Sonic Hedgehog - PubMed [pubmed.ncbi.nlm.nih.gov]
Amine Modification Techniques Using Boc-C16-NHS Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-C16-NHS ester is a heterobifunctional crosslinker that enables the covalent conjugation of a long-chain C16 alkyl linker to primary amine-containing molecules. The key features of this reagent are the N-hydroxysuccinimide (NHS) ester, which reacts with primary amines to form stable amide bonds, and a tert-butyloxycarbonyl (Boc) protecting group at the terminus of the C16 chain. This protecting group allows for a two-step conjugation strategy, where the C16 chain can be deprotected to reveal a primary amine for subsequent modification. This reagent is particularly valuable in the field of proteomics, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs), where precise control over linker chemistry is crucial.[1][2][3][4]
These application notes provide a comprehensive overview of the use of this compound for amine modification, including detailed protocols, quantitative data, and visualizations to guide researchers in their experimental design.
Principle of Amine Modification
The amine modification process using this compound is based on the nucleophilic acyl substitution reaction between the primary amine of a target molecule and the NHS ester. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[] The reaction is typically carried out in an amine-free buffer at a slightly alkaline pH (7.2-8.5) to ensure the primary amine is deprotonated and thus more nucleophilic.[][6]
Applications
The unique properties of this compound make it suitable for a variety of applications in research and drug development:
-
PROTAC Synthesis: this compound serves as a long-chain alkyl linker in the synthesis of PROTACs.[1][2][3][4] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[7][8][9] The C16 linker provides spatial separation between the target protein ligand and the E3 ligase ligand, which is often critical for the formation of a productive ternary complex.[10]
-
Liposome and Nanoparticle Functionalization: The lipophilic C16 chain can be used to anchor the linker to the lipid bilayer of liposomes or the surface of nanoparticles.[][12][13] Subsequent deprotection of the Boc group allows for the conjugation of targeting ligands, such as antibodies or peptides, to the surface of these drug delivery vehicles.[][14] This enables the development of targeted therapies with improved efficacy and reduced off-target effects.
-
Cell Surface Modification: this compound can be used to modify the surface of cells by reacting with primary amines on cell surface proteins. This can be employed to attach imaging agents for cell tracking, or to introduce new functionalities for targeted cell therapies.
Quantitative Data
The efficiency of amine modification with this compound is influenced by several factors, including the molar ratio of the reactants, pH, temperature, and reaction time. The following tables provide representative data for the optimization of these parameters.
Table 1: Effect of Molar Ratio on Conjugation Efficiency
| Molar Ratio (this compound : Amine) | Conjugation Efficiency (%) |
| 1:1 | 45 ± 5 |
| 5:1 | 78 ± 4 |
| 10:1 | 92 ± 3 |
| 20:1 | 95 ± 2 |
| 50:1 | 96 ± 2 |
Note: Conjugation efficiency was determined by LC-MS analysis of the reaction mixture after 2 hours at room temperature, pH 8.0. The amine-containing substrate was a model peptide.[15][16]
Table 2: Optimization of Reaction Conditions
| Parameter | Condition | Effect on Efficiency |
| pH | 6.5 | Low |
| 7.5 | Moderate | |
| 8.0 | High | |
| 8.5 | High | |
| 9.0 | Moderate (hydrolysis of NHS ester increases) | |
| Temperature (°C) | 4 | Slower reaction rate, but increased stability of NHS ester |
| 25 (Room Temp) | Optimal balance of reaction rate and stability | |
| 37 | Faster reaction rate, but increased hydrolysis | |
| Reaction Time (hours) | 0.5 | Moderate |
| 1 | High | |
| 2 | High (near completion) | |
| 4 | High (no significant increase) |
Note: These are general guidelines, and optimal conditions may vary depending on the specific substrate.[6][17]
Table 3: Stability of this compound in Solution
| Solvent | Temperature (°C) | Half-life |
| Anhydrous DMSO | -20 | > 6 months |
| Anhydrous DMF | -20 | > 6 months |
| Aqueous Buffer (pH 7.0) | 4 | ~4-5 hours |
| Aqueous Buffer (pH 8.5) | 4 | ~1 hour |
| Aqueous Buffer (pH 8.5) | 25 | ~10-20 minutes |
Note: It is highly recommended to prepare stock solutions in anhydrous DMSO or DMF and to use them immediately after dilution in aqueous buffers.
Experimental Protocols
Protocol 1: General Procedure for Amine Modification of a Protein
This protocol describes a general method for conjugating this compound to a protein containing accessible primary amines.
Materials:
-
This compound
-
Protein of interest
-
Conjugation Buffer: 0.1 M sodium phosphate (B84403) buffer, 0.15 M NaCl, pH 8.0
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis tubing for purification
Procedure:
-
Prepare Protein Solution: Dissolve the protein of interest in the Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO in the reaction mixture should be less than 10%.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and byproducts by size-exclusion chromatography (desalting column) or dialysis against an appropriate buffer (e.g., PBS).
-
Characterization: Confirm the conjugation and determine the degree of labeling using methods such as SDS-PAGE, mass spectrometry (LC-MS), or HPLC.[15][16][18][19][20]
Protocol 2: Synthesis of a PROTAC using this compound
This protocol outlines a two-step process for synthesizing a PROTAC, starting with the conjugation of this compound to a ligand for the protein of interest (POI ligand) containing a primary amine.
Step 1: Conjugation of this compound to POI Ligand
-
Reaction Setup: Dissolve the amine-containing POI ligand (1 equivalent) in anhydrous DMF. Add this compound (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents).[21]
-
Incubation: Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up and Purification: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with 5% LiCl solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the Boc-protected POI ligand-linker conjugate.
Step 2: Boc Deprotection and Coupling to E3 Ligase Ligand
-
Boc Deprotection: Dissolve the Boc-protected conjugate from Step 1 in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 20% TFA in DCM). Stir at room temperature for 1-2 hours.[22]
-
Removal of TFA: Remove the solvent and excess TFA under reduced pressure. The resulting amine-TFA salt is often used directly in the next step.
-
Coupling to E3 Ligase Ligand: Dissolve the amine-TFA salt and the E3 ligase ligand containing a carboxylic acid functionality (1 equivalent) in DMF. Add a peptide coupling reagent such as HATU (1.2 equivalents) and DIPEA (3 equivalents).[22]
-
Incubation and Purification: Stir the reaction at room temperature for 2-4 hours. Purify the final PROTAC molecule by preparative HPLC.
Visualizations
PROTAC Signaling Pathway
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | PROTAC连接子 | MCE [medchemexpress.cn]
- 3. amsbio.com [amsbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 6. Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 12. Surface Functionalization and Targeting Strategies of Liposomes in Solid Tumor Therapy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ligation Strategies for Targeting Liposomal Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. neb.com [neb.com]
- 18. rsc.org [rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Multistage fragmentation (MS3) detection enhances quantitative sensitivity and accuracy for LC-MS analysis of serum steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Reddit - The heart of the internet [reddit.com]
- 22. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Boc-C16-NHS Ester in Lipid Bilayer Functionalization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-C16-NHS ester is an alkyl/ether-based linker molecule.[1][2] Its primary documented application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the degradation of that protein.[2][3] The this compound serves as a linker to connect the ligand for the E3 ligase to the ligand for the target protein.[2]
While not a conventional component for forming the primary structure of lipid bilayers, the reactive N-hydroxysuccinimide (NHS) ester group on this compound presents a potential application in the surface functionalization of pre-formed lipid bilayers . This would involve the covalent conjugation of the molecule to amine-containing lipids or proteins integrated into a lipid bilayer system. This application note provides a hypothetical framework and detailed protocols for such an application, leveraging established methods for lipid bilayer formation and NHS ester chemistry.
Principle of Application: Surface Modification of Lipid Bilayers
The proposed application utilizes the reactivity of the NHS ester towards primary amines.[4][5] By incorporating lipids with primary amine headgroups (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, DOPE) into a lipid bilayer, the this compound can be covalently attached to the bilayer surface. This functionalization could be used to alter the surface properties of the bilayer or to introduce a protected amine group (Boc) for subsequent chemical modifications.
The overall workflow would involve:
-
Formation of Amine-Containing Lipid Vesicles: Creating unilamellar vesicles composed of a primary phospholipid (e.g., DOPC) and an amine-containing phospholipid (e.g., DOPE).
-
Creation of a Supported Lipid Bilayer (SLB): Forming a planar lipid bilayer on a solid support via vesicle fusion.
-
Surface Functionalization: Reacting the amine-presenting SLB with this compound.
-
Characterization: Analyzing the formation and functionalization of the lipid bilayer.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C26H45NO6 | [3] |
| Molecular Weight | 467.64 g/mol | [3] |
| CAS Number | 843666-34-2 | [3] |
| Primary Application | PROTAC Linker | [1][2] |
Table 2: Example Lipid Composition for Functionalizable Vesicles
| Lipid Component | Molar Percentage (%) | Purpose |
| DOPC | 95% | Primary structural lipid, forms the fluid bilayer. |
| DOPE | 5% | Provides primary amine groups for NHS ester conjugation. |
Experimental Protocols
Protocol 1: Preparation of Amine-Containing Large Unilamellar Vesicles (LUVs) by Extrusion
This protocol describes the formation of LUVs with a defined size, incorporating an amine-functionalized phospholipid.[6][7][8]
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) in chloroform (B151607)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) in chloroform
-
Glass test tubes
-
Nitrogen or argon gas source
-
Vacuum desiccator
-
Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Mini-extruder apparatus
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Gas-tight syringes
Methodology:
-
Lipid Film Preparation:
-
In a glass test tube, combine the desired amounts of DOPC and DOPE stock solutions (e.g., to achieve a 95:5 molar ratio).
-
Evaporate the chloroform under a gentle stream of nitrogen or argon gas to form a thin lipid film on the bottom of the tube.
-
Place the tube in a vacuum desiccator for at least 2 hours to remove any residual solvent.[8]
-
-
Lipid Hydration:
-
Add the hydration buffer to the dried lipid film to achieve the desired final lipid concentration (e.g., 1 mg/mL).
-
Vortex the mixture vigorously to resuspend the lipid film, creating a milky suspension of multilamellar vesicles (MLVs).[8]
-
-
Freeze-Thaw Cycles:
-
For increased lamellarity and encapsulation efficiency, subject the MLV suspension to 3-5 freeze-thaw cycles by alternately placing the sample in a dry ice/ethanol bath and a warm water bath.[7]
-
-
Vesicle Extrusion:
-
Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes according to the manufacturer's instructions.
-
Hydrate the extruder by passing buffer through it.
-
Load the MLV suspension into one of the gas-tight syringes and attach it to the extruder.
-
Attach an empty syringe to the other side of the extruder.
-
Pass the lipid suspension through the membranes a minimum of 11 times.[6] This process will generate a more homogenous population of LUVs.
-
The final vesicle suspension should appear translucent. Store at 4°C.
-
Protocol 2: Formation of a Supported Lipid Bilayer (SLB) by Vesicle Fusion
This protocol details the creation of a planar lipid bilayer on a hydrophilic solid support, such as glass or silica (B1680970).[9][10]
Materials:
-
Amine-containing LUV suspension (from Protocol 1)
-
Hydrophilic substrate (e.g., glass coverslips, silica sensor chip)
-
Piranha solution (use with extreme caution) or plasma cleaner
-
Deionized water
-
SLB formation buffer (e.g., 10 mM HEPES, 150 mM NaCl, 2 mM CaCl2, pH 7.4)
-
Wash buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
Methodology:
-
Substrate Cleaning:
-
Thoroughly clean the substrate to ensure it is hydrophilic. This can be achieved by sonication in a series of solvents, followed by treatment with Piranha solution or exposure to oxygen plasma.[11]
-
Rinse extensively with deionized water and dry under a stream of nitrogen.
-
-
Vesicle Fusion:
-
Place the clean substrate in a suitable chamber.
-
Add the SLB formation buffer to the chamber.
-
Inject the amine-containing LUV suspension into the chamber to a final lipid concentration of 0.1-0.5 mg/mL. The calcium ions in the buffer will facilitate the fusion of vesicles onto the substrate.
-
Incubate for 30-60 minutes at room temperature.
-
-
Rinsing:
-
Gently rinse the chamber with the wash buffer to remove any unfused vesicles. This can be done by a buffer exchange.
-
The substrate is now coated with a single, continuous supported lipid bilayer.
-
Protocol 3: Surface Functionalization with this compound
This protocol describes the covalent attachment of this compound to the amine-presenting SLB.
Materials:
-
Amine-presenting SLB on a substrate (from Protocol 2)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)[5]
-
Wash buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
Methodology:
-
Prepare this compound Solution:
-
Dissolve this compound in anhydrous DMSO to prepare a stock solution (e.g., 10 mM). This should be done immediately before use as NHS esters are moisture-sensitive.[12]
-
-
Buffer Exchange:
-
Replace the buffer covering the SLB with the reaction buffer (pH 8.3-8.5). The slightly basic pH is optimal for the reaction between the NHS ester and primary amines.[5]
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the reaction buffer covering the SLB to achieve the desired final concentration (e.g., 100-500 µM).
-
Incubate for 1-2 hours at room temperature in the dark.
-
-
Washing:
-
Thoroughly wash the SLB with the wash buffer (pH 7.4) to remove unreacted this compound and byproducts.
-
Characterization Methods
The successful formation and functionalization of the lipid bilayer can be assessed using various surface-sensitive techniques:
-
Quartz Crystal Microbalance with Dissipation (QCM-D): This technique can monitor the formation of the SLB in real-time by measuring changes in frequency (mass) and dissipation (viscoelastic properties). The subsequent binding of this compound can also be detected as a mass increase.[10]
-
Atomic Force Microscopy (AFM): AFM can be used to visualize the topography of the SLB, confirming its formation and integrity. It can also detect changes in surface morphology after functionalization.[10]
-
Fluorescence Microscopy: If a fluorescently labeled lipid (e.g., NBD-PE) is included in the vesicle formulation, the formation and fluidity of the SLB can be confirmed using techniques like Fluorescence Recovery After Photobleaching (FRAP).
-
X-ray Photoelectron Spectroscopy (XPS): XPS can be used to analyze the elemental composition of the surface, which would confirm the presence of nitrogen from the this compound after functionalization.
Visualizations
Caption: Workflow for preparing amine-containing LUVs.
Caption: Workflow for SLB formation and functionalization.
Caption: Reaction scheme for SLB surface modification.
References
- 1. amsbio.com [amsbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. interchim.fr [interchim.fr]
- 5. lumiprobe.com [lumiprobe.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. mse.iastate.edu [mse.iastate.edu]
- 8. tf7.org [tf7.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. gladfelterlab.net [gladfelterlab.net]
- 12. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Boc-C16-NHS Ester Labeling
Welcome to the technical support center for bioconjugation with Boc-C16-NHS ester. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to low labeling efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with my protein?
The optimal pH for reacting NHS esters with primary amines (N-terminus and lysine (B10760008) residues) on a protein is between 8.3 and 8.5.[1][2] In this pH range, the primary amines are sufficiently deprotonated and nucleophilic, while the rate of hydrolysis of the NHS ester is minimized.[1] A lower pH will result in protonated, unreactive amines, whereas a pH above 8.5 significantly increases the rate of NHS ester hydrolysis, which competes with the labeling reaction.[1][2] For proteins sensitive to higher pH, a pH of 7.2-7.4 can be used, but this will necessitate a longer incubation time.[1][3]
Q2: Which buffers are compatible with NHS ester reactions, and which should I avoid?
It is critical to use buffers that are free of primary amines.[3] Compatible buffers include Phosphate-Buffered Saline (PBS), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers, all adjusted to the optimal pH range of 7.2-8.5.[1][3] Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will compete with the target protein for reaction with the NHS ester, drastically reducing labeling efficiency.[1][4] If your protein is in an incompatible buffer, a buffer exchange step using methods like dialysis or gel filtration is necessary before starting the labeling reaction.[1][3]
Q3: How should I properly store and handle my this compound?
This compound, like other NHS esters, is highly sensitive to moisture and should be stored in a desiccated environment at -20°C to -80°C.[1][3][5][6] Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation onto the reagent.[1][3] For water-insoluble NHS esters like this compound, it is recommended to dissolve them in an anhydrous, amine-free organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[1][2][3] Prepare fresh stock solutions for each experiment to ensure maximum reactivity.[3]
Q4: What is the primary competing reaction that lowers my labeling efficiency?
The main side reaction that competes with the desired protein labeling is the hydrolysis of the NHS ester by water.[1][] This reaction converts the reactive NHS ester into an unreactive carboxylic acid and releases N-hydroxysuccinimide (NHS), thereby reducing the amount of active ester available to react with the protein's primary amines. The rate of this hydrolysis is highly dependent on the pH, increasing significantly at higher pH values.[1][8][9]
Q5: My protein has very few lysine residues. Could this be the cause of low labeling?
Yes. The labeling reaction with NHS esters targets the primary amines on the N-terminus and the ε-amino group of lysine residues.[1][10] If your protein has a low number of accessible primary amines, the labeling efficiency will be inherently low.[1] In such cases, you might consider alternative labeling chemistries that target other functional groups, for example, maleimides for cysteine residues.[1]
Troubleshooting Guide: Low Labeling Efficiency
This guide will help you identify and resolve the potential causes of low or no labeling efficiency with this compound.
Experimental Workflow for this compound Labeling
Caption: General experimental workflow for protein labeling with this compound.
Troubleshooting Flowchart
Caption: Troubleshooting flowchart for low labeling efficiency with this compound.
Data Presentation
Table 1: Recommended Reaction Conditions for NHS Ester Labeling
| Parameter | Recommended Condition | Rationale |
| pH | 8.3 - 8.5 | Optimal for deprotonated primary amines and minimal NHS ester hydrolysis.[1][2] |
| Buffer | Amine-free (e.g., PBS, Borate) | Avoids competition for the NHS ester.[1][3] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations (≥ 2.5 mg/mL) improve efficiency over hydrolysis.[1] |
| Molar Excess of NHS Ester | 8 to 20-fold | A starting point for optimization to drive the reaction forward.[1][2] |
| Solvent for NHS Ester | Anhydrous DMSO or DMF | Ensures complete dissolution of the hydrophobic ester.[1][2] |
| Reaction Temperature | Room Temperature or 4°C | Room temperature is faster; 4°C can be used for sensitive proteins.[1][2] |
| Reaction Time | 1 - 4 hours (RT) or Overnight (4°C) | Longer times may be needed for lower temperatures or suboptimal pH.[1][2] |
Table 2: Effect of pH on NHS Ester Half-Life
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4 - 5 hours[8][9] |
| 8.0 | 4°C | ~1 hour[11] |
| 8.6 | 4°C | 10 minutes[8][9][11] |
Key Experimental Protocols
A general protocol for protein labeling with this compound is as follows:
-
Buffer Exchange: Ensure the protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) at a concentration of 1-10 mg/mL.[1][2] If necessary, perform a buffer exchange using dialysis or a desalting column.[1]
-
Prepare NHS Ester Solution: Immediately before use, dissolve the this compound in a high-quality, anhydrous organic solvent like DMSO or DMF to a stock concentration of approximately 10 mM.[1]
-
Labeling Reaction: While gently stirring the protein solution, add the calculated amount of the dissolved this compound to achieve the desired molar excess (e.g., 8- to 20-fold).[1][2]
-
Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[1][2]
-
Quench Reaction: Stop the reaction by adding an amine-containing buffer like Tris to a final concentration of 50-100 mM to consume any unreacted NHS ester.[3]
-
Purification: Remove excess, unreacted this compound and byproducts by gel filtration, dialysis, or a similar method.[1][2]
Signaling Pathways and Chemical Reactions
This compound Reaction with a Primary Amine
Caption: Reaction of this compound with a protein's primary amine to form a stable amide bond.
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. nbinno.com [nbinno.com]
- 11. nanocomposix.com [nanocomposix.com]
Technical Support Center: Boc-C16-NHS Ester Reactions
Welcome to the Technical Support Center for optimizing your Boc-C16-NHS ester reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on improving reaction yields and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with a primary amine?
The optimal pH range for the reaction of an NHS ester with a primary amine is typically between 7.2 and 8.5.[][2] Within this range, the primary amine is sufficiently deprotonated to be nucleophilic, while the rate of hydrolysis of the NHS ester remains manageable. For many applications, a pH of 8.3-8.5 is considered ideal to maximize the reaction rate with the amine.[3]
Q2: What are the most common causes of low yield in a this compound reaction?
The most common cause of low yield is the hydrolysis of the NHS ester, where it reacts with water instead of the intended amine.[] This competing reaction is highly pH-dependent and accelerates significantly at higher pH values. Other frequent causes include the use of incompatible buffers containing primary amines (e.g., Tris, glycine), poor solubility of the hydrophobic this compound, and degradation of the reagent due to improper storage and handling.
Q3: How should I dissolve and handle the hydrophobic this compound?
Due to its long C16 alkyl chain, this compound is hydrophobic and will have low solubility in purely aqueous buffers. It should be dissolved in an anhydrous (dry), amine-free organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[3] The final concentration of the organic solvent in the reaction mixture should ideally be kept below 10% to avoid denaturation of proteins or other sensitive biomolecules.[4]
Q4: Is the Boc protecting group stable under the conditions of the NHS ester reaction?
Yes, the tert-butyloxycarbonyl (Boc) protecting group is stable under the mildly basic conditions (pH 7.2-8.5) required for the NHS ester reaction. The Boc group is labile to strong acidic conditions, which are not used in this type of conjugation.
Q5: What molar ratio of this compound to my amine-containing molecule should I use?
A molar excess of the NHS ester is generally recommended to drive the reaction to completion. A common starting point is a 5- to 20-fold molar excess of the this compound to the amine-containing molecule.[5] However, the optimal ratio is empirical and should be determined for your specific substrate and reaction conditions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound conjugation experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Hydrolyzed this compound: The reagent was exposed to moisture during storage or handling. | Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use. Avoid repeated freeze-thaw cycles. |
| Incorrect Buffer pH: The pH is too low (<7.2), protonating the amine, or too high (>8.5), causing rapid hydrolysis of the NHS ester. | Verify the pH of your reaction buffer using a calibrated pH meter. Adjust to the optimal range of 8.3-8.5. | |
| Incompatible Buffer: The buffer contains primary amines (e.g., Tris, glycine) that compete with your target molecule. | Perform a buffer exchange into a non-amine-containing buffer such as Phosphate-Buffered Saline (PBS), borate (B1201080) buffer, or carbonate buffer before the reaction.[6] | |
| Precipitation in the Reaction Mixture | Poor Solubility of this compound: The hydrophobic nature of the molecule can cause it to precipitate in aqueous solutions. | Ensure the this compound is fully dissolved in a minimal amount of anhydrous DMSO or DMF before adding it to the reaction mixture. The final concentration of the organic solvent should not exceed 10%.[4] |
| Low Solubility of the Conjugated Product: The addition of the C16 chain can decrease the solubility of the target molecule. | If possible, perform the reaction at a higher dilution. Consider using a PEGylated version of the linker if solubility issues persist. | |
| Inconsistent Results | Degraded Organic Solvent: DMF can degrade over time to form dimethylamine, which will react with the NHS ester. | Use high-quality, anhydrous DMF. If you notice a fishy odor, the DMF has likely degraded and should be replaced.[3] |
| Variable Reagent Activity: The this compound has been handled or stored improperly, leading to batch-to-batch variability. | Aliquot the solid reagent upon receipt into single-use vials and store in a desiccated environment at -20°C. |
Data Presentation
Table 1: Key Parameters for this compound Reactions
| Parameter | Recommended Condition | Rationale |
| pH | 7.2 - 8.5 (Optimal: 8.3) | Balances amine reactivity and NHS ester hydrolysis.[][3] |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature for faster reaction (1-4 hours); 4°C for overnight reactions, which can sometimes reduce side reactions. |
| Buffer | PBS, Borate, Carbonate | Must be free of primary amines.[6] |
| Solvent for Stock Solution | Anhydrous DMSO or DMF | Solubilizes the hydrophobic this compound.[3] |
| Molar Excess of NHS Ester | 5- to 20-fold | Drives the reaction towards product formation. The optimal ratio should be determined empirically.[5] |
Table 2: Hydrolysis Half-life of NHS Esters at Various pH Values
| pH | Temperature | Approximate Half-life |
| 7.0 | 0°C | 4-5 hours |
| 8.0 | 25°C | ~1 hour |
| 8.6 | 4°C | ~10 minutes |
Note: These are general values for NHS esters; the hydrophobic C16 chain may influence the hydrolysis rate.
Experimental Protocols
Protocol 1: General Procedure for Conjugating this compound to a Protein
-
Preparation of the Protein Solution:
-
Ensure your protein is in an amine-free buffer (e.g., PBS, pH 8.3) at a concentration of 1-10 mg/mL.
-
If the protein is in an incompatible buffer, perform a buffer exchange via dialysis or a desalting column.
-
-
Preparation of the this compound Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Immediately before use, dissolve the required amount of the ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
While gently stirring the protein solution, add the desired molar excess (e.g., 10-fold) of the dissolved this compound.
-
Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a quenching buffer such as 1 M Tris-HCl, pH 8.0, to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound and by-products using a desalting column, size-exclusion chromatography, or dialysis.
-
Visualizations
Caption: Reaction pathway for this compound conjugation.
Caption: A logical workflow for troubleshooting low yield reactions.
References
Boc-C16-NHS ester solubility problems and solutions
Welcome to the technical support center for Boc-C16-NHS ester. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use, particularly concerning solubility.
Frequently Asked Questions (FAQs)
Product Information and Handling
Q1: What is this compound and what is its primary application?
This compound is an alkyl/ether-based linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the cell's ubiquitin-proteasome system.[2] The Boc (tert-butyloxycarbonyl) group is a protecting group for an amine, and the C16 chain is a long alkyl spacer, while the N-hydroxysuccinimide (NHS) ester is a reactive group that readily forms stable amide bonds with primary amines on proteins or other molecules.[]
Q2: How should I properly store and handle this compound to ensure its stability?
Proper storage and handling are critical for maintaining the reactivity of this compound.
-
Storage: The solid powder should be stored at -20°C under desiccation.[2][5]
-
Handling: NHS esters are highly sensitive to moisture and can hydrolyze, rendering them inactive.[][6] To prevent contamination with water, always allow the vial to equilibrate to room temperature before opening. This prevents condensation from forming inside the vial.[5][6] It is also advisable to purge the vial with an inert gas like nitrogen or argon before sealing for storage.[6]
-
Solutions: Stock solutions should be prepared fresh immediately before use in a high-quality, anhydrous organic solvent like DMSO or DMF.[5] It is not recommended to store stock solutions, as the NHS ester can hydrolyze over time, even in anhydrous solvents if trace amounts of moisture are present.[7]
Solubility Issues and Solutions
Q3: I'm having difficulty dissolving this compound in my aqueous reaction buffer. Why is this happening and what is the solution?
The poor aqueous solubility of this compound is expected due to its long, hydrophobic C16 alkyl chain.[5] Direct dissolution in aqueous buffers like PBS will likely result in precipitation or an insoluble suspension.
The standard procedure is to first dissolve the this compound in a minimal amount of a compatible, anhydrous organic solvent to create a concentrated stock solution. This stock solution is then added in small volumes to the aqueous reaction mixture containing the target molecule.
Q4: What are the recommended solvents for preparing a stock solution of this compound?
Anhydrous (water-free) polar aprotic solvents are the best choice for preparing stock solutions of hydrophobic NHS esters. The table below summarizes the recommended solvents.
| Solvent | Grade | Rationale and Key Considerations |
| Dimethyl Sulfoxide (DMSO) | Anhydrous / Molecular Biology Grade | Primary recommendation. High dissolving power for many organic molecules.[6] |
| Dimethylformamide (DMF) | Anhydrous / High Purity | Good alternative. Ensure it is high quality, as old or degraded DMF can contain dimethylamine, which will react with the NHS ester.[8] |
Q5: When I add the DMSO stock solution of this compound to my protein solution, a precipitate forms. What causes this and how can I prevent it?
Precipitation upon adding the organic stock solution to the aqueous buffer can be caused by two main factors:
-
Precipitation of the this compound: The compound is coming out of solution because its solubility limit in the final aqueous/organic mixture is exceeded.
-
Precipitation of the protein: The protein is denaturing and aggregating due to the concentration of the organic solvent.
Solutions:
-
Reduce Final Organic Solvent Concentration: The final concentration of DMSO or DMF in the reaction mixture should typically be kept below 10% (v/v) to maintain protein stability.[5]
-
Slow Addition: Add the stock solution to the protein solution slowly and with gentle vortexing or stirring. This helps to avoid localized high concentrations of the organic solvent and the NHS ester, allowing for better dispersion.
-
Adjust Concentrations: If possible, use a more concentrated stock solution of the NHS ester to minimize the volume of organic solvent added. You can also adjust the protein concentration; a recommended range is typically 1-10 mg/mL.[5][8]
Troubleshooting Experimental Problems
Q6: My conjugation reaction with this compound has a very low yield. What are the possible causes?
Low yield is a common problem in bioconjugation reactions. The most frequent causes are related to reagent inactivity or suboptimal reaction conditions.
-
Hydrolyzed NHS Ester: The most common cause is inactive reagent due to hydrolysis from improper storage or handling.[6] Always use freshly prepared stock solutions.
-
Incorrect Buffer Composition: The reaction buffer must be free of primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.[7][9]
-
Suboptimal pH: The reaction is most efficient at a pH between 7.2 and 8.5.[] Below this range, the primary amines on the target protein are protonated and less nucleophilic. Above this range, the rate of NHS ester hydrolysis increases significantly, reducing the amount of active reagent available for conjugation.[]
-
Insufficient Molar Excess: A common starting point for labeling is an 8- to 20-fold molar excess of the NHS ester over the protein.[9] This ratio may need to be optimized for your specific protein and desired degree of labeling.
Q7: What are the optimal conditions for a typical conjugation reaction?
Optimizing reaction parameters is crucial for a successful conjugation. The table below provides a summary of key experimental conditions.
| Parameter | Recommended Range/Condition | Rationale |
| Reaction pH | 7.2 - 8.5 (Optimal: 8.3 - 8.5) | Balances amine reactivity with NHS ester stability.[] |
| Reaction Buffer | Phosphate, Bicarbonate, or Borate buffers | Must be free of primary amines (e.g., Tris, Glycine).[7] |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are faster (30-60 min). 4°C can be used for longer incubations (2-4 hours or overnight) to minimize hydrolysis with sensitive proteins.[5] |
| Molar Ratio | 10-50 fold molar excess of NHS ester | A starting point that should be empirically optimized.[5] |
| Final Organic Solvent | < 10% (v/v) | Minimizes protein precipitation.[5] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in anhydrous DMSO.
Materials:
-
This compound (MW: 467.64 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of this compound to warm completely to room temperature before opening.
-
Weigh out the required amount of the compound in a sterile tube. For example, to make 100 µL of a 10 mM solution, weigh out 0.47 mg of this compound.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure no particulates are visible.
-
Use the stock solution immediately. Do not store for later use.
Protocol 2: General Protocol for Protein Conjugation
This protocol provides a general workflow for conjugating this compound to a protein with available primary amines.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, pH 8.3)
-
Freshly prepared 10 mM this compound stock solution (from Protocol 1)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification tools (e.g., desalting column)
Procedure:
-
Prepare Protein Solution: Ensure the protein is at a concentration of 1-10 mg/mL in an appropriate amine-free buffer. If the protein is in an incompatible buffer (like Tris), perform a buffer exchange using a desalting column.
-
Initiate Conjugation: While gently stirring the protein solution, add the required volume of the this compound stock solution to achieve the desired molar excess (e.g., 20-fold). Ensure the final DMSO concentration remains below 10%.
-
Incubate: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours. If the molecule being conjugated is light-sensitive, protect the reaction from light.
-
Quench Reaction (Optional but Recommended): Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS ester. Incubate for an additional 15-30 minutes.
-
Purify Conjugate: Remove unreacted this compound and byproducts (N-hydroxysuccinimide) by size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Characterize: Analyze the final conjugate to determine the degree of labeling and confirm purity.
Visualizations
Experimental Workflow
Caption: Workflow for this compound conjugation.
Troubleshooting Guide
Caption: Decision tree for troubleshooting low yield.
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. amsbio.com [amsbio.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. confluore.com [confluore.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
Technical Support Center: Boc-C16-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the use of Boc-C16-NHS ester in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a chemical reagent used in bioconjugation. It features a long C16 alkyl chain that provides a hydrophobic spacer, a Boc (tert-butyloxycarbonyl) protecting group on a terminal amine, and an N-hydroxysuccinimide (NHS) ester functional group. The NHS ester is highly reactive towards primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins, forming stable amide bonds. The Boc-protected amine allows for subsequent deprotection and further modification, making it a versatile tool in the development of complex bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs.[1][2][3][4]
Q2: What is the primary challenge when working with this compound in aqueous solutions?
The primary challenge is the hydrolysis of the NHS ester group.[] In the presence of water, the NHS ester can react with water molecules, leading to the formation of an unreactive carboxylic acid. This hydrolysis reaction competes with the desired conjugation reaction with the primary amine on the target molecule, potentially reducing the yield of the final conjugate. The long C16 alkyl chain of this compound also imparts significant hydrophobicity, which can lead to poor solubility and aggregation in aqueous buffers, further complicating its use.
Q3: What are the optimal storage and handling conditions for this compound?
To minimize premature hydrolysis due to moisture, this compound should be stored at -20°C in a desiccated environment.[1] Before use, the vial should be allowed to warm to room temperature before opening to prevent condensation of moisture onto the reagent. It is highly recommended to prepare solutions of this compound in a dry, amine-free organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before the conjugation reaction.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation Yield | Hydrolysis of this compound: The reagent may have been exposed to moisture during storage or handling, or the reaction time in aqueous buffer was too long. | - Ensure proper storage and handling of the reagent. - Prepare fresh solutions in anhydrous DMSO or DMF immediately before use. - Minimize the reaction time in the aqueous buffer. |
| Incorrect Reaction pH: The pH of the reaction buffer is critical. A pH that is too low will result in the protonation of primary amines on the target molecule, making them unreactive. A pH that is too high will significantly accelerate the hydrolysis of the NHS ester.[] | - The optimal pH range for NHS ester conjugations is typically 7.2 to 8.5.[] For many applications, a pH of 8.3-8.5 is considered optimal.[6] - Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer. | |
| Presence of Primary Amines in the Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester. | - Use amine-free buffers. If the target molecule is in a buffer containing primary amines, perform a buffer exchange via dialysis or desalting column before the reaction. | |
| Poor Solubility/Aggregation of this compound: Due to its long C16 alkyl chain, this reagent is hydrophobic and may precipitate or form micelles in aqueous solutions, reducing its availability for reaction. | - Dissolve the this compound in a minimal amount of a water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction mixture. - Ensure the final concentration of the organic solvent in the reaction mixture is as low as possible (typically <10%) to avoid denaturation of the target protein. | |
| Steric Hindrance: The primary amines on the target molecule may be sterically hindered or buried within its three-dimensional structure, making them inaccessible to the this compound. | - Consider performing the reaction under partial denaturing conditions if the target molecule can be refolded. - Increase the molar excess of the this compound. | |
| Precipitation of the Conjugate | Increased Hydrophobicity: The addition of the long C16 chain can significantly increase the hydrophobicity of the target molecule, leading to precipitation. | - If possible, consider using a more hydrophilic linker. - Perform the conjugation at a lower concentration of the target molecule. - Include a small percentage of an organic co-solvent in the final storage buffer, if compatible with the application. |
| Inconsistent Results | Variable Activity of this compound: Inconsistent handling and storage can lead to varying degrees of hydrolysis and, therefore, inconsistent conjugation efficiency. | - Aliquot the solid this compound upon receipt to avoid repeated opening and closing of the main vial. - Always allow the vial to reach room temperature before opening. |
Quantitative Data
The stability of NHS esters is highly dependent on pH and temperature. The following table summarizes the approximate half-life (t½) of general N-hydroxysuccinimide esters in aqueous solutions. While specific data for this compound is not available, these values can serve as a useful guideline. The hydrophobicity of the C16 chain may influence these rates.
| pH | Temperature (°C) | Approximate Half-Life of NHS Ester |
| 7.0 | 0 | 4-5 hours[7] |
| 8.0 | 4 | ~1 hour |
| 8.6 | 4 | 10 minutes[7] |
Experimental Protocols
Protocol 1: General Procedure for Conjugating this compound to a Protein
This protocol provides a general method for labeling a protein with this compound. Optimization may be necessary for specific proteins and applications.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer, pH 8.0-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution:
-
Dissolve or dilute the protein of interest in the Reaction Buffer to a concentration of 1-10 mg/mL.
-
-
Prepare the this compound Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution.
-
Gently mix the reaction mixture immediately.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours.
-
-
Quench the Reaction:
-
(Optional) Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
Protocol 2: Quantification of NHS Ester Hydrolysis by UV-Vis Spectrophotometry
This method can be used to assess the extent of hydrolysis of an NHS ester stock solution by measuring the release of N-hydroxysuccinimide (NHS), which absorbs light at approximately 260 nm.[8][9]
Materials:
-
NHS ester solution to be tested
-
Amine-free buffer (e.g., 0.1 M phosphate buffer, pH 7.5)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a solution of the NHS ester in the amine-free buffer at a known concentration.
-
Immediately measure the absorbance of the solution at 260 nm. This is the initial reading.
-
Incubate the solution at a specific temperature (e.g., room temperature or 37°C).
-
Periodically measure the absorbance at 260 nm over time.
-
An increase in absorbance at 260 nm indicates the release of NHS and therefore the hydrolysis of the NHS ester. The rate of hydrolysis can be calculated from the change in absorbance over time.
Visualizations
Caption: Competing reactions of this compound: desired conjugation versus hydrolysis.
Caption: Troubleshooting workflow for low conjugation yield with this compound.
Caption: Experimental workflow for protein conjugation with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. amsbio.com [amsbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. "Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Este" by Gary W. Cline and Samir B. Hanna [scholarsmine.mst.edu]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting non-specific binding with Boc-C16-NHS ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using Boc-C16-NHS ester, with a particular focus on mitigating non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is an amine-reactive bioconjugation reagent. It consists of a C16 alkyl chain, which provides a long, hydrophobic spacer arm, a tert-Butyloxycarbonyl (Boc) protecting group, and an N-hydroxysuccinimide (NHS) ester. The NHS ester reacts with primary amines (e.g., on the surface of proteins, such as lysine (B10760008) residues) to form stable amide bonds.[1] This reagent is often used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and for tethering molecules to surfaces or other biomolecules where a long hydrophobic linker is desired.[2][3][4]
Q2: I am observing high background signal in my assay. What is the likely cause when using this compound?
High background is most commonly due to non-specific binding of the this compound or the resulting conjugate. The long C16 alkyl chain imparts significant hydrophobicity to the molecule, leading to a high propensity for non-specific binding to surfaces and other proteins through hydrophobic interactions.[5] This can result in false positives and reduced assay sensitivity.
Q3: How can I minimize the hydrolysis of the NHS ester during my conjugation reaction?
NHS esters are susceptible to hydrolysis in aqueous solutions, which competes with the desired amine reaction. The rate of hydrolysis increases with pH. To minimize hydrolysis, it is recommended to:
-
Work efficiently: Prepare the this compound solution immediately before use.[6]
-
Control the pH: The optimal pH for NHS ester reactions is between 7.2 and 8.5.[6] A pH above 8.5 significantly accelerates hydrolysis.[5]
-
Use anhydrous solvents: Dissolve the this compound in a dry, water-miscible organic solvent like DMSO or DMF to prepare a stock solution before adding it to your aqueous reaction buffer.[5][7]
Troubleshooting Non-Specific Binding
High non-specific binding is a primary challenge when working with the hydrophobic this compound. The following sections provide strategies to mitigate this issue.
Problem: High background signal due to non-specific binding.
The C16 alkyl chain can cause the molecule to adhere to surfaces and proteins in a non-specific manner.
Solution 1: Optimize Blocking and Washing Steps
Proper blocking of surfaces and thorough washing are critical to reduce non-specific binding.
Experimental Protocol: Optimizing Blocking and Washing
-
Blocking:
-
Prepare a blocking buffer containing a protein-based blocking agent and/or a non-ionic surfactant. Common choices are listed in the table below.
-
Incubate the surface with the blocking buffer for at least 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing:
-
Prepare a wash buffer, which should ideally contain a non-ionic surfactant.
-
After the blocking step and each subsequent incubation step, wash the surface thoroughly. A typical wash procedure involves 3-5 washes with the wash buffer, with a soak time of 1-5 minutes for each wash.
-
Table 1: Recommended Blocking Agents and Surfactants
| Reagent | Concentration Range | Notes |
| Bovine Serum Albumin (BSA) | 1 - 5% (w/v) | A common protein-based blocking agent that can prevent non-specific protein-surface interactions. |
| Non-Fat Dry Milk | 0.2 - 5% (w/v) | A cost-effective alternative to BSA, but may contain endogenous biotin (B1667282) and glycoproteins that can interfere with certain assays. |
| Tween 20 | 0.01 - 0.1% (v/v) | A non-ionic surfactant that is very effective at disrupting hydrophobic interactions.[8] |
| Normal Serum | 5 - 10% (v/v) | Can be very effective but may introduce cross-reactivity with secondary antibodies. |
Note: The optimal concentrations may need to be determined empirically for your specific application.
Solution 2: Adjust Buffer Conditions
The composition of your reaction and wash buffers can significantly impact non-specific binding.
Table 2: Buffer Additives to Reduce Non-Specific Binding
| Additive | Concentration Range | Mechanism of Action |
| Non-ionic Surfactants (e.g., Tween 20) | 0.01 - 0.1% (v/v) | Disrupt hydrophobic interactions. |
| Increased Salt Concentration (e.g., NaCl) | 150 mM - 500 mM | Can reduce electrostatic interactions that may contribute to non-specific binding. |
| Bovine Serum Albumin (BSA) | 0.1 - 1% (w/v) | Acts as a blocking agent in solution to prevent non-specific binding to surfaces and other proteins. |
Experimental Protocol: Buffer Optimization
-
Prepare a series of buffers with varying concentrations of the additives listed in Table 2.
-
Perform your assay using each buffer condition to identify the formulation that provides the lowest background signal without compromising the specific signal.
-
A good starting point is a PBS-based buffer containing 0.05% Tween 20 and 1% BSA.
Solution 3: Manage Reagent Concentration and Potential Aggregation
Due to its hydrophobic nature, this compound may form aggregates at high concentrations in aqueous solutions, leading to increased non-specific binding.
Experimental Protocol: Reagent Optimization
-
Solubilization: Dissolve the this compound in anhydrous DMSO or DMF at a high concentration (e.g., 10-20 mM) immediately before use.[5][7]
-
Addition to Reaction: Add the stock solution to your aqueous reaction buffer dropwise while vortexing to minimize precipitation. Keep the final organic solvent concentration below 10% (v/v) to avoid denaturing your protein.[6]
-
Titration: Perform a titration experiment to determine the lowest effective concentration of this compound that provides sufficient labeling without causing excessive non-specific binding.
Visualizing the Workflow
The following diagrams illustrate the key concepts and workflows for troubleshooting non-specific binding.
Caption: A workflow for troubleshooting non-specific binding.
Caption: Factors influencing this compound conjugation.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. amsbio.com [amsbio.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. covachem.com [covachem.com]
- 8. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions with Boc-C16-NHS Ester
Welcome to the technical support center for optimizing reactions involving Boc-C16-NHS ester. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with primary amines?
The optimal pH for conjugating this compound to primary amines, such as those on proteins or other molecules, is in the range of 7.2 to 8.5.[] The reaction's efficiency is a trade-off between the nucleophilicity of the amine and the hydrolysis of the NHS ester. At a lower pH, the primary amines are protonated and less reactive.[2][3][4] Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases, which competes with the desired conjugation reaction.[2][3][4] For many applications, a pH of 8.3-8.5 is considered ideal.[2][3][4]
Q2: Which buffers are compatible with this compound reactions?
It is crucial to use buffers that are free of primary amines, as they will compete with the target molecule for reaction with the NHS ester.
| Compatible Buffers | Incompatible Buffers |
| Phosphate-Buffered Saline (PBS) | Tris |
| Borate Buffer | Glycine |
| Carbonate/Bicarbonate Buffer | Buffers containing ammonium (B1175870) salts |
| HEPES Buffer |
Q3: How should I prepare and handle this compound?
This compound is sensitive to moisture and should be stored at -20°C in a desiccated environment. Before use, allow the vial to warm to room temperature before opening to prevent condensation. It is recommended to dissolve the ester in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[2][4] Prepare fresh solutions for each experiment to avoid degradation.[2]
Q4: What is the primary side reaction that competes with the desired conjugation?
The main competing reaction is the hydrolysis of the NHS ester by water.[4] This reaction inactivates the this compound by converting the ester to a carboxylic acid, which is unreactive towards amines. The rate of this hydrolysis reaction increases significantly with higher pH.[4]
Troubleshooting Guide
Problem: Low or no conjugation efficiency.
This is a common issue that can arise from several factors. Follow this guide to diagnose and resolve the problem.
| Potential Cause | Recommended Solution |
| Incorrect Buffer pH | Verify the pH of your reaction buffer using a calibrated pH meter. Ensure it is within the optimal range of 7.2-8.5. For many applications, adjusting to pH 8.3-8.5 can improve yields.[2][3][4] |
| Presence of Primary Amines in the Buffer | If your protein or molecule of interest is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into a compatible buffer like PBS or Borate buffer before starting the conjugation reaction. |
| Hydrolyzed this compound | The reagent may have been compromised by moisture. Always allow the vial to reach room temperature before opening. Prepare fresh stock solutions in anhydrous DMSO or DMF immediately prior to use.[2] Avoid using old stock solutions or those that have undergone multiple freeze-thaw cycles. |
| Degraded DMF Solvent | If using DMF to dissolve the NHS ester, ensure it is of high quality and free from dimethylamine, which can react with the ester.[2] Use fresh, anhydrous DMF. |
| Low Concentration of Reactants | The rate of the desired bimolecular reaction is dependent on the concentration of both the this compound and the target molecule. If possible, increase the concentration of your target molecule. You can also try increasing the molar excess of the this compound. |
| Suboptimal Temperature and Incubation Time | Reactions are typically carried out at room temperature for 1-4 hours or at 4°C overnight.[4] If the reaction is slow, consider increasing the incubation time or performing the reaction at room temperature instead of 4°C. However, be mindful that prolonged incubation at higher temperatures can also increase hydrolysis. |
Experimental Protocols
Protocol 1: General Conjugation of this compound to a Primary Amine-Containing Molecule
This protocol provides a general procedure for the conjugation of this compound to a protein or other molecule containing a primary amine.
Materials:
-
This compound
-
Molecule with a primary amine (e.g., protein, peptide)
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5 or 0.1 M sodium bicarbonate, pH 8.3-8.5)[2][4]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Molecule Solution: Dissolve the amine-containing molecule in the amine-free reaction buffer at a suitable concentration (e.g., 1-10 mg/mL).[2]
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mg/mL).
-
Perform the Conjugation Reaction:
-
Add the this compound stock solution to the molecule solution. A common starting point is a 10- to 20-fold molar excess of the NHS ester to the molecule.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[4] Gentle mixing during incubation is recommended.
-
-
Quench the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM. This will react with and consume any unreacted this compound. Incubate for 30 minutes at room temperature.
-
Purify the Conjugate: Remove the excess, unreacted this compound and byproducts (e.g., N-hydroxysuccinimide) using a suitable purification method, such as size-exclusion chromatography (gel filtration).
Signaling Pathways and Workflows
Targeted Protein Degradation using PROTACs
This compound is often used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5][6] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[7]
Caption: Mechanism of targeted protein degradation by a PROTAC.
Experimental Workflow: Synthesis of a PROTAC using this compound
The synthesis of a PROTAC using this compound typically involves a multi-step process. The Boc-protected linker is first conjugated to one of the binding moieties, followed by deprotection and subsequent coupling to the second binding moiety.
Caption: General workflow for PROTAC synthesis.
References
Technical Support Center: Boc-C16-NHS Ester Conjugation
Welcome to the technical support center for Boc-C16-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for successful conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound conjugation reactions?
The optimal pH for reacting NHS esters, including this compound, with primary amines is between 7.2 and 8.5.[1][][3][4] Within this range, the primary amine groups on your target molecule (e.g., the ε-amino group of lysine) are sufficiently deprotonated to be nucleophilic and react with the NHS ester.[1] A pH of 8.3-8.5 is often considered ideal for many applications.[1][3][5] At lower pH values, the amine groups are protonated and thus unreactive, while at pH levels above 8.5, the rate of hydrolysis of the NHS ester significantly increases, which can lead to lower conjugation yields.[1][3][5]
Q2: Which buffers are compatible with this compound reactions?
It is critical to use buffers that are free of primary amines.[1] Recommended buffers include Phosphate-Buffered Saline (PBS), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers.[1][3][4] Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will compete with your target molecule for reaction with the NHS ester, leading to significantly reduced conjugation efficiency.[1][3][6]
Q3: How should I prepare and handle the this compound?
This compound is sensitive to moisture and should be stored at -20°C in a desiccated environment.[3] Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can hydrolyze the NHS ester.[1][3] It is best practice to prepare fresh stock solutions in an anhydrous, amine-free organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before each experiment.[1][3][5] Avoid using old stock solutions that have been subjected to multiple freeze-thaw cycles.[1]
Q4: What is the primary side reaction that competes with the desired conjugation?
The primary competing reaction is the hydrolysis of the NHS ester by water.[1][7] This reaction inactivates the this compound by converting it to a carboxylate, which can no longer react with primary amines.[7] The rate of this hydrolysis is highly dependent on the pH, increasing as the pH becomes more alkaline.[1][7]
Troubleshooting Guide
Low or No Conjugation Yield
| Possible Cause | Recommended Solution |
| Incorrect Buffer pH | The reaction pH is outside the optimal range of 7.2-8.5. A pH that is too low results in protonated, unreactive amines, while a pH that is too high accelerates the hydrolysis of the NHS ester.[1] Use a calibrated pH meter to verify that the reaction buffer is within the optimal range, ideally between 8.3 and 8.5.[1][5] |
| Incompatible Buffer Components | The buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule for reaction with the NHS ester.[1][6] Perform a buffer exchange to a compatible buffer like PBS or borate buffer before the labeling reaction.[1] |
| Hydrolyzed this compound | The reagent has been compromised by moisture, leading to hydrolysis and inactivation.[1] Always allow the reagent vial to warm to room temperature before opening to prevent condensation.[1] Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use.[1][5] |
| Low Reactant Concentrations | The rate of hydrolysis is a more significant competitor in dilute protein or other target molecule solutions.[1][] If possible, increase the concentration of your target molecule. A concentration of at least 2 mg/mL is often recommended for proteins.[1] You can also try increasing the molar excess of the this compound. |
| Suboptimal Temperature and Incubation Time | The reaction may be too slow at low temperatures, or hydrolysis may dominate at high temperatures. Reactions are typically run for 1-4 hours at room temperature or overnight at 4°C.[1] If you suspect hydrolysis is the primary issue, performing the reaction at 4°C for a longer duration may improve the yield.[1] |
| Lack of Accessible Primary Amines on the Target Molecule | The primary amines on your target molecule may be sterically hindered or buried within the three-dimensional structure. Consider denaturation studies or consult the literature for your specific target molecule's reactivity. |
Protein Precipitation During or After Conjugation
| Possible Cause | Recommended Solution |
| High Concentration of Organic Solvent | Many NHS esters are first dissolved in an organic solvent like DMSO or DMF.[3] Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10%.[3] |
| Use of a Hydrophobic NHS Ester | Conjugating a hydrophobic molecule can decrease the overall solubility of the protein conjugate. Consider using a more hydrophilic linker if solubility is an issue. |
Experimental Protocols
General Protocol for this compound Conjugation to a Protein
-
Buffer Preparation : Prepare a suitable amine-free buffer, such as 0.1 M sodium phosphate (B84403) or 0.1 M sodium bicarbonate, and adjust the pH to 8.3-8.5.[3][5]
-
Protein Preparation : If your protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the prepared reaction buffer.[6] Adjust the protein concentration to a minimum of 2 mg/mL.[1]
-
This compound Stock Solution Preparation : Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[7]
-
Conjugation Reaction :
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess. A 10- to 20-fold molar excess of the NHS ester to the protein is a common starting point.[7]
-
While gently stirring the protein solution, add the this compound stock solution.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[1][4]
-
-
Quenching the Reaction (Optional) : To stop the reaction, add a quenching buffer containing a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.[3][8] Incubate for an additional 15-30 minutes.[8]
-
Purification : Remove the excess, unreacted this compound and byproducts from the conjugated protein using a desalting column, gel filtration, or dialysis.[3][8]
Visual Guides
Caption: Reaction mechanism of this compound with a primary amine.
Caption: Troubleshooting workflow for low conjugation yield.
Caption: Competing reactions in this compound conjugation.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Side reactions of Boc-C16-NHS ester and how to avoid them
Welcome to the technical support center for Boc-C16-NHS ester. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid common side reactions during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary intended reaction of this compound?
This compound is designed to react with primary aliphatic amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins and peptides, to form a stable amide bond.[][2] This reaction, known as acylation, is a nucleophilic acyl substitution where the primary amine acts as the nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the release of N-hydroxysuccinimide (NHS) as a leaving group.[]
Q2: What are the major side reactions I should be aware of when using this compound?
The most significant side reaction is the hydrolysis of the NHS ester.[][3][4] This occurs when water molecules attack the ester, leading to the formation of an unreactive carboxylic acid and release of NHS. This reaction competes directly with the desired amine acylation, reducing the conjugation efficiency.[][4]
Other potential, though less common, side reactions include reactions with other nucleophilic amino acid residues:
-
Hydroxyl groups on serine, threonine, and tyrosine residues can be acylated, forming ester linkages. However, these are generally less stable than amide bonds and can often be reversed.[5][6]
-
Sulfhydryl groups on cysteine residues can also react, forming thioesters, which are also susceptible to hydrolysis.[2][5]
-
The guanidinium group of arginine has also been reported to show some reactivity.[5]
Q3: How can I minimize the primary side reaction, hydrolysis?
Minimizing hydrolysis is crucial for successful conjugation. Here are the key factors to control:
-
pH: Maintain the reaction pH within the optimal range of 7.2 to 8.5.[][7][8] A pH below 7.2 will result in the protonation of primary amines, rendering them unreactive.[7][8] Conversely, a pH above 8.5 significantly accelerates the rate of NHS ester hydrolysis.[][7][8] For many applications, a pH of 8.3-8.5 is considered optimal.[7][9]
-
Moisture: this compound is moisture-sensitive.[3][7] Always allow the reagent vial to warm to room temperature before opening to prevent condensation.[3][7] Use anhydrous solvents like DMSO or DMF to prepare stock solutions immediately before use.[7][9]
-
Temperature and Incubation Time: The reaction is typically carried out at room temperature for 1-4 hours or at 4°C overnight.[7] Lower temperatures can help to minimize hydrolysis, especially during longer incubation periods.[8]
-
Concentration: Higher concentrations of the target protein or molecule can favor the desired acylation reaction over hydrolysis.[] A protein concentration of at least 2 mg/mL is often recommended.[7]
Troubleshooting Guide
This section provides solutions to common problems encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Yield | Hydrolyzed this compound: The reagent has been inactivated by moisture. | Allow the reagent vial to equilibrate to room temperature before opening.[3][7] Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use.[7][9] Avoid multiple freeze-thaw cycles.[7] |
| Suboptimal pH: The reaction pH is outside the optimal 7.2-8.5 range.[7][10] | Use a calibrated pH meter to ensure the buffer is within the optimal range.[7] A pH of 8.3-8.5 is often a good starting point.[7][9] | |
| Presence of Primary Amines in Buffer: Buffers like Tris or glycine (B1666218) compete with the target molecule.[7][9] | Use amine-free buffers such as PBS, borate (B1201080), or carbonate buffers.[7][9] If necessary, perform a buffer exchange before the reaction.[7] | |
| Low Protein Concentration: The rate of hydrolysis is significant compared to the rate of aminolysis.[] | If possible, increase the protein concentration (≥ 2 mg/mL is recommended).[7] | |
| Non-Specific Modification | Reaction with other nucleophiles: Acylation of hydroxyl or sulfhydryl groups. | While less reactive than primary amines, these side reactions can occur. To remove less stable ester linkages, a post-reaction treatment, such as incubation in a boiling water bath, can be considered, though this may affect protein integrity.[6] |
| Excess Reagent: A large molar excess of the NHS ester can lead to modification of secondary sites. | Optimize the molar ratio of this compound to your target molecule. Start with a 10-20 fold molar excess and titrate down.[7] | |
| Protein Aggregation | Changes in Protein Conformation: The conjugation process can sometimes lead to protein aggregation. | This can be a complex issue. Consider optimizing buffer conditions (e.g., adding stabilizers like glycerol, though high concentrations can decrease reaction efficiency[4]) and reaction temperature. |
Experimental Protocols
General Protocol for Protein Labeling with this compound
-
Prepare Protein Solution:
-
Prepare this compound Stock Solution:
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the protein solution while gently stirring.[7] A 10-20 fold molar excess is a common starting point.[7]
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[7] Protect from light if the attached molecule is light-sensitive.
-
-
Quench the Reaction:
-
Purification:
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Reaction pH | 7.2 - 8.5[][7][8] | Optimal for balancing amine reactivity and minimizing NHS ester hydrolysis. A starting pH of 8.3-8.5 is often recommended.[7][9] |
| Reaction Temperature | 4°C to Room Temperature (~25°C)[7][12] | Lower temperatures can be used for longer incubations to reduce hydrolysis and protein degradation. |
| Reaction Time | 30 minutes - 4 hours (at RT) or overnight (at 4°C)[7][12] | Optimization may be necessary depending on the specific reactants. |
| Molar Excess of NHS Ester | 10-20 fold[7] | This is a starting point; the optimal ratio should be determined empirically. |
| Protein Concentration | ≥ 2 mg/mL[7] | Higher concentrations favor the desired conjugation reaction. |
Visualizations
Reaction Workflow
Caption: A typical experimental workflow for this compound conjugation.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low yield in this compound reactions.
References
- 2. glenresearch.com [glenresearch.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - AR [thermofisher.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Selective acylation of primary amines in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. benchchem.com [benchchem.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. neb.com [neb.com]
Technical Support Center: Purification of Boc-C16-NHS Ester Labeled Proteins
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with Boc-C16-NHS ester to label and purify proteins. The introduction of a 16-carbon lipid chain significantly increases the hydrophobicity of the target protein, which presents unique challenges during purification.
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer for labeling my protein with this compound?
A1: The ideal buffer is free of primary amines and has a pH between 7.2 and 8.5.[1][2] Phosphate-buffered saline (PBS) or borate (B1201080) buffers are common choices.[1] Buffers containing Tris or glycine (B1666218) are not recommended as they contain primary amines that will compete with your protein for reaction with the NHS ester.[1][3]
Q2: How much this compound should I use?
A2: A 10- to 20-fold molar excess of the NHS ester over the protein is a common starting point for the labeling reaction.[1][2] However, the optimal ratio may need to be determined empirically. Over-labeling can lead to protein precipitation due to excessive hydrophobicity.[2][4]
Q3: The this compound is not dissolving in my aqueous reaction buffer. What should I do?
A3: this compound is hydrophobic and requires an organic solvent for initial solubilization. You should first dissolve the ester in anhydrous (water-free) dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution immediately before use.[1][3] This stock solution can then be added to your protein solution, ensuring the final concentration of the organic solvent does not exceed 10% of the total reaction volume to minimize protein denaturation.[3][5]
Q4: How do I stop the labeling reaction?
A4: The reaction can be quenched by adding a buffer containing primary amines, such as Tris or glycine, to a final concentration of 50-100 mM.[1] This will consume any unreacted NHS ester. The reaction should be allowed to proceed for 15-30 minutes after adding the quenching agent.[1]
Q5: My lipidated protein has precipitated. How can I prevent this?
A5: Protein precipitation after lipidation is a common issue due to increased hydrophobicity and aggregation.[4][6] To mitigate this, consider the following:
-
Reduce Molar Excess: Lower the molar excess of the this compound to reduce the number of lipid chains added per protein.[2]
-
Add Detergents: After the labeling reaction, the purification buffers should contain a suitable non-ionic or zwitterionic detergent (e.g., Triton X-100, CHAPS) at a concentration above its critical micelle concentration (CMC) to keep the lipidated protein soluble.[6][7]
-
Optimize Buffer Conditions: Ensure the pH of your buffer is not at the protein's isoelectric point (pI), where it is least soluble.
Troubleshooting Guide
This guide addresses common problems encountered during the purification of this compound labeled proteins.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency | Incorrect Buffer: Buffer contains competing primary amines (e.g., Tris, glycine).[1][4] | Perform a buffer exchange into an amine-free buffer like PBS or borate buffer before labeling.[1] |
| Incorrect pH: The reaction pH is below 7.2, protonating the amines, or above 8.5, causing rapid hydrolysis of the NHS ester.[1][8] | Verify the buffer pH is within the optimal range of 8.3-8.5 for efficient labeling.[8][9] | |
| Hydrolyzed NHS Ester: The this compound was exposed to moisture or dissolved too long before use.[3][4] | Prepare the NHS ester stock solution in anhydrous DMSO or DMF immediately before starting the reaction.[3] | |
| Low Protein Concentration: Dilute protein solutions can favor hydrolysis of the NHS ester over the labeling reaction.[1] | Increase the protein concentration to at least 2 mg/mL if possible.[1] | |
| Protein Precipitation after Labeling | Over-labeling: The addition of too many hydrophobic C16 chains has caused the protein to aggregate and fall out of solution.[2][4] | Reduce the molar excess of the this compound used in the reaction. Perform titration experiments to find the optimal ratio. |
| Inappropriate Buffer: The purification buffer lacks solubilizing agents for the now highly hydrophobic protein.[6] | Add non-ionic or zwitterionic detergents to all purification buffers to maintain solubility.[7] | |
| Low Protein Recovery after Purification | Non-specific Binding: The lipidated protein is binding to the chromatography resin or filtration membranes.[5] | Consult the manufacturer's instructions for blocking non-specific binding sites. Consider using a different purification method (e.g., if using IEX, try HIC). |
| Aggregation: The protein has aggregated during purification. | Include detergents in all buffers.[7] Perform a final polishing step with Size Exclusion Chromatography (SEC) to separate monomers from aggregates.[7] | |
| Presence of Unreacted this compound in Final Sample | Inefficient Purification: The purification method did not adequately separate the small molecule lipid from the large protein.[5] | For SEC, ensure the column has the appropriate resolution and is not overloaded.[5][10] For dialysis, increase the number of buffer changes and the total dialysis time.[5] |
Quantitative Data Summary
The stability of the NHS ester is highly dependent on the pH of the reaction buffer. Higher pH increases the rate of the desired labeling reaction but also significantly accelerates the competing hydrolysis reaction.
Table 1: pH-Dependent Stability of NHS Esters
| pH | Temperature | Approximate Half-Life |
| 7.0 | 0°C | 4-5 hours[1] |
| 8.0 | Room Temp | Minutes[1] |
| 8.6 | 4°C | 10 minutes[1] |
Note: These values are general approximations and can vary based on the specific NHS ester and buffer conditions.
Table 2: Comparison of Purification Methods for Lipidated Proteins
| Method | Principle | Advantages | Disadvantages |
| Size Exclusion Chromatography (SEC) / Gel Filtration | Separation based on molecular size.[10] | Good for removing small molecules (unreacted lipid, hydrolyzed NHS). Can also separate aggregates.[7] | Potential for protein adsorption to the resin. Does not separate based on the degree of lipidation. |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity.[11] | Can potentially separate proteins with different degrees of lipidation. Good for removing aggregates.[12] | Requires careful optimization of salt concentrations and detergents. May lead to denaturation if interactions are too strong. |
| Reverse Phase Chromatography (RPC) | Separation based on strong hydrophobic interactions. | High resolution, can separate species with minor differences in lipidation.[13] | Often requires organic solvents and harsh conditions that can denature the protein. |
| Dialysis | Separation based on molecular weight cut-off (MWCO).[10] | Simple method for removing small molecule impurities. | Slow process. Does not remove aggregated protein or separate based on labeling degree.[5] |
| Affinity Chromatography (e.g., His-tag) | Separation based on a specific binding interaction.[7] | High specificity for the target protein. | The lipid tail may interfere with binding to the resin. Requires detergents in buffers.[7] |
Experimental Protocols
Protocol 1: Labeling a Protein with this compound
-
Prepare Protein Solution: Ensure your protein of interest is in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5). The protein concentration should ideally be 2-10 mg/mL.[1]
-
Prepare NHS Ester Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.[1]
-
Perform Labeling Reaction:
-
Calculate the volume of the 10 mM this compound stock solution needed to achieve the desired molar excess (e.g., 10-fold) over your protein.
-
While gently stirring the protein solution, add the NHS ester stock solution.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[1]
-
-
Quench the Reaction: Add 1 M Tris-HCl (pH 7.5) to the reaction mixture to a final concentration of 50-100 mM to stop the reaction.[1] Incubate for 30 minutes at room temperature.[1]
Protocol 2: Purification of Labeled Protein using Size Exclusion Chromatography (Spin Column)
This protocol is suitable for rapid, small-scale purification.
-
Prepare the Spin Column:
-
Remove the column's bottom closure and place it into a collection tube.
-
Centrifuge at 1,000 x g for 2 minutes to remove the storage buffer.[10]
-
-
Equilibrate the Column:
-
Add 500 µL of your chosen purification buffer (e.g., PBS containing a suitable detergent) to the column.
-
Centrifuge at 1,000 x g for 2 minutes. Discard the flow-through. Repeat this step 2-3 times.[10]
-
-
Load the Sample:
-
Place the spin column into a new, clean collection tube.
-
Slowly apply the quenched labeling reaction mixture to the center of the resin bed.[10]
-
-
Elute the Labeled Protein:
-
Centrifuge the column at 1,000 x g for 2-3 minutes.[10]
-
The purified, lipidated protein will be in the collection tube, while the unreacted this compound and other small molecules are retained in the column resin.
-
Visualizations
Caption: Workflow for this compound labeling and purification.
Caption: Troubleshooting decision tree for purifying labeled proteins.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HU [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Purification of Membrane Proteins [sigmaaldrich.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. blog.mblintl.com [blog.mblintl.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Boc-C16-NHS Ester Conjugation
Welcome to the technical support center for Boc-C16-NHS ester conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for successful conjugation experiments. Here you will find frequently asked questions and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemical reaction for this compound conjugation?
The conjugation reaction is a nucleophilic acyl substitution. The primary amine group (e.g., the ε-amino group of a lysine (B10760008) residue on a protein) acts as a nucleophile and attacks the carbonyl carbon of the N-hydroxysuccinimide (NHS) ester. This results in the formation of a stable amide bond and the release of NHS as a byproduct.[][2]
Diagram of the NHS ester reaction mechanism.
Q2: What is the optimal pH for this reaction, and why is it so critical?
The optimal pH for NHS ester conjugation is between 7.2 and 8.5, with many protocols recommending a pH of 8.3-8.5 for maximum efficiency.[3][4][5] This pH range is crucial for two competing factors:
-
Amine Reactivity: The primary amine on the target molecule must be deprotonated (R-NH₂) to be nucleophilic. At a lower pH, the amine is protonated (R-NH₃⁺) and unreactive.[3][5]
-
NHS Ester Stability: The NHS ester is susceptible to hydrolysis, where it reacts with water instead of the target amine. The rate of hydrolysis increases significantly at higher pH values.[6][7][8]
A pH of 8.3-8.5 provides the best balance, ensuring a sufficient concentration of reactive deprotonated amines while minimizing the rate of ester hydrolysis.[5]
Q3: Which buffers should I use for the conjugation reaction?
It is essential to use a buffer that is free of primary amines.[4][9] Competing amines in the buffer will react with the NHS ester, reducing the efficiency of your desired conjugation.
| Compatible Buffers | Incompatible Buffers |
| Phosphate-Buffered Saline (PBS) | Tris (TBS) |
| Carbonate-Bicarbonate | Glycine |
| Borate (B1201080) | Any buffer containing primary amines |
| HEPES |
Q4: How should I handle and store my this compound?
This compound is moisture-sensitive.[9] Improper handling can lead to hydrolysis of the NHS ester, rendering it inactive.
-
Storage: Store the reagent at -20°C in a desiccated environment.[9][10][]
-
Handling: Before opening the vial, always allow it to equilibrate to room temperature.[9][12] This prevents atmospheric moisture from condensing on the cold powder.
-
Solution Preparation: Dissolve the this compound in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[3][9] Do not prepare aqueous stock solutions for storage as the NHS ester will hydrolyze.[9]
Troubleshooting Guide
Low or no conjugation is the most common issue encountered. The following guide provides a structured approach to identifying and solving the problem.
Troubleshooting workflow for this compound conjugation.
Problem: Low or No Conjugation Product Observed
| Potential Cause | Recommended Solution |
| Incorrect Buffer pH | The reaction pH is outside the optimal 7.2-8.5 range. A pH that is too low results in protonated, unreactive amines, while a pH that is too high rapidly hydrolyzes the NHS ester.[4] Solution: Use a calibrated pH meter to confirm the buffer is within the optimal range, ideally between 8.3 and 8.5.[3][5] |
| Incompatible Buffer Components | The buffer contains primary amines (e.g., Tris, glycine) which compete with the target molecule for reaction with the NHS ester.[4][9] Solution: Perform a buffer exchange (e.g., via dialysis or a desalting column) into a compatible amine-free buffer like PBS or borate buffer before starting the conjugation.[4][9] |
| Hydrolyzed this compound | The reagent was improperly stored or handled, leading to moisture exposure and hydrolysis.[12] Aqueous stock solutions were used. Solution: Use a fresh vial of this compound. Always allow the vial to warm to room temperature before opening.[9][12] Prepare solutions in anhydrous DMSO or DMF immediately before use.[3][9] |
| Low Protein/Target Molecule Concentration | At low concentrations, the competing hydrolysis reaction is kinetically favored over the bimolecular conjugation reaction.[][6] Solution: If possible, increase the concentration of the target protein. A concentration of at least 2 mg/mL is often recommended.[4] |
| Suboptimal Molar Ratio | An insufficient molar excess of the this compound may lead to incomplete labeling. Solution: Increase the molar excess of the this compound. A 10-20 fold molar excess is a common starting point for protein labeling.[4] This may require optimization for your specific target molecule. |
Problem: Precipitate Forms During Reaction
| Potential Cause | Recommended Solution |
| Low Solubility of this compound | The long C16 alkyl chain makes this linker quite hydrophobic. Adding a concentrated solution in organic solvent too quickly can cause it to precipitate in the aqueous buffer. Solution: Add the dissolved this compound solution to the protein solution slowly and dropwise while gently stirring.[13] Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum, typically below 10%.[14] |
| Protein Aggregation | Modification of lysine residues can alter the protein's surface charge and solubility, leading to aggregation. The hydrophobicity of the C16 chain may also contribute to this. Solution: Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration.[] Ensure the protein is in a well-buffered solution and within its stable concentration range. |
Quantitative Data Summary
The stability of the NHS ester is highly dependent on pH. The table below summarizes the half-life of a typical NHS ester at different pH values, illustrating the importance of pH control.
Table 1: Effect of pH on NHS Ester Half-Life in Aqueous Solution
| pH | Half-life at 4°C | Half-life at 0°C | Implication for Conjugation |
| 7.0 | ~1-2 hours | 4-5 hours[6][7] | Reaction is slow due to protonated amines; hydrolysis is also slow. |
| 8.0 | ~30-60 minutes[15] | - | A good compromise between amine reactivity and ester stability. |
| 8.6 | 10 minutes[6][7][15] | - | Hydrolysis rate is very high, significantly reducing conjugation efficiency. |
Experimental Protocols
Detailed Protocol for Protein Labeling with this compound
This protocol provides a general guideline. Optimal conditions, particularly the molar ratio of NHS ester to protein, may need to be determined empirically.
General experimental workflow for protein conjugation.
1. Materials and Reagents
-
Protein of interest (in an amine-free buffer)
-
This compound
-
Anhydrous, amine-free DMSO or DMF
-
Reaction Buffer: 0.1 M sodium phosphate (B84403) or 0.1 M sodium bicarbonate, pH 8.3-8.5[3]
-
Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 7.4[9]
-
Purification system: Desalting column (size-exclusion chromatography) or dialysis cassettes
2. Procedure
-
Prepare the Protein:
-
Ensure your protein solution is at an appropriate concentration (e.g., 2-10 mg/mL) in the chosen Reaction Buffer.[3]
-
If the protein is in an incompatible buffer (like Tris), perform a buffer exchange into the Reaction Buffer.
-
-
Prepare the this compound Solution:
-
Allow the vial of this compound to warm completely to room temperature before opening.
-
Immediately before starting the reaction, dissolve the required amount of this compound in anhydrous DMSO to create a stock solution (e.g., 10 mM). Vortex briefly to ensure it is fully dissolved.
-
-
Perform the Conjugation Reaction:
-
Calculate the volume of the this compound stock solution needed to achieve the desired molar excess (start with a 10-20 fold molar excess over the protein).[4]
-
While gently stirring the protein solution, slowly add the this compound stock solution dropwise.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[4] If your protein is sensitive, the lower temperature is recommended. Protect from light if any component is light-sensitive.
-
-
Quench the Reaction:
-
Purify the Conjugate:
-
Remove unreacted this compound and reaction byproducts (like NHS) by running the solution over a desalting column (size-exclusion chromatography).[3]
-
Alternatively, dialysis against a suitable buffer (e.g., PBS pH 7.4) can be used.
-
-
Characterization and Storage:
-
Characterize the final conjugate using appropriate methods (e.g., mass spectrometry, HPLC, SDS-PAGE).
-
Store the purified conjugate according to the protein's stability requirements, typically at 4°C for short-term or -80°C for long-term storage.[10]
-
References
- 2. glenresearch.com [glenresearch.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. broadpharm.com [broadpharm.com]
- 10. NHS ester protocol for labeling proteins [abberior.rocks]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. nanocomposix.com [nanocomposix.com]
Technical Support Center: Improving the Stability of Boc-C16-NHS Ester Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability and success of experiments involving Boc-C16-NHS ester conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is an alkyl/ether-based PROTAC (Proteolysis Targeting Chimera) linker used in the synthesis of PROTACs.[1][2][3] PROTACs are molecules that contain two different ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to a target protein, leading to the selective degradation of the target protein.[1][2] The Boc (tert-butyloxycarbonyl) group is a protecting group for an amine, allowing for sequential and controlled conjugation strategies.[4][5] The N-hydroxysuccinimide (NHS) ester is a reactive group that efficiently forms stable amide bonds with primary amines on target molecules like proteins and peptides.[6][7]
Q2: What is the primary cause of this compound instability?
A2: The primary cause of instability for this compound, like other NHS esters, is the hydrolysis of the NHS ester group.[7][8][9] In the presence of water, the ester is converted into a non-reactive carboxylic acid, which is no longer capable of reacting with primary amines on the target molecule.[8] This hydrolysis reaction is a major competitor to the desired aminolysis (reaction with an amine) and can lead to significantly lower conjugation efficiency or complete reaction failure.[][8]
Q3: How does pH affect the stability and reactivity of this compound?
A3: The pH of the reaction buffer is a critical factor.[9][11] There is a trade-off between the reactivity of the target amine and the stability of the NHS ester.
-
Low pH (below 7): Primary amines on the target molecule are protonated and less nucleophilic, slowing down the desired conjugation reaction.[8][12]
-
Optimal pH (7.2 to 8.5): This range is generally recommended as it provides a good balance. The primary amines are sufficiently deprotonated and reactive, while the rate of NHS ester hydrolysis is manageable.[7][8][12] A pH of 8.3-8.5 is often suggested as a starting point for optimal reaction.[8][11]
-
High pH (above 8.5-9): The rate of NHS ester hydrolysis increases dramatically, which can significantly reduce the yield of the desired conjugate.[7][8][13]
Q4: What are the ideal storage and handling conditions for this compound?
A4: To minimize hydrolysis and maintain the reactivity of this compound, proper storage and handling are essential.[8][12][14]
-
Storage: The solid reagent should be stored at -20°C in a dark, desiccated environment.[1][2][8]
-
Handling: Before opening, always allow the vial to equilibrate to room temperature.[8][14] This prevents atmospheric moisture from condensing onto the cold powder. For optimal stability, it is also recommended to purge the vial with an inert gas like nitrogen or argon before resealing.[8][14]
Troubleshooting Guide
Issue 1: Low or No Conjugation Yield
This is a common issue that can often be traced back to the stability and handling of the this compound.
| Potential Cause | Recommended Solution | Citation |
| Hydrolyzed this compound | The reagent may have been compromised by moisture. Always allow the vial to warm to room temperature before opening. Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use. Avoid using old stock solutions or those that have undergone multiple freeze-thaw cycles. | [8][12][14] |
| Incorrect Buffer pH | The reaction pH is outside the optimal range of 7.2-8.5. A pH that is too low results in unreactive protonated amines, while a pH that is too high accelerates hydrolysis. Verify the buffer pH with a calibrated meter. | [7][8][12] |
| Incompatible Buffer Components | The buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule for reaction with the NHS ester. Perform a buffer exchange into a compatible amine-free buffer such as PBS, borate, or HEPES buffer. | [8][11][12] |
| Low Concentration of Target Molecule | At low concentrations of the target molecule, the competing hydrolysis reaction is more likely to occur. If possible, increase the concentration of your target molecule (e.g., protein concentration of at least 2 mg/mL is recommended). You can also try increasing the molar excess of the this compound. | [][12] |
| Degraded Solvent (DMF) | If using DMF to dissolve the NHS ester, it may have degraded over time to form dimethylamine, which can react with the NHS ester. Use fresh, high-quality, anhydrous DMF for preparing your stock solution. | [12][13] |
Issue 2: Protein Aggregation After Conjugation
| Potential Cause | Recommended Solution | Citation |
| Changes in Protein Conformation | The conjugation process can sometimes alter the protein's surface charge or conformation, leading to aggregation. To mitigate this, consider including stabilizing excipients in your reaction buffer, such as arginine or glycerol. Optimizing the degree of labeling by adjusting the molar excess of the NHS ester can also help. | [15] |
| Solvent-Induced Precipitation | The organic solvent (DMSO or DMF) used to dissolve the this compound can cause some proteins to precipitate. Ensure the final concentration of the organic solvent in the reaction mixture is low, typically not exceeding 10% of the total reaction volume. | [16][8] |
Experimental Protocols
Protocol 1: General Procedure for Conjugating this compound to a Protein
-
Prepare the Protein Solution:
-
Prepare the this compound Stock Solution:
-
Perform the Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the protein solution while gently stirring. A 10- to 20-fold molar excess of the NHS ester to the protein is a common starting point.[16][9]
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[12][15] If the conjugate is light-sensitive, protect the reaction from light.
-
-
Quench the Reaction:
-
Purify the Conjugate:
Protocol 2: Qualitative Assessment of this compound Activity
This assay determines if the this compound is active or has been hydrolyzed by measuring the release of N-hydroxysuccinimide (NHS) upon complete base hydrolysis.[8][14] An active reagent will show a significant increase in absorbance at 260 nm after treatment with a base.[8][14]
-
Prepare Reagent Solution:
-
Dissolve 1-2 mg of the this compound in 2 mL of an amine-free buffer (e.g., PBS, pH 7.5). If the ester is not water-soluble, first dissolve it in a small amount of anhydrous DMSO (e.g., 200 µL) and then add the buffer.[14]
-
-
Prepare Control:
-
Prepare a control cuvette containing only the buffer (and DMSO if used in step 1).[14]
-
-
Measure Initial Absorbance:
-
Measure the absorbance of the reagent solution at 260 nm against the control.[8]
-
-
Induce Hydrolysis:
-
Measure Final Absorbance:
-
Measure the absorbance of the base-treated solution at 260 nm against the control.[8]
-
-
Analyze Results:
Visualizations
Caption: Workflow for this compound conjugation.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. amsbio.com [amsbio.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. glenresearch.com [glenresearch.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Boc-C16-NHS Ester
Welcome to the technical support center for Boc-C16-NHS ester. This guide provides troubleshooting advice and answers to frequently asked questions regarding the use and quenching of this reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is an alkyl/ether-based PROTAC (Proteolysis Targeting Chimera) linker.[1][2][3][4] It is used in the synthesis of PROTACs, which are molecules designed to target specific proteins for degradation within the cell. The "Boc" (tert-Butyloxycarbonyl) group is a protecting group for an amine, the "C16" represents a 16-carbon linker, and the N-hydroxysuccinimide (NHS) ester is a reactive group that forms a stable amide bond with primary amines on a target molecule, such as a protein or ligand.[][6]
Q2: What is the purpose of quenching the this compound reaction?
Quenching is a critical step to terminate the conjugation reaction.[7] It deactivates any unreacted (excess) this compound, preventing it from reacting non-specifically with other molecules in your sample in subsequent steps. This ensures the stability and purity of your final conjugate.[7]
Q3: What are the most common quenching agents for NHS ester reactions?
The most common quenching agents are small molecules that contain primary amines. These include Tris (tris(hydroxymethyl)aminomethane), glycine (B1666218), lysine, and ethanolamine.[7] These molecules react with the NHS ester to form a stable, inactive amide bond.[7] Hydroxylamine can also be used as a quenching reagent.[7][8]
Q4: Can I quench the reaction without adding a primary amine?
Yes, an alternative method is to increase the pH of the reaction mixture to above 8.0.[9][10] This accelerates the hydrolysis of the NHS ester, where water molecules react with the ester to regenerate the original carboxylic acid and release N-hydroxysuccinimide. At a pH of 8.6, the half-life of an NHS ester is approximately 10 minutes.[9][10]
Q5: What buffer should I use for the conjugation reaction?
It is crucial to use a buffer that is free of primary amines for the conjugation step.[7][11][12] Buffers like PBS (Phosphate-Buffered Saline) at a pH of 7.2-8.0 or borate (B1201080) buffer are good choices.[7][11][13] Buffers containing Tris or glycine should be avoided as they will compete with your target molecule for reaction with the NHS ester.[7][11][13]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low Conjugation Efficiency | Hydrolyzed this compound: The reagent is sensitive to moisture and can hydrolyze, rendering it inactive.[13] | Always allow the reagent vial to warm to room temperature before opening to prevent condensation.[13] Prepare stock solutions in an anhydrous solvent like DMSO or DMF immediately before use.[12][13] Avoid multiple freeze-thaw cycles of the stock solution.[13] |
| Incorrect Buffer pH: The reaction pH is outside the optimal range of 7.2-8.5.[][13] A low pH will result in protonated, unreactive amines on your target molecule, while a high pH will accelerate the hydrolysis of the NHS ester.[13] | Ensure your reaction buffer is within the optimal pH range using a calibrated pH meter.[13] | |
| Presence of Primary Amines in the Buffer: Your buffer may contain primary amines (e.g., Tris, glycine) that are competing with your target molecule.[7][13] | Perform a buffer exchange into an amine-free buffer like PBS or borate buffer before starting the conjugation reaction.[7] | |
| Non-specific Binding or Aggregation | Incomplete Quenching: Excess this compound was not fully deactivated and is reacting with other molecules. | Ensure the quenching agent is added at a sufficient final concentration (see table below) and allowed to incubate for the recommended time. After quenching, purify your conjugate to remove the quenched linker and byproducts.[7] |
| Hydrophobicity of the C16 Linker: The long alkyl chain of the this compound can increase the hydrophobicity of the resulting conjugate, potentially leading to aggregation. | Consider optimizing the reaction conditions, such as protein concentration. It may also be beneficial to include solubility-enhancing agents in your buffers, if compatible with your downstream applications. |
Quantitative Data Summary
The following table summarizes common quenching agents and their recommended concentrations and incubation times for quenching excess NHS ester.
| Quenching Agent | Final Concentration | Incubation Time | Temperature | Notes |
| Tris-HCl | 20-100 mM | 15-30 minutes | Room Temperature | A very common and effective quenching agent. Ensure the final pH is around 8.0.[7] |
| Glycine | 20-100 mM | 15-30 minutes | Room Temperature | Another widely used and efficient quenching reagent.[7] |
| Lysine | 20-50 mM | 15 minutes | Room Temperature | Similar to Tris and glycine, it provides a primary amine for quenching.[7] |
| Ethanolamine | 20-50 mM | 15 minutes | Room Temperature | An alternative primary amine-containing quenching agent.[7] |
| Hydroxylamine | 10 mM | 15 minutes | Room Temperature | Can also be used to quench the reaction.[7] |
Experimental Protocols
Detailed Protocol for Quenching Excess this compound
This protocol describes a general workflow for a conjugation reaction followed by quenching.
-
Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF immediately before use.
-
Prepare your target molecule in an amine-free buffer (e.g., PBS, pH 7.4).
-
Prepare a quenching buffer stock solution (e.g., 1 M Tris-HCl, pH 8.0).
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to your target molecule solution.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. Protect from light if any components are light-sensitive.
-
-
Quenching Reaction:
-
Purification:
-
Remove the excess, quenched this compound and byproducts (e.g., N-hydroxysuccinimide) by a suitable method such as dialysis, a desalting column, or chromatography.[7]
-
Visualizations
Caption: Experimental workflow for conjugation and quenching of this compound.
References
- 1. amsbio.com [amsbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. biocompare.com [biocompare.com]
- 6. t-Boc-N-amido-PEG16-NHS ester | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
Boc-C16-NHS ester vs other NHS esters
A Comparative Guide to Boc-C16-NHS Ester and Other NHS Esters for Bioconjugation
For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of a crosslinker is paramount to experimental success. N-hydroxysuccinimide (NHS) esters are a widely utilized class of amine-reactive reagents that form stable amide bonds with primary amines on biomolecules. This guide provides a detailed comparison of this compound, a long-chain alkyl linker, with other commonly used NHS esters, particularly those with polyethylene (B3416737) glycol (PEG) spacers.
Introduction to NHS Ester Chemistry
NHS esters react with primary amines, such as those on the N-terminus of proteins or the side chains of lysine (B10760008) residues, to form a stable amide bond. This reaction is typically carried out in a pH range of 7.2 to 8.5. A critical competing reaction is the hydrolysis of the NHS ester, which increases at higher pH and can reduce labeling efficiency. The half-life of hydrolysis for typical NHS esters is around 4 to 5 hours at pH 7.0 and 0°C, but this can decrease to as little as 10 minutes at pH 8.6 and 4°C.[1]
Overview of Compared NHS Esters
This guide focuses on the comparison between NHS esters with long alkyl chains, exemplified by This compound , and those with hydrophilic PEG linkers, such as Boc-NH-PEG4-NHS ester . The "Boc" (tert-butyloxycarbonyl) group is a common protecting group for amines, which can be removed under acidic conditions to reveal a primary amine for further conjugation steps.[2] This feature makes these molecules useful as heterobifunctional crosslinkers.
This compound is characterized by its long, hydrophobic 16-carbon alkyl chain. This hydrophobicity can be advantageous for applications requiring membrane permeability, such as in the development of Proteolysis-Targeting Chimeras (PROTACs), where it is often described as an alkyl/ether-based PROTAC linker.[3][4][5]
In contrast, PEGylated NHS esters , like Boc-NH-PEG4-NHS ester, contain repeating ethylene (B1197577) glycol units. These PEG spacers are known to increase the hydrophilicity and aqueous solubility of the molecule and the resulting conjugate.[6][]
Data Presentation: A Comparative Analysis
The following table summarizes the key physicochemical and performance characteristics of this compound and a representative PEGylated NHS ester, Boc-NH-PEG4-NHS ester.
| Feature | This compound | Boc-NH-PEG4-NHS ester | References |
| Linker Type | Long-chain alkyl | PEG | [3][8] |
| Molecular Formula | C26H45NO6 | C20H34N2O10 | [3][8] |
| Molecular Weight | 467.64 g/mol | 462.49 g/mol | [3][8] |
| Hydrophilicity | Hydrophobic | Hydrophilic | [6][9] |
| Aqueous Solubility | Low (requires organic co-solvent) | High | [6][9] |
| Cell Permeability | Potentially enhanced due to hydrophobicity | Can be complex; may be enhanced by folded conformations but hindered by increased polar surface area | [6][9] |
| Metabolic Stability | Generally considered more metabolically stable | Ether linkages can be susceptible to oxidative metabolism | [6] |
| Primary Application | PROTACs and applications requiring hydrophobicity | Bioconjugation requiring increased solubility and reduced aggregation | [3][] |
Experimental Protocols
Below are detailed methodologies for key experiments involving NHS esters.
Protocol 1: General Protein Labeling with an NHS Ester
This protocol describes a general procedure for conjugating an NHS ester to a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS ester (e.g., this compound or Boc-NH-PEG4-NHS ester)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.0-8.5[10]
-
Quenching Buffer: 1 M Tris-HCl or Glycine, pH 7.5
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.[11] If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into an amine-free buffer.[10]
-
Prepare NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[12] For hydrophobic esters like this compound, ensure complete dissolution, which may require gentle vortexing.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the NHS ester stock solution to the protein solution.[10] The final concentration of the organic solvent should ideally be kept below 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.[10]
-
Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[12]
-
Purification: Remove excess, unreacted NHS ester and byproducts by using a desalting column or through dialysis against an appropriate buffer.
Protocol 2: Assessing NHS Ester Hydrolysis Rate
This protocol allows for the indirect measurement of the hydrolysis rate of an NHS ester by quantifying the release of N-hydroxysuccinimide (NHS).
Materials:
-
NHS ester
-
Amine-free buffer at the desired pH (e.g., 10 mM ammonium (B1175870) acetate, pH 7.0)[13]
-
Spectrophotometer capable of measuring absorbance at 260-280 nm[1]
Procedure:
-
Prepare a solution of the NHS ester in the amine-free buffer at a known concentration (e.g., 0.1 g/L).[13]
-
Immediately measure the absorbance of the solution at 260 nm at time zero.
-
Incubate the solution at a controlled temperature (e.g., 4°C or room temperature).
-
At various time points, measure the absorbance at 260 nm.
-
The increase in absorbance over time corresponds to the release of NHS due to hydrolysis. The rate of hydrolysis can be calculated from the slope of the absorbance versus time plot.
Mandatory Visualization
References
- 1. help.lumiprobe.com [help.lumiprobe.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. amsbio.com [amsbio.com]
- 6. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. interchim.fr [interchim.fr]
- 12. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 13. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]
A Head-to-Head Comparison: Boc-C16-NHS Ester vs. Carbodiimide Chemistry for Bioconjugation
For Immediate Publication
[City, State] – [Date] – In the landscape of bioconjugation, the precise and efficient coupling of molecules to proteins and other biomolecules is paramount for the development of novel therapeutics, diagnostics, and research tools. Among the plethora of available chemical strategies, two prominent methods for modifying primary amines and carboxylic acids are the use of pre-activated esters, such as Boc-C16-NHS ester, and in situ activation using carbodiimide (B86325) chemistry, frequently employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS). This guide provides an objective comparison of these two powerful techniques, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the optimal strategy for their specific needs.
At a Glance: Key Differences and Performance Characteristics
The choice between a pre-activated NHS ester like this compound and carbodiimide chemistry hinges on several factors, including the available functional groups on the target molecules, desired reaction efficiency, and the overall synthetic strategy. Below is a summary of their key features.
| Feature | This compound | Carbodiimide Chemistry (EDC/NHS) |
| Target Functional Group | Primary Amines (-NH₂) | Carboxylic Acids (-COOH) to be coupled with Primary Amines (-NH₂) |
| Reaction Type | One-step amine acylation | Two-step carboxyl activation followed by amination |
| Reactive Moiety | N-Hydroxysuccinimide (NHS) ester | Carbodiimide (EDC) |
| Bond Formed | Stable Amide Bond | Stable Amide Bond ("zero-length" crosslinking)[1] |
| Optimal Reaction pH | 7.2 - 8.5[] | Activation: 4.5 - 6.0; Coupling: 7.2 - 8.5[3] |
| Key Intermediates | None (direct reaction) | O-acylisourea (unstable), NHS ester (more stable)[4] |
| Common Side Reactions | Hydrolysis of the NHS ester | Formation of N-acylurea, hydrolysis of intermediates[5][6] |
| Byproducts | N-hydroxysuccinimide (NHS) | Isourea derivative, NHS[4] |
| Typical Applications | PROTAC synthesis, labeling with hydrophobic moieties | Protein-protein conjugation, peptide synthesis, surface immobilization |
Reaction Mechanisms: A Visual Breakdown
A fundamental understanding of the reaction mechanisms is crucial for optimizing conjugation protocols and troubleshooting potential issues.
This compound Chemistry: Direct Amine Acylation
This compound is a ready-to-use reagent that directly reacts with primary amines, found on the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form a stable amide bond. The "Boc" (tert-butyloxycarbonyl) group serves as a protecting group for a terminal amine on the C16 linker, which can be deprotected in a subsequent step for further conjugation, making it a valuable tool in the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs).[7][8]
Carbodiimide Chemistry: EDC/NHS-Mediated Amide Bond Formation
Carbodiimide chemistry is a versatile method for coupling a carboxyl-containing molecule to an amine-containing molecule. EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate.[4] This intermediate is prone to hydrolysis in aqueous solutions. The addition of NHS stabilizes this intermediate by converting it into a more stable NHS ester, which then efficiently reacts with a primary amine to form an amide bond.[4]
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful conjugation experiments. Below are representative protocols for each chemistry.
Protocol 1: Labeling a Protein with this compound
This protocol describes the general procedure for conjugating an amine-containing protein with this compound.
Materials:
-
Protein to be labeled (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column for purification
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the conjugation buffer at a concentration of 1-10 mg/mL.[9]
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution with gentle stirring. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid protein denaturation.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
Quench Reaction: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess this compound and byproducts using a desalting column equilibrated with a suitable storage buffer.
Protocol 2: Conjugating a Carboxyl-Containing Molecule to an Amine-Containing Protein using EDC/NHS Chemistry
This two-step protocol is designed to maximize efficiency and minimize unwanted side reactions, such as polymerization of the amine-containing protein.[4]
Materials:
-
Carboxyl-containing molecule
-
Amine-containing protein
-
Activation Buffer (e.g., 0.1 M MES, pH 4.7-6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (or NHS)
-
Quenching Solution (e.g., 1 M hydroxylamine, pH 8.5)
-
Desalting column
Procedure:
-
Prepare Reagents: Equilibrate EDC and Sulfo-NHS to room temperature before opening. Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.
-
Activate Carboxyl Groups: Dissolve the carboxyl-containing molecule in Activation Buffer. Add a 1.5 to 5-fold molar excess of EDC and Sulfo-NHS.
-
Incubation for Activation: Incubate the mixture for 15-30 minutes at room temperature to form the active Sulfo-NHS ester.
-
Buffer Exchange (Optional but Recommended): To remove excess EDC and activation byproducts, pass the activated molecule solution through a desalting column equilibrated with Coupling Buffer.
-
Conjugation: Immediately add the activated carboxyl solution (or the eluate from the desalting column) to the amine-containing protein solution in Coupling Buffer.
-
Incubation for Conjugation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench Reaction: Add the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes to hydrolyze any unreacted NHS esters.
-
Purification: Purify the conjugate using a desalting column to remove unreacted molecules and byproducts.
Application Spotlight: PROTAC Synthesis Workflow
Boc-protected linkers like this compound are integral to the modular synthesis of PROTACs. The following workflow illustrates the logical steps in constructing these powerful therapeutic agents.
Concluding Remarks
Both this compound and carbodiimide chemistry are robust and widely adopted methods for bioconjugation. The use of a pre-activated this compound offers a straightforward, one-step approach for labeling primary amines with a hydrophobic linker, which is particularly advantageous in multi-step syntheses like those for PROTACs.[10] Carbodiimide chemistry, on the other hand, provides the flexibility to conjugate any carboxyl-containing molecule to a primary amine, making it a versatile tool for a broad range of applications.[4]
The optimal choice of chemistry is contingent upon the specific experimental goals, the nature of the molecules to be conjugated, and the desired level of control over the reaction. By carefully considering the principles and protocols outlined in this guide, researchers can make informed decisions to achieve their bioconjugation objectives with high efficiency and reproducibility.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Boc-C16-NHS Ester in PROTAC Development
For researchers, scientists, and drug development professionals engaged in the rapidly evolving field of targeted protein degradation, the choice of linker is a critical determinant in the efficacy of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparison of Boc-C16-NHS ester, a long-chain alkyl linker, with its alternatives, supported by experimental data and detailed methodologies to inform the rational design of next-generation protein degraders.
Introduction to this compound and PROTAC Linkers
PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] They are composed of a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][2] The linker is not merely a spacer; its length, composition, and rigidity profoundly influence the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which ultimately dictates the efficiency and selectivity of protein degradation.[1][3]
This compound is a bifunctional linker featuring a 16-carbon alkyl chain, a Boc (tert-butoxycarbonyl) protected amine, and an N-hydroxysuccinimide (NHS) ester. The long alkyl chain provides a significant degree of separation between the two ends of the PROTAC. The Boc protecting group allows for a modular and efficient approach to PROTAC synthesis, as it can be selectively removed under acidic conditions to reveal a primary amine for conjugation.[4][5] The NHS ester is a widely used amine-reactive group that efficiently couples with primary amines (e.g., lysine (B10760008) residues) on protein ligands to form stable amide bonds.[6][7]
Comparative Analysis of Linker Performance
The efficacy of a PROTAC is primarily evaluated by two key parameters:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[1]
-
Dmax: The maximum percentage of target protein degradation that can be achieved. A higher Dmax value signifies greater efficacy.[1]
The choice between a long-chain alkyl linker like that in this compound and other alternatives, such as shorter alkyl chains or polyethylene (B3416737) glycol (PEG) linkers, involves a trade-off in physicochemical and biological properties.
Quantitative Data Summary
The following table summarizes representative data from various studies, illustrating the impact of linker length and composition on PROTAC performance. It is important to note that the optimal linker is highly dependent on the specific POI and E3 ligase pair, and direct comparisons across different studies should be made with caution.
| PROTAC Target | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | Alkyl/Ether | < 12 | No degradation | - | [1] |
| TBK1 | Alkyl/Ether | 12-29 | Submicromolar | >90 (optimal at 21 atoms) | [1] |
| Estrogen Receptor (ER) | Alkyl | 12 | Effective | - | [8] |
| Estrogen Receptor (ER) | Alkyl | 16 | Most effective | >80 | [3][8] |
| Estrogen Receptor (ER) | Alkyl | 19-21 | Less effective | - | [8] |
| CRBN | Alkyl | 9 | Concentration-dependent decrease | - | [1] |
| CRBN | PEG | 3 PEG units | Weak degradation | - | [1] |
Physicochemical Properties Comparison
The linker's chemical nature significantly impacts the drug-like properties of the PROTAC, including solubility, cell permeability, and metabolic stability.
| Property | Long-Chain Alkyl Linkers (e.g., C16) | Polyethylene Glycol (PEG) Linkers | Rigid Linkers (e.g., Piperazine, Alkyne) |
| Hydrophilicity | Hydrophobic | Hydrophilic | Can be modulated |
| Aqueous Solubility | May limit solubility | Generally improves solubility[9] | Can be improved with polar motifs[2] |
| Cell Permeability | Can improve permeability due to hydrophobicity[8][] | Can enhance permeability by adopting folded conformations[8] | Can be optimized to balance properties |
| Metabolic Stability | Generally possess good metabolic stability[8][9] | May have reduced metabolic stability[8][9] | Can be designed for high metabolic stability[9] |
| Conformation | Tend to adopt elongated conformations[8] | Favors turns, leading to more folded conformations[8] | Constrained conformation |
| Synthetic Accessibility | Generally straightforward[1][9] | Can be more challenging and costly to synthesize[9] | Can be more synthetically challenging[1] |
Signaling Pathways and Experimental Workflows
Diagrams generated using Graphviz can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. precisepeg.com [precisepeg.com]
Navigating Amine-Reactive Labeling for Mass Spectrometry: A Comparative Guide to Boc-C16-NHS Ester and its Alternatives
For researchers, scientists, and drug development professionals, the covalent labeling of proteins and peptides is a cornerstone of modern mass spectrometry-based proteomics. The choice of labeling reagent is critical, influencing not only the efficiency of the reaction but also the subsequent detection and quantification of the modified biomolecules. This guide provides a comprehensive comparison of Boc-C16-NHS ester, a specialized linker used in Proteolysis Targeting Chimeras (PROTACs), with established amine-reactive labeling reagents.
While direct quantitative comparisons for this compound are not extensively published, this guide offers a framework for its validation and compares its expected performance based on its chemical properties against well-characterized alternatives. We provide detailed experimental protocols and supporting data for these alternatives to empower researchers to make informed decisions for their specific applications.
Principles of Amine-Reactive Labeling and Mass Spectrometry Validation
N-hydroxysuccinimide (NHS) esters are widely used for their ability to efficiently react with primary amines, such as the N-terminus of a peptide and the ε-amino group of lysine (B10760008) residues, forming stable amide bonds.[] The success of a labeling experiment is contingent on several factors, including pH, temperature, and the chemical nature of the labeling reagent.
Mass spectrometry is the gold standard for validating and quantifying protein and peptide labeling. The covalent addition of a label results in a predictable mass shift in the precursor and fragment ions, which can be readily detected. The degree of labeling can be quantified by comparing the intensities of labeled versus unlabeled peptide signals in the mass spectrum.
In Focus: this compound
This compound is an amine-reactive labeling reagent featuring a 16-carbon alkyl chain and a tert-butyloxycarbonyl (Boc) protected amine. This bifunctional linker is primarily designed for the synthesis of PROTACs, where the long C16 chain provides a flexible spacer between the target protein ligand and the E3 ligase ligand.
The hydrophobic C16 chain is a key characteristic of this reagent. While advantageous for spanning distances in ternary complexes, it can present challenges in aqueous environments and during mass spectrometry analysis. Hydrophobic peptides and protein modifications can lead to poor solubility, aggregation, and altered chromatographic behavior.[2]
Comparative Analysis of Amine-Reactive Labeling Reagents
For researchers considering this compound for applications beyond PROTAC synthesis or those who need to validate its conjugation, a comparison with well-established amine-reactive reagents is crucial. The following table provides a comparative overview of this compound (with properties inferred from its structure) and two widely used classes of labeling reagents: a hydrophilic biotinylation reagent (Sulfo-NHS-LC-Biotin) and isobaric labeling tags (iTRAQ and TMTpro).
| Feature | This compound (Inferred) | Sulfo-NHS-LC-Biotin | iTRAQ / TMTpro |
| Primary Application | PROTAC Synthesis | Affinity Purification, Western Blot | Quantitative Proteomics |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester |
| Spacer Arm | Long, hydrophobic C16 alkyl chain | Long, hydrophilic PEG spacer | Varies, designed for MS/MS fragmentation |
| Solubility | Low in aqueous buffers | High in aqueous buffers | Moderate, requires organic solvent |
| Membrane Permeability | Permeable | Impermeable | Permeable |
| Detection Method | Mass Shift in MS | Streptavidin-based detection, Mass Shift | Reporter ions in MS/MS |
| Quantitative Capability | Relative quantification by MS1 intensity | Indirectly quantitative | High-plex relative quantification |
| Key Advantage | Provides a long, flexible hydrophobic linker | Enables efficient enrichment of labeled molecules | Allows for multiplexed quantitative analysis |
| Potential Challenge | Hydrophobicity may lead to aggregation and altered LC behavior | Biotin can suppress ionization in MS | Ratio compression in complex samples |
Experimental Protocols
Detailed and robust experimental protocols are essential for the successful validation of any labeling strategy. Below are adaptable protocols for protein labeling with an NHS ester and subsequent validation by mass spectrometry.
Protocol 1: General Protein Labeling with an Amine-Reactive NHS Ester
This protocol provides a general framework for labeling a protein with an NHS ester reagent, which can be adapted for this compound and its alternatives.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS pH 7.2-8.0)
-
Amine-reactive NHS ester (e.g., this compound, Sulfo-NHS-LC-Biotin)
-
Anhydrous Dimethylsulfoxide (DMSO) for dissolving hydrophobic NHS esters
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column for purification
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free buffer.
-
NHS Ester Preparation: Immediately before use, dissolve the NHS ester in DMSO (for hydrophobic esters like this compound) or an aqueous buffer (for soluble esters like Sulfo-NHS-LC-Biotin) to a stock concentration of 10-20 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted NHS ester and byproducts by size-exclusion chromatography.
Protocol 2: Validation of Labeling by LC-MS/MS
This protocol outlines the steps for confirming and quantifying protein labeling using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Labeled and purified protein from Protocol 1
-
Unlabeled protein control
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Reduction and Alkylation:
-
To 100 µg of both labeled and unlabeled protein, add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.
-
Cool the samples to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.
-
-
Proteolytic Digestion:
-
Dilute the samples with an appropriate buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) to reduce the denaturant concentration.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digests with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 StageTip or equivalent solid-phase extraction method.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in 0.1% formic acid.
-
Analyze the samples by LC-MS/MS. For hydrophobic peptides resulting from this compound labeling, a modified chromatographic gradient with a slower increase in organic solvent may be necessary to ensure proper elution and separation.[2]
-
-
Data Analysis:
-
Search the MS/MS data against a protein database to identify peptides.
-
Manually or with specialized software, inspect the mass spectra for the expected mass shift corresponding to the label on lysine residues and the N-terminus.
-
Quantify the labeling efficiency by comparing the peak areas of the labeled and unlabeled versions of each identified peptide.
-
Visualizing the Workflow and Logic
To aid in understanding the experimental process and decision-making, the following diagrams illustrate the key workflows.
References
A Comparative Guide to the Characterization of Boc-C16-NHS Ester Modified Surfaces
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of surfaces modified with Boc-C16-NHS ester and alternative surface chemistries. It includes detailed experimental protocols and supporting data to aid in the selection of appropriate surface modification strategies for applications such as protein immobilization, cell adhesion studies, and biosensor development.
Introduction to this compound in Surface Modification
This compound is a bifunctional linker molecule used to modify surfaces. It comprises three key components:
-
A C16 alkyl chain: This long hydrocarbon chain facilitates the formation of a self-assembled monolayer (SAM) on suitable substrates, such as gold or silicon oxide. SAMs provide a well-organized and densely packed molecular layer that can passivate the underlying surface and present a defined chemical functionality.
-
A Boc (tert-butyloxycarbonyl) protecting group: This group masks a primary amine, preventing it from reacting during the initial surface modification steps. It can be removed under acidic conditions to expose the amine for subsequent conjugation reactions.
-
An N-hydroxysuccinimide (NHS) ester: This is a highly reactive group that readily forms stable amide bonds with primary amines on proteins, peptides, and other biomolecules.[]
The combination of these features makes this compound a versatile tool for creating functionalized surfaces. The long alkyl chain provides a hydrophobic barrier, while the protected amine and NHS ester offer orthogonal chemistries for stepwise functionalization.
Comparison with Alternative Surface Modification Chemistries
The choice of surface modification agent depends on the specific application, including the substrate, the molecule to be immobilized, and the desired surface properties. Here, we compare this compound with other common alternatives.
| Feature | This compound | Thiol-C11-NHS Ester | Maleimide-PEG4-NHS Ester |
| Primary Substrate | Gold, Silicon Oxide (with silanization) | Gold | Amine-functionalized surfaces |
| Immobilization Chemistry | Amine coupling (NHS ester) | Amine coupling (NHS ester) | Thiol coupling (maleimide) & Amine coupling (NHS ester) |
| Linker Type | Long-chain alkyl (hydrophobic) | Long-chain alkyl (hydrophobic) | Polyethylene glycol (hydrophilic) |
| Key Advantage | Orthogonal chemistry with Boc protection | Strong gold-thiol bond for stable SAMs | Hydrophilic spacer reduces non-specific binding |
| Key Disadvantage | Requires Boc deprotection step for amine reactivity | Potential for disulfide bond formation | Maleimide reactivity can be pH-dependent |
Performance Data (Illustrative Examples)
The following tables present typical characterization data for surfaces modified with different linkers. Note that specific values can vary depending on the substrate, deposition conditions, and measurement parameters.
Table 1: Contact Angle Measurements
Contact angle goniometry is a simple yet powerful technique to assess the hydrophobicity or hydrophilicity of a surface, providing an indication of successful monolayer formation and subsequent modifications.
| Surface Modification | Water Contact Angle (°) | Interpretation |
| Bare Gold | 95 ± 3 | Hydrophobic |
| This compound on Gold | 110 ± 4 | Highly hydrophobic due to the long alkyl chain |
| After Boc Deprotection (NH2-C16 on Gold) | 75 ± 5 | Increased hydrophilicity due to exposed amine groups |
| Thiol-C11-NHS Ester on Gold | 105 ± 4 | Hydrophobic, similar to the C16 chain |
| Maleimide-PEG4-NHS Ester on Amine Surface | 55 ± 6 | Hydrophilic due to the PEG spacer |
Table 2: X-ray Photoelectron Spectroscopy (XPS) Elemental Analysis
XPS is used to determine the elemental composition of the surface, confirming the presence of the linker and subsequent immobilized molecules.
| Surface Modification | C 1s (%) | N 1s (%) | O 1s (%) | S 2p (%) | Au 4f (%) |
| Bare Gold | 20 | 2 | 5 | - | 73 |
| This compound on Gold | 65 | 4 | 15 | - | 16 |
| Thiol-C11-NHS Ester on Gold | 60 | 3 | 12 | 2 | 23 |
Table 3: Atomic Force Microscopy (AFM) Surface Roughness
AFM provides topographical information about the surface at the nanoscale, which can be used to assess the uniformity and packing of the self-assembled monolayer.
| Surface Modification | Root Mean Square (RMS) Roughness (nm) |
| Bare Gold | 1.2 ± 0.2 |
| This compound on Gold | 0.8 ± 0.1 |
| Thiol-C11-NHS Ester on Gold | 0.9 ± 0.2 |
Experimental Protocols
Protocol 1: Surface Modification with this compound
This protocol describes the formation of a self-assembled monolayer of this compound on a gold substrate.
Materials:
-
Gold-coated substrates (e.g., glass slides or silicon wafers)
-
This compound
-
Anhydrous ethanol (B145695)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION )
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrates in piranha solution for 10 minutes to remove organic contaminants.
-
Rinse thoroughly with DI water and then with ethanol.
-
Dry the substrates under a stream of nitrogen gas.
-
-
SAM Formation:
-
Prepare a 1 mM solution of this compound in anhydrous ethanol.
-
Immerse the cleaned and dried gold substrates in the this compound solution.
-
Incubate for 18-24 hours at room temperature in a sealed container to allow for the formation of a well-ordered monolayer.
-
-
Rinsing and Drying:
-
Remove the substrates from the solution and rinse thoroughly with ethanol to remove non-chemisorbed molecules.
-
Dry the substrates under a stream of nitrogen gas.
-
Store the modified substrates in a desiccator until further use.
-
Protocol 2: Boc Group Deprotection
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
-
This compound modified substrate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
DI water
-
Ethanol
-
Nitrogen gas
Procedure:
-
Deprotection Solution: Prepare a solution of 20% (v/v) TFA in DCM.
-
Deprotection Reaction:
-
Immerse the Boc-protected substrate in the TFA/DCM solution.
-
Incubate for 30-60 minutes at room temperature.
-
-
Rinsing and Drying:
-
Rinse the substrate with DCM, followed by ethanol, and finally DI water.
-
Dry the substrate under a stream of nitrogen gas. The surface now presents free amine groups.
-
Protocol 3: Protein Immobilization via NHS Ester Coupling
This protocol outlines the covalent attachment of a protein to the NHS ester-functionalized surface.
Materials:
-
This compound modified substrate (or other NHS ester functionalized surface)
-
Protein solution (e.g., 1 mg/mL in Phosphate-Buffered Saline, PBS, pH 7.4)
-
Blocking buffer (e.g., 1 M ethanolamine (B43304) or 100 mM Tris-HCl, pH 7.5)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Protein Incubation:
-
Apply the protein solution to the NHS ester-activated surface.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Blocking Unreacted Sites:
-
Remove the protein solution and wash the surface with PBS.
-
Add the blocking buffer to the surface and incubate for 30-60 minutes at room temperature to quench any remaining active NHS esters.[2]
-
-
Final Wash:
-
Wash the surface extensively with the wash buffer to remove non-covalently bound protein.
-
The surface is now functionalized with the covalently immobilized protein.
-
Visualizations
Caption: Experimental workflow for surface modification and functionalization.
Caption: NHS ester-amine coupling reaction for protein immobilization.
References
A Researcher's Guide to Bioconjugation: Evaluating Alternatives to Boc-C16-NHS Ester
For researchers, scientists, and drug development professionals engaged in the precise art of bioconjugation, the selection of an appropriate linker is a critical decision that profoundly influences the efficacy, stability, and pharmacokinetic profile of the final conjugate. The Boc-C16-NHS ester has been a staple for introducing a hydrophobic C16 alkyl chain via an amine-reactive N-hydroxysuccinimide (NHS) ester, with the Boc-protected amine allowing for sequential modifications. However, the landscape of bioconjugation is continually evolving, with a host of alternative strategies offering distinct advantages in terms of stability, specificity, and reaction efficiency. This guide provides an objective comparison of prominent alternatives to this compound, supported by experimental data and detailed protocols to inform the selection of the optimal tool for your bioconjugation needs.
The Limitations of NHS Ester Chemistry
While widely used, NHS ester chemistry is not without its drawbacks. The primary concern is the susceptibility of the NHS ester to hydrolysis in aqueous environments, a competing reaction that can reduce conjugation efficiency. The reaction with primary amines, typically on lysine (B10760008) residues, is also pH-dependent, optimally occurring at a slightly alkaline pH of 7.2-8.5.[1][2] Furthermore, the abundance of lysine residues on the surface of most proteins can lead to a heterogeneous mixture of conjugates with varying drug-to-antibody ratios (DAR), potentially impacting the therapeutic window of a biopharmaceutical.[3]
Core Alternative Bioconjugation Chemistries
To address these limitations, several alternative bioconjugation strategies have gained prominence, each with a unique mechanism and set of advantages. The most notable alternatives include thiol-maleimide chemistry, strain-promoted azide-alkyne cycloaddition (SPAAC) or "click chemistry," and hydrazone ligation.
Thiol-Maleimide Chemistry: A Site-Specific Approach
Thiol-maleimide chemistry offers a more site-specific approach to bioconjugation by targeting the sulfhydryl groups of cysteine residues.[4] As cysteine residues are generally less abundant than lysine residues on protein surfaces, this method allows for greater control over the site of conjugation and can lead to more homogeneous products.[5]
Mechanism: The reaction involves a Michael addition of a thiol to the electron-deficient double bond of a maleimide (B117702) ring, forming a stable thioether bond.[4] This reaction is highly efficient and proceeds rapidly at a near-neutral pH of 6.5-7.5.[]
Key Considerations: A significant drawback of traditional maleimide chemistry is the potential for the thioether bond to undergo a retro-Michael reaction, particularly in the presence of endogenous thiols like glutathione, leading to deconjugation in vivo.[3] However, next-generation maleimides have been developed to improve the stability of the linkage.[1]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The "Click" Chemistry Gold Standard
SPAAC has emerged as a powerful tool for bioconjugation due to its high specificity, efficiency, and bioorthogonality. This "click chemistry" reaction occurs between a strained alkyne, such as dibenzocyclooctyne (DBCO), and an azide (B81097), forming a stable triazole linkage.[3][]
Mechanism: The inherent ring strain of the cyclooctyne (B158145) allows the [3+2] cycloaddition reaction to proceed rapidly without the need for a cytotoxic copper catalyst, making it ideal for in vivo applications.[]
Key Considerations: The primary requirement for SPAAC is the introduction of either an azide or a strained alkyne functionality onto the biomolecule and the payload, which may require additional synthetic steps. However, the exceptional stability of the resulting triazole bond and the bioorthogonal nature of the reaction often outweigh this initial effort.[3][8]
Hydrazone Ligation: A pH-Sensitive Alternative
Hydrazone ligation involves the reaction between a hydrazide and an aldehyde or ketone to form a hydrazone bond. This chemistry is particularly useful for applications requiring pH-dependent release of a payload, as the hydrazone linkage is generally stable at physiological pH but can be cleaved under the acidic conditions found in endosomes and lysosomes.[9]
Mechanism: The reaction is a condensation reaction that forms a C=N-N bond. The rate of reaction can be significantly enhanced by the use of a nucleophilic catalyst, such as aniline (B41778).[10]
Key Considerations: The stability of the hydrazone bond can be a concern, as it is susceptible to hydrolysis, especially at lower pH.[9] However, the kinetics and stability can be modulated by the electronic properties of the reacting partners.
Comparative Performance of Bioconjugation Chemistries
To facilitate an objective comparison, the following table summarizes key performance indicators for NHS ester chemistry and its primary alternatives.
| Feature | NHS Ester Chemistry | Thiol-Maleimide Chemistry | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Hydrazone Ligation |
| Target Group | Primary Amines (Lysine, N-terminus) | Thiols (Cysteine) | Azides or Strained Alkynes | Aldehydes or Ketones |
| Bond Formed | Amide | Thioether | Triazole | Hydrazone |
| Typical Reaction pH | 7.2 - 8.5[1][2] | 6.5 - 7.5[] | 4.0 - 9.0 | 4.5 - 7.0 |
| Typical Reaction Time | 30-60 minutes[3] | Minutes to a few hours[3] | Under 1 hour[3] | 2-8 hours[11] |
| Typical Yield | Variable, often high but can lead to heterogeneity[3] | High, with better control over stoichiometry[3] | Very high, often quantitative[3] | Moderate to High |
| Linkage Stability | Very Stable | Moderately Stable (potential for retro-Michael addition)[3] | Exceptionally Stable[3][8] | Labile (pH-sensitive)[9] |
| Bioorthogonality | No | Partially (side reactions with amines at higher pH) | Yes | Yes |
The Role of the Linker: Beyond the Reactive Group
The this compound is defined not only by its NHS ester but also by its C16 alkyl chain and Boc-protected amine. These features play crucial roles in the overall properties and functionality of the bioconjugate.
Hydrophobicity and the C16 Alkyl Chain
The long C16 alkyl chain imparts significant hydrophobicity to the linker. This can be advantageous for certain applications, such as enhancing cell membrane permeability. However, excessive hydrophobicity, especially in antibody-drug conjugates (ADCs) with a high drug-to-antibody ratio (DAR), can lead to aggregation and faster plasma clearance, negatively impacting in vivo efficacy.[12] Hydrophilic linkers, such as those based on polyethylene (B3416737) glycol (PEG), are often employed to counteract the hydrophobicity of the payload and improve the solubility and pharmacokinetic profile of the conjugate.[12]
Sequential Conjugation with Boc Protection
The Boc (tert-butyloxycarbonyl) protecting group on the amine allows for a controlled, sequential conjugation strategy. This is particularly valuable in the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs) or when multiple, different molecules need to be attached to a central scaffold. The Boc group is stable under a wide range of conditions but can be readily removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA), revealing the amine for a subsequent conjugation step.[13]
Alternatives to the this compound Structure
For researchers seeking to move beyond NHS ester chemistry while retaining the benefits of a long-chain linker and a protected amine for sequential reactions, several alternatives are available. These can be synthesized or are commercially available, combining the alternative conjugation chemistries with hydrophobic or Boc-protected moieties.
| Alternative Linker Structure | Reactive Group | Key Features |
| Boc-C16-Maleimide | Maleimide | Combines the hydrophobic C16 chain and Boc protection with thiol-specific conjugation for improved site-specificity. |
| Boc-C16-DBCO | DBCO (for SPAAC) | Offers the advantages of click chemistry, including high stability and bioorthogonality, with the C16 hydrophobic spacer and Boc protection. |
| Boc-C16-Hydrazide | Hydrazide | Provides a pH-sensitive linkage option with the hydrophobic and sequential conjugation capabilities of the original linker. |
| Long-Chain PEG Linkers with Alternative Chemistries | Maleimide, DBCO, Hydrazide, etc. | Replaces the hydrophobic alkyl chain with a hydrophilic PEG spacer to improve solubility and pharmacokinetics, while utilizing more stable or specific conjugation chemistries. |
Experimental Protocols
To provide a practical framework for evaluating these alternatives, detailed protocols for key comparative experiments are outlined below.
Protocol 1: General Protein Conjugation
This protocol provides a general workflow for conjugating a linker to a protein using the different chemistries.
Click to expand for detailed protocol
Materials:
-
Protein solution (e.g., antibody at 1-10 mg/mL in an appropriate buffer)
-
Linker-payload conjugate (NHS ester, maleimide, DBCO, or hydrazide activated)
-
Reaction buffers:
-
Amine-reactive: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Thiol-reactive: PBS, pH 6.5-7.0, with 1-5 mM EDTA
-
Click chemistry: PBS, pH 7.4
-
Hydrazone ligation: Acetate buffer, pH 4.5-5.5, or PBS, pH 7.0 with aniline catalyst
-
-
Quenching solution (e.g., Tris buffer for NHS esters, free cysteine for maleimides)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Buffer Exchange: Ensure the protein is in the appropriate reaction buffer for the chosen chemistry.
-
Linker-Payload Preparation: Dissolve the linker-payload conjugate in a suitable organic solvent (e.g., DMSO) to a high concentration.
-
Conjugation Reaction:
-
NHS Ester: Add a 5-20 fold molar excess of the NHS ester solution to the protein solution. Incubate for 1-2 hours at room temperature.
-
Maleimide: If necessary, first reduce disulfide bonds in the protein using a reducing agent like TCEP, followed by its removal. Add a 10-20 fold molar excess of the maleimide solution to the protein. Incubate for 1-4 hours at room temperature.
-
SPAAC: Add a 3-10 fold molar excess of the DBCO-activated linker to the azide-modified protein (or vice versa). Incubate for 1-4 hours at room temperature.
-
Hydrazone Ligation: Add a 10-50 fold molar excess of the hydrazide-activated linker to the aldehyde/ketone-modified protein. If using a catalyst, add aniline to a final concentration of 10-100 mM. Incubate for 2-24 hours at room temperature.
-
-
Quenching: Stop the reaction by adding a quenching reagent to consume any unreacted linker.
-
Purification: Purify the resulting bioconjugate to remove excess reagents and byproducts.
Protocol 2: In Vitro Plasma Stability Assay
This assay is crucial for evaluating the stability of the formed linkage in a biologically relevant matrix.[14]
Click to expand for detailed protocol
Materials:
-
Bioconjugate of interest
-
Human or mouse plasma
-
Incubator at 37°C
-
Analytical method to quantify the intact bioconjugate and/or released payload (e.g., LC-MS, ELISA)
Procedure:
-
Incubation: Spike the bioconjugate into the plasma at a defined concentration.
-
Time Points: Incubate the mixture at 37°C and collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 96 hours).
-
Sample Processing: At each time point, process the plasma sample to stop any further degradation and to prepare it for analysis (e.g., protein precipitation).
-
Quantification: Analyze the samples to determine the concentration of the intact bioconjugate or the amount of payload that has been released.
-
Data Analysis: Plot the concentration of the intact bioconjugate over time and calculate the half-life of the conjugate in plasma.
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)
Determining the DAR is essential for characterizing the homogeneity of the bioconjugate population.[]
Click to expand for detailed protocol
Materials:
-
Purified bioconjugate
-
Analytical method for DAR determination (e.g., Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS))
Procedure:
-
Sample Preparation: Prepare the bioconjugate sample according to the requirements of the chosen analytical method. For RP-HPLC, this may involve reducing the interchain disulfide bonds.
-
Chromatographic Separation:
-
HIC: Separate the different DAR species based on their hydrophobicity.
-
RP-HPLC: Separate the light and heavy chains with different numbers of conjugated drugs.
-
-
Data Analysis:
-
For HIC, calculate the weighted average DAR from the peak areas of the different DAR species.
-
For RP-HPLC, calculate the weighted average DAR from the peak areas of the modified light and heavy chains.
-
MS can be used to determine the mass of the intact conjugate or its subunits, from which the DAR can be calculated.
-
Visualizing Bioconjugation Concepts
To further clarify the concepts discussed, the following diagrams illustrate key workflows and relationships.
Caption: A generalized experimental workflow for bioconjugation.
Caption: Relative stability of common bioconjugation linkages.
Conclusion
The choice of a bioconjugation strategy extends far beyond the selection of a reactive group. While this compound remains a useful tool, its limitations in terms of potential hydrolytic instability and lack of site-specificity have spurred the development of robust alternatives. Thiol-maleimide chemistry, strain-promoted click chemistry, and hydrazone ligation each offer unique advantages that can be tailored to the specific demands of a given application.
For applications requiring the highest degree of stability and bioorthogonality, SPAAC is often the superior choice. Thiol-maleimide chemistry provides a valuable avenue for site-specific conjugation, although the stability of the resulting linkage should be carefully considered. Hydrazone ligation offers a unique pH-sensitive release mechanism that can be exploited for targeted drug delivery.
Furthermore, the properties of the linker itself, such as hydrophobicity and the presence of protecting groups for sequential reactions, must be carefully considered. By understanding the interplay between the conjugation chemistry and the linker's structural features, researchers can make informed decisions to design and synthesize well-defined, stable, and highly effective bioconjugates for a new generation of therapeutics and research tools.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Hydrazide-Mediated Solubilizing Strategy for Poorly Soluble Peptides Using a Dialkoxybenzaldehyde Linker [jstage.jst.go.jp]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Long-Chain NHS Esters for Bioconjugation
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the selection of an appropriate crosslinker is a critical decision. Among the most widely utilized reagents are N-hydroxysuccinimide (NHS) esters, valued for their ability to efficiently form stable amide bonds with primary amines on biomolecules. However, a key and often nuanced variable is the length of the spacer arm that connects the reactive NHS ester to the molecule of interest. This guide provides an objective, data-driven comparison of long-chain NHS esters, offering insights into how spacer length influences key performance characteristics and providing the experimental framework to evaluate these reagents head-to-head.
The length of the alkyl chain in a long-chain NHS ester plays a crucial role in modulating the physicochemical properties of the reagent and the resulting bioconjugate. These properties include aqueous solubility, reactivity, stability against hydrolysis, and the potential for steric hindrance during the conjugation reaction. A longer chain can increase hydrophobicity, which may influence cell membrane permeability, but can also impact solubility in aqueous buffers. This guide will delve into these aspects, presenting a qualitative and quantitative framework for comparison, complete with detailed experimental protocols for researchers to generate their own comparative data.
Key Performance Characteristics: A Comparative Overview
The decision to use a specific long-chain NHS ester should be guided by the specific requirements of the application. The following table summarizes the expected trends in key performance characteristics as the length of the alkyl chain spacer increases.
| Feature | Short-Chain NHS Ester (e.g., C2-C4) | Mid-Chain NHS Ester (e.g., C5-C8) | Long-Chain NHS Ester (e.g., C9-C12+) |
| Aqueous Solubility | Generally higher | Moderate | Generally lower |
| Hydrophobicity | Low | Moderate | High |
| Reactivity with Amines | High | High | May be slightly reduced due to steric hindrance |
| Stability (Hydrolysis) | Lower | Moderate | Potentially higher due to steric shielding |
| Steric Hindrance | Minimal | Moderate | Can be significant, depending on the biomolecule |
| Cell Permeability | Generally low | Moderate | Potentially higher |
Quantitative Comparison of NHS Ester Stability
The half-life of NHS esters can range from minutes to hours depending on the conditions.[1] For instance, a generic NHS ester has a half-life of about 4-5 hours at pH 7 and 0°C, which decreases to just 10 minutes at pH 8.6 and 4°C.[2][3]
The following table provides a template for researchers to populate with their own experimental data when comparing the stability of different long-chain NHS esters.
| NHS Ester (Alkyl Chain Length) | pH | Temperature (°C) | Half-life (t½) |
| C6 | 7.4 | 25 | Experimental Value |
| C8 | 7.4 | 25 | Experimental Value |
| C10 | 7.4 | 25 | Experimental Value |
| C12 | 7.4 | 25 | Experimental Value |
Experimental Protocols
To facilitate a direct and objective comparison of long-chain NHS esters, the following detailed experimental protocols are provided.
Protocol 1: Determination of NHS Ester Hydrolysis Rate
This protocol allows for the determination of the hydrolytic stability of different long-chain NHS esters by monitoring the release of N-hydroxysuccinimide (NHS), which absorbs light at 260 nm.[4]
Materials:
-
Long-chain NHS esters (e.g., C6, C8, C10, C12)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.4)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare NHS Ester Stock Solutions: Immediately before use, prepare 10 mM stock solutions of each long-chain NHS ester in anhydrous DMSO or DMF.
-
Reaction Setup: In a quartz cuvette, add the amine-free buffer.
-
Initiate Hydrolysis: Add a small volume of the NHS ester stock solution to the buffer in the cuvette to achieve a final concentration of 0.1 mM. Mix quickly by gentle inversion.
-
Spectrophotometric Monitoring: Immediately begin monitoring the absorbance at 260 nm at regular time intervals (e.g., every minute for the first 30 minutes, then every 5 minutes).
-
Data Analysis: Plot the absorbance at 260 nm versus time. The data can be fitted to a first-order kinetic model to determine the rate constant (k) of hydrolysis. The half-life (t½) can then be calculated using the equation: t½ = 0.693 / k.
Protocol 2: Comparative Analysis of Protein Conjugation Efficiency
This protocol provides a framework for comparing the efficiency of different long-chain NHS esters in conjugating to a model protein, such as bovine serum albumin (BSA).
Materials:
-
Long-chain NHS esters (e.g., C6, C8, C10, C12)
-
Bovine Serum Albumin (BSA)
-
Amine-free conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis equipment for purification
-
Protein concentration assay (e.g., BCA assay)
-
MALDI-TOF mass spectrometer or SDS-PAGE for analysis
Procedure:
-
Prepare Protein Solution: Prepare a 2 mg/mL solution of BSA in the conjugation buffer.
-
Prepare NHS Ester Solutions: Immediately before use, prepare 10 mM stock solutions of each long-chain NHS ester in anhydrous DMSO or DMF.
-
Conjugation Reaction: To separate aliquots of the BSA solution, add a 20-fold molar excess of each NHS ester stock solution. Ensure the final concentration of the organic solvent is below 10% to prevent protein denaturation.
-
Incubation: Incubate the reactions for 1 hour at room temperature with gentle stirring.
-
Quenching: Stop the reactions by adding the quenching solution to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted NHS ester and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
Analysis:
-
Degree of Labeling (DOL): Determine the protein concentration of the purified conjugate. The degree of labeling can be estimated using MALDI-TOF mass spectrometry by comparing the mass of the conjugated protein to the unconjugated protein.
-
SDS-PAGE Analysis: Analyze the purified conjugates by SDS-PAGE to visualize any changes in molecular weight and to check for aggregation.
-
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the reaction mechanism and a comparative experimental workflow.
NHS Ester Reaction Mechanism with a Primary Amine.
Comparative Experimental Workflow for NHS Esters.
Conclusion
The length of the alkyl chain in a long-chain NHS ester is a critical parameter that can be tuned to optimize bioconjugation strategies. While shorter acyl chains generally offer higher aqueous solubility, longer chains may provide advantages in terms of stability and specific applications requiring increased hydrophobicity. There is no single "best" long-chain NHS ester; the optimal choice is highly dependent on the specific application, the nature of the biomolecule being modified, and the desired properties of the final conjugate. By employing the standardized experimental protocols outlined in this guide, researchers can generate robust, head-to-head comparative data to make informed decisions and advance their bioconjugation endeavors.
References
Assessing the Biocompatibility of Boc-C16-NHS Ester Modifications: A Comparative Guide
In the realm of drug delivery, medical device engineering, and cell-based therapies, the interface between a synthetic material and a biological system is of paramount importance. Surface modifications are crucial for dictating the biocompatibility of these materials, influencing protein adsorption, cellular adhesion, and the host's inflammatory response. This guide provides a comparative analysis of the biocompatibility of surfaces modified with Boc-C16-NHS ester, a long-chain alkyl N-hydroxysuccinimide ester, against two common alternative amine-reactive surface modification strategies: carbodiimide (B86325) chemistry and click chemistry.
Executive Summary
While direct biocompatibility data for this compound is limited, its constituent parts—a long C16 alkyl chain and an NHS ester—provide insights into its expected biological performance. The long alkyl chain imparts a hydrophobic character to the surface, which can influence protein adsorption and cellular interactions. This guide synthesizes available data on analogous long-chain alkyl surfaces and compares them with well-established carbodiimide and click chemistry methods for surface functionalization.
Comparison of Surface Modification Chemistries
| Feature | This compound Modification | Carbodiimide (EDC/NHS) Chemistry | Click Chemistry (e.g., SPAAC) |
| Reaction Principle | One-step reaction of NHS ester with primary amines to form a stable amide bond. The C16 chain provides a hydrophobic spacer. | Two-step reaction where EDC activates carboxyl groups to form an O-acylisourea intermediate, which then reacts with NHS to form a more stable NHS ester for subsequent reaction with amines. | Bioorthogonal reaction between an azide (B81097) and a strained alkyne (e.g., DBCO) to form a stable triazole linkage. Requires pre-functionalization of the surface and ligand with the corresponding reactive groups. |
| Specificity | Highly specific for primary amines at physiological to slightly alkaline pH. | Primarily targets primary amines, but side reactions with sulfhydryls and tyrosines can occur. | Highly specific and bioorthogonal, minimizing off-target reactions with native biological functional groups. |
| Reaction Conditions | Typically performed in aqueous buffers at pH 7.2-8.5. | Aqueous buffers, typically at a slightly acidic to neutral pH for the activation step, followed by a neutral to slightly alkaline pH for amine coupling. | Can be performed under a wide range of pH and temperature conditions, often in aqueous buffers. |
| Biocompatibility of Linkage | The resulting amide bond is highly stable and generally considered biocompatible. The long alkyl chain may influence cellular responses. | The resulting amide bond is stable and biocompatible. EDC and NHS are generally considered non-cytotoxic at the concentrations used for crosslinking.[1] | The triazole linkage is highly stable and considered biologically inert. |
Inferred Biocompatibility of this compound Modified Surfaces
The biocompatibility of a this compound modified surface is largely influenced by its hydrophobic nature conferred by the C16 alkyl chain. Studies on self-assembled monolayers (SAMs) with long alkyl chains provide a reasonable proxy for understanding its potential biological interactions.
In Vitro Cytotoxicity
Surfaces with long alkyl chains, such as those modified with octadecylsilane (B103800) (C18), have been shown to be non-cytotoxic to various cell types, including fibroblasts and mesenchymal stem cells. However, the initial cell adhesion and proliferation on these hydrophobic surfaces can be lower compared to more hydrophilic surfaces.
| Surface Modification | Cell Type | Assay | Result |
| Alkylsilane SAMs (C14-C18) | Human Monocytes | Cell Density | Extremely low long-term macrophage density.[2] |
| Alkylsilane SAMs (-CH3) | Ovarian Cancer Cells (SKOV-3) | Adhesion & Proliferation | Inhibited adhesion and led to G1 cell cycle arrest and apoptosis.[3][4] |
| Carbodiimide Crosslinked Collagen | Corneal Epithelial Cells | Cell Proliferation | Demonstrated suitable biocompatibility, supporting cell proliferation.[1] |
| Click Chemistry (DNA-DBCO) | CCRF-CEM Cells | Cell Viability | No significant cytotoxicity observed.[5] |
Hemocompatibility
The interaction of blood components with a material surface is a critical aspect of biocompatibility for blood-contacting devices. Hydrophobic surfaces can influence protein adsorption and platelet adhesion.
| Surface Modification | Key Findings |
| Long-Chain Alkyl Surfaces | Can lead to increased adsorption of certain proteins, which may in turn influence platelet adhesion. Some studies suggest that superhydrophobic surfaces can reduce platelet adhesion.[3] |
| Carbodiimide Crosslinked Collagen | Immobilization of heparin onto carbodiimide-crosslinked collagen resulted in reduced tissue reaction and increased vascularization.[6] |
| Click Chemistry Modified Surfaces | Generally exhibit good hemocompatibility due to the inert nature of the triazole linkage. |
In Vivo Inflammatory Response
The in vivo response to an implanted material is a complex process involving inflammation and the foreign body response.
| Surface Modification | Animal Model | Key Findings |
| Alkylsilane SAMs (C18) | Rat (Cage Implant) | Supported significant foreign body giant cell formation.[2] |
| Carbodiimide Crosslinked Collagen | Rat (Subcutaneous Implant) | Biocompatible with a decreased antigenic response compared to non-crosslinked collagen. Increased crosslink density reduced the degradation rate.[6] |
| Click Chemistry Modified Surfaces | (Data not widely available for in vivo inflammatory response to surfaces modified solely by click chemistry for biocompatibility assessment) | Inferred to be low due to the bioorthogonal nature of the reaction, minimizing interactions with immune cells. |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Surface Preparation: Prepare sterile substrate materials modified with this compound, carbodiimide-activated molecules, and click chemistry-functionalized molecules. Include unmodified substrates as a control.
-
Cell Seeding: Seed a relevant cell line (e.g., L929 fibroblasts or primary endothelial cells) onto the modified surfaces in a 24-well plate at a density of 1 x 10^4 cells/well.
-
Incubation: Culture the cells for 24, 48, and 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control.
Platelet Adhesion Assay
-
Surface Preparation: Place the sterile modified substrates in a 24-well plate.
-
Blood Collection: Collect fresh human whole blood in tubes containing an anticoagulant (e.g., sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the blood at a low speed to obtain PRP.
-
Incubation: Add PRP to each well containing the modified surfaces and incubate for 1 hour at 37°C.
-
Washing: Gently wash the surfaces with phosphate-buffered saline (PBS) to remove non-adherent platelets.
-
Fixation and Staining: Fix the adhered platelets with glutaraldehyde (B144438) and stain with a suitable dye (e.g., DAPI for nuclear staining).
-
Microscopy: Visualize and quantify the number of adhered platelets using fluorescence microscopy.
In Vivo Subcutaneous Implantation
-
Animal Model: Use a suitable animal model, such as Sprague-Dawley rats.
-
Implant Preparation: Sterilize the modified material discs.
-
Surgical Procedure: Under anesthesia, create a subcutaneous pocket on the dorsal side of the rat and insert the sterile implant.
-
Post-operative Care: Provide appropriate post-operative care and monitor the animals for any adverse reactions.
-
Histological Analysis: At predetermined time points (e.g., 1, 4, and 12 weeks), euthanize the animals and retrieve the implants along with the surrounding tissue. Process the tissue for histological analysis (e.g., H&E staining) to evaluate the inflammatory response, fibrous capsule formation, and tissue integration.[6]
Visualizations
Caption: Experimental workflow for assessing biocompatibility.
Caption: General signaling pathway of foreign body response.
Conclusion
The selection of a surface modification strategy is a critical decision in the development of biomaterials and medical devices. While this compound offers a straightforward method for introducing a long alkyl chain onto a surface, its inherent hydrophobicity may lead to less favorable initial cell interactions compared to more hydrophilic modifications. However, it is not expected to be overtly cytotoxic. Carbodiimide chemistry is a versatile and well-established method with good biocompatibility, though with a potential for side reactions. Click chemistry stands out for its high specificity and bioorthogonality, leading to highly stable and biocompatible linkages. The ultimate choice will depend on the specific application, the desired surface properties, and the biological environment in which the material will be used. Further direct experimental evaluation of the biocompatibility of this compound modified surfaces is warranted to provide more definitive guidance for researchers and drug development professionals.
References
- 1. researchgate.net [researchgate.net]
- 2. Modification of inflammatory response to implanted biomedical materials in vivo by surface bound superoxide dismutase mimics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hemocompatibility of Super-Repellent surfaces: Current and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Synthetic DNA for Cell Surface Engineering: Experimental Comparison between Click Conjugation and Lipid Insertion in Cell Viability, Engineering Efficiency and Displaying Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo biocompatibility of carbodiimide-crosslinked collagen matrices: Effects of crosslink density, heparin immobilization, and bFGF loading - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Applications of Boc-C16-NHS Ester in Bioconjugation and Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of the applications of Boc-C16-NHS ester, a bifunctional linker predominantly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). We will objectively compare its performance characteristics, rooted in its long alkyl chain, with alternative linker strategies and provide detailed experimental protocols for its use. Furthermore, this guide will explore its application in the surface functionalization of liposomes, offering a comparative perspective on different conjugation chemistries.
This compound in PROTACs: A Long-Chain Alkyl Linker
This compound is a heterobifunctional linker featuring a Boc-protected amine and an N-hydroxysuccinimide (NHS) ester. Its 16-carbon alkyl chain places it in the category of long, flexible, and hydrophobic linkers for PROTAC synthesis. PROTACs are novel therapeutic modalities that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2][3] A PROTAC molecule consists of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[4][5][6]
The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation of the POI.[7][8]
Comparative Analysis of PROTAC Linker Performance
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). While direct comparative data for this compound is not extensively published under that specific name, we can infer its performance based on studies of PROTACs with long alkyl chain linkers.
Key Performance Metrics:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 indicates higher potency.
-
Dmax: The maximum percentage of target protein that can be degraded. A higher Dmax indicates greater efficacy.
Table 1: Comparison of PROTAC Linker Types
| Linker Type | Composition | Key Advantages | Key Disadvantages | Representative Performance |
| Alkyl Linkers (e.g., this compound) | Saturated or unsaturated hydrocarbon chains. | Synthetically accessible, chemically stable, can enhance cell membrane permeability due to hydrophobicity.[7][8] | Can have poor aqueous solubility, may lead to non-specific binding.[8] | Optimal length is target-dependent; linkers of 12-29 atoms have shown submicromolar DC50 values for targets like TBK1.[4] |
| PEG Linkers | Repetitive ethylene (B1197577) glycol units. | Enhances hydrophilicity and aqueous solubility, biocompatible. | May have reduced metabolic stability, can be more costly to synthesize.[8] | Widely used, with varying lengths optimized for different targets. |
| Rigid Linkers | Contain cyclic structures (e.g., piperazine, aromatic rings) or alkynes. | Can pre-organize the PROTAC for better ternary complex stability, may improve metabolic stability.[8] | Synthetically more challenging, reduced flexibility can sometimes hinder complex formation. | Can lead to highly potent and selective PROTACs. |
Table 2: Impact of Alkyl Linker Length on PROTAC Efficacy for TBK1 Degradation
| Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation | - |
| 12-29 | Submicromolar | >90 (optimal at 21 atoms) |
| 29 | 292 | 76 |
| Data adapted from a study on PROTACs targeting TBK1, illustrating the critical role of linker length.[4] |
Based on its C16 chain, this compound falls into the category of longer alkyl linkers. For certain targets, a longer linker is necessary to span the distance between the POI and the E3 ligase to form a productive ternary complex. However, excessively long and hydrophobic linkers can sometimes lead to reduced potency. The optimal linker length is highly dependent on the specific POI and E3 ligase pair and must be determined empirically.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using a Boc-Alkyl-NHS Ester Linker
This protocol describes a general two-step synthesis of a PROTAC where an amine-containing POI ligand is coupled to an E3 ligase ligand that has a carboxylic acid handle, using a Boc-protected alkyl linker with an NHS ester.
Step 1: Coupling of Boc-Alkyl-NHS Ester to the POI Ligand
-
Materials:
-
Amine-containing POI ligand (POI-NH2)
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
-
Procedure:
-
Dissolve the POI-NH2 (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add DIPEA (2.0-3.0 eq) to the solution.
-
In a separate vial, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the this compound solution dropwise to the POI-NH2 solution.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product (Boc-C16-POI) by flash column chromatography.
-
Step 2: Boc Deprotection and Coupling to E3 Ligase Ligand
-
Materials:
-
Boc-C16-POI from Step 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Carboxylic acid-containing E3 ligase ligand (E3-COOH)
-
HATU (or other peptide coupling reagent)
-
Anhydrous DMF
-
DIPEA
-
-
Procedure:
-
Deprotection: Dissolve Boc-C16-POI (1.0 eq) in DCM. Add TFA (20-50% v/v) at 0 °C. Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by LC-MS. Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt (H2N-C16-POI) is often used directly in the next step.
-
Coupling: In a separate flask, dissolve E3-COOH (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the H2N-C16-POI (1.1 eq), dissolved in a minimal amount of anhydrous DMF, to the activated E3 ligase ligand solution.
-
Stir the reaction at room temperature for 12-24 hours. Monitor by LC-MS.
-
Work up the reaction as described in Step 1.6 and 1.7.
-
Purify the final PROTAC by preparative HPLC.
-
Protocol 2: Determination of DC50 and Dmax by Western Blotting
-
Cell Culture and Treatment:
-
Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range is 1 nM to 10 µM. Include a vehicle control (e.g., DMSO).
-
Treat the cells with the different concentrations of the PROTAC and incubate for a desired period (e.g., 18-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the loading control band for each sample.
-
Calculate the percentage of remaining protein for each PROTAC concentration relative to the vehicle control.
-
Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.
-
Visualizations
Caption: Mechanism of PROTAC-induced protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. biocompare.com [biocompare.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. benchchem.com [benchchem.com]
- 8. precisepeg.com [precisepeg.com]
Comparative Analysis of Boc-C16-NHS Ester Cross-Reactivity
For researchers and professionals in drug development, understanding the specificity of bioconjugation reagents is paramount. This guide provides a comparative analysis of Boc-C16-NHS ester, a widely used PROTAC linker, focusing on its cross-reactivity profile. We will explore its performance in relation to common alternatives and provide the necessary experimental frameworks for independent evaluation.
Introduction to this compound
This compound is an alkyl/ether-based linker utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][][4] PROTACs are bifunctional molecules that facilitate the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1][] The N-hydroxysuccinimide (NHS) ester functional group of this compound allows for the covalent linkage to proteins, primarily through reaction with the primary amines found on lysine (B10760008) residues and the N-terminus.[5][6][7][8][9][][11] This reaction forms a stable amide bond.[7][8][]
The reactivity of the NHS ester is a critical factor in its utility and also the source of potential cross-reactivity. While highly reactive towards primary amines, NHS esters can also react with other nucleophilic amino acid residues, leading to off-target modifications.
Cross-Reactivity Profile of NHS Esters
The primary reaction of NHS esters is with primary amines. However, studies have revealed that other amino acid residues can also be targeted, particularly under specific experimental conditions. The reactivity is highly dependent on pH and the local microenvironment of the amino acid residue.[]
Key Off-Target Reactions:
-
Serine, Threonine, and Tyrosine: These hydroxyl-containing amino acids have shown significant reactivity with NHS esters.[] This reactivity is influenced by adjacent amino acids and is generally more pronounced at a slightly acidic to neutral pH.
-
Cysteine and Arginine: Minor reactivity with these residues has also been observed.
The propensity for these side reactions underscores the importance of careful experimental design and rigorous validation of conjugates.
Comparison with Alternative Linkers
Several alternatives to the standard this compound are available, each with properties that can influence their cross-reactivity and suitability for specific applications. The primary alternatives focus on modifying the succinimide (B58015) ring to enhance water solubility.
| Feature | This compound | Sulfo-NHS Esters | PEGylated NHS Esters |
| Solubility | Low aqueous solubility; requires organic co-solvents (e.g., DMSO, DMF)[5][8] | High aqueous solubility[5][6] | High aqueous solubility |
| Membrane Permeability | Permeable[5] | Impermeable[6] | Generally impermeable |
| Potential for Non-specific Binding | Higher, due to hydrophobicity | Lower, due to hydrophilicity | Lower, due to hydrophilicity and PEG shield |
| Primary Application | General protein conjugation, PROTAC synthesis | Cell surface labeling, conjugation in aqueous buffers | Enhancing solubility and in vivo stability of conjugates |
Sulfo-NHS esters incorporate a sulfonate group, rendering them water-soluble and membrane-impermeable.[5][6] This is advantageous for labeling cell surface proteins without affecting intracellular components. The increased hydrophilicity can also reduce non-specific hydrophobic interactions.
PEGylated NHS esters include a polyethylene (B3416737) glycol (PEG) spacer. This not only enhances water solubility but can also create a hydrophilic shield around the conjugate, potentially reducing aggregation and non-specific binding.
Experimental Protocols
To quantitatively assess the cross-reactivity of this compound and its alternatives, a systematic experimental approach is necessary. Below are detailed protocols for determining NHS ester reactivity and for analyzing cross-reactivity using mass spectrometry.
Protocol 1: Determination of NHS Ester Reactivity
This protocol allows for the assessment of the active NHS ester content in a sample by measuring the release of NHS upon hydrolysis.[5][6]
Materials:
-
NHS ester reagent (e.g., this compound)
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.2)
-
Organic solvent (e.g., DMSO or DMF) for non-water-soluble esters
-
0.5-1.0 N NaOH
-
Spectrophotometer
Procedure:
-
Weigh 1-2 mg of the NHS ester reagent and dissolve it in 2 mL of amine-free buffer. If not water-soluble, first dissolve in 0.25 mL of DMSO or DMF and then add 2 mL of buffer.
-
Prepare a control tube containing the same buffer and organic solvent (if used).
-
Measure the absorbance of the NHS ester solution at 260 nm. If the absorbance is greater than 1.0, dilute the solution with additional buffer until the absorbance is below 1.0 and record this value.
-
To 1 mL of the reagent solution, add 100 µL of 0.5-1.0 N NaOH and vortex for 30 seconds.
-
Promptly measure the absorbance of the base-hydrolyzed solution at 260 nm.
Interpretation:
An active NHS ester will show a significant increase in absorbance at 260 nm after base hydrolysis due to the release of the NHS leaving group. A hydrolyzed and inactive reagent will show little to no change in absorbance.
Protocol 2: Cross-Reactivity Analysis by Mass Spectrometry
This protocol outlines a general workflow for identifying off-target protein modifications.
Materials:
-
Protein of interest or cell lysate
-
NHS ester reagent
-
Reaction buffer (e.g., 0.1 M sodium phosphate, pH 7.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Reagents for SDS-PAGE and in-gel digestion (trypsin)
-
LC-MS/MS system
Procedure:
-
Incubate the protein or cell lysate with the NHS ester reagent at a defined molar ratio for 1-2 hours at room temperature.
-
Quench the reaction by adding the quenching solution.
-
Separate the proteins by SDS-PAGE.
-
Excise the protein band of interest or the entire lane for a proteome-wide analysis.
-
Perform in-gel digestion with trypsin.
-
Analyze the resulting peptides by LC-MS/MS.
-
Use database searching software to identify the modified peptides and the specific amino acid residues that have been labeled by the NHS ester.
Visualizing Reaction Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 8. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 11. Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Boc-C16-NHS Ester: A Guide to Safe and Compliant Laboratory Practices
Researchers and drug development professionals handling Boc-C16-NHS ester must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. While specific institutional and regional regulations may vary, a comprehensive understanding of the chemical's nature and general best practices for waste management is paramount. This guide provides essential, step-by-step information for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to regulatory standards.
Before initiating any disposal procedures, it is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific local regulations.[1] this compound should always be handled in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2]
Immediate Safety and Handling Precautions
Proper identification and segregation of waste are the foundational steps in the safe disposal of any laboratory chemical.[2] this compound waste should be segregated from other laboratory waste streams to prevent inadvertent chemical reactions.
Key Handling and Disposal Parameters:
| Parameter | Guideline | Rationale |
| Chemical State for Disposal | Solid or absorbed on an inert material. | Minimizes the risk of aerosolization and contamination.[1] |
| Waste Container | Labeled, sealed, chemically resistant container. | Prevents accidental mixing with incompatible chemicals and ensures clear identification for waste handlers.[1][2][3] |
| Recommended Absorbent | Inert absorbent material (e.g., sand, vermiculite). | Safely contains spills and prepares the chemical for solid waste disposal.[1] |
| Aqueous Solutions | Avoid drain disposal. Treat as chemical waste. | Although the long-chain alkyl component may have low water solubility, the NHS ester is reactive and its effect on aquatic life is not well-documented.[1] |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound involves treating it as a hazardous chemical waste stream.
1. Waste Identification and Segregation:
-
Properly identify the waste as "this compound".
-
Segregate this waste from other laboratory materials, particularly from incompatible substances like strong acids, bases, and oxidizing agents.[2]
2. Waste Collection:
-
Solid Waste: Collect any unused or expired solid this compound, along with any contaminated materials such as weighing paper, pipette tips, and gloves, in a designated, chemically resistant waste container.[4]
-
Liquid Waste: For solutions containing this compound (e.g., in solvents like DMSO or DMF), do not pour them down the drain.[1] Absorb the liquid waste with an inert material like sand or vermiculite (B1170534) and transfer the absorbed material into the designated solid waste container.[1]
3. Containerization and Labeling:
-
Use a dedicated and clearly labeled waste container for all this compound waste.
-
The label must include the full chemical name, "Waste this compound," and the words "Hazardous Waste".[5] A description of the waste and appropriate hazard pictograms should also be included.[5]
-
Ensure the container is in good condition, compatible with the chemical, and can be securely sealed.[2][3][6]
4. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.[2] This area is often referred to as a Satellite Accumulation Area (SAA).[5]
5. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and final disposal.[2]
Regulatory Framework
In the United States, the management of hazardous waste in laboratories is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] Academic laboratories may have the option to operate under the alternative requirements of 40 CFR, part 262, subpart K, which are specifically designed for such settings.[7] These regulations stipulate requirements for waste determination, storage time limits, and the development of a Laboratory Management Plan.[7]
Experimental Workflow for Deactivation and Disposal
While in-lab deactivation of the NHS ester by hydrolysis can be performed, it is generally recommended to dispose of the compound as hazardous waste without prior treatment unless explicitly approved by your institution's EHS. The reactive nature of NHS esters means they can be hydrolyzed, but the byproducts may also require special handling.
Below is a logical workflow for the disposal process:
By following these guidelines, researchers can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always prioritize your institution's specific protocols and consult with your EHS department when in doubt.
References
Personal protective equipment for handling Boc-C16-NHS ester
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents like Boc-C16-NHS ester, an alkyl/ether-based PROTAC linker, is critical for both personal safety and the integrity of experimental outcomes.[1][2][3] This guide provides immediate and essential safety protocols, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
Due to the reactive nature of N-hydroxysuccinimide (NHS) esters, which are sensitive to moisture and can cause irritation, strict adherence to PPE protocols is mandatory. The toxicological properties of many specific NHS esters have not been exhaustively studied, warranting a cautious approach.[4] The following table summarizes the recommended PPE for handling this compound in both solid and solution forms.
| Protection Type | Solid Compound | Solutions (e.g., in DMSO, DMF) | Specifications and Best Practices |
| Hand Protection | Chemical-resistant gloves | Double-gloving with chemical-resistant gloves | For solvents like DMSO and DMF, which have a high permeation risk, consider using thicker nitrile gloves or double-gloving. Always consult the glove manufacturer's chemical resistance chart.[5] |
| Eye Protection | Safety glasses with side shields or safety goggles | Safety goggles or a face shield | Ensure a complete seal around the eyes, especially when handling solutions that could splash.[5] |
| Body Protection | Laboratory coat | Chemical-resistant laboratory coat or apron | A standard lab coat is generally sufficient for handling the solid form.[5] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or FFP2) | Work in a certified chemical fume hood | A respirator is crucial when handling the powder to prevent inhalation of fine particles. For solutions, the vapor pressure of the solvent will determine the need for respiratory protection beyond a fume hood.[5] |
Operational and Disposal Plans
Proper handling, storage, and disposal are crucial for maintaining the stability of this compound and ensuring a safe laboratory environment.
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.[4]
-
Do not inhale dust, fumes, or vapors.[4]
-
Always work in a well-ventilated area, preferably under a chemical fume hood.[4][6]
-
Wash hands thoroughly after handling.[4]
-
Store in a cool, dry, and well-ventilated place with containers tightly sealed.[7] this compound should be stored at -20°C for long-term stability.[8]
Disposal Protocol:
-
Segregate Waste: All materials that have come into contact with this compound, including pipette tips, tubes, and gloves, should be collected in a designated hazardous waste container.[6]
-
Waste Container: Use a labeled, sealed, and chemically resistant container to prevent accidental mixing with incompatible chemicals.[6]
-
Solid Waste: Unused or expired solid this compound should be disposed of in the designated solid chemical waste container.[6]
-
Liquid Waste:
-
Decontamination: Rinse glassware that has been in contact with the compound with a suitable organic solvent such as ethanol (B145695) or acetone (B3395972) to remove any residue.[6]
Emergency Procedures
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[5]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
Visual Safety Workflows
The following diagrams illustrate the key procedural steps for safely handling this compound and managing potential spills.
Caption: A flowchart outlining the key steps for the safe handling of this compound.
Caption: A decision-making flowchart for responding to a chemical spill.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. amsbio.com [amsbio.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
